molecular formula C7H8N2O2 B050381 Methyl 2-aminonicotinate CAS No. 14667-47-1

Methyl 2-aminonicotinate

Cat. No.: B050381
CAS No.: 14667-47-1
M. Wt: 152.15 g/mol
InChI Key: NZZDEODTCXHCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminonicotinate is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted with an amino group at the 2-position and a methyl ester at the carboxyl position, creating a versatile scaffold for constructing complex molecules. Its primary research value lies in its role as a key precursor for the synthesis of diverse nitrogen-containing heterocycles, particularly in the development of potential pharmaceutical agents. The molecule serves as a critical synthon for preparing nicotinamide analogs, kinase inhibitors, and other biologically active compounds that target a range of enzymes and receptors. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug discovery programs, leveraging its reactive functional groups for further derivatization through nucleophilic substitution, condensation, and cyclization reactions. The compound is strictly for laboratory research applications and is an essential tool for scientists working in drug discovery, agrochemical development, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZDEODTCXHCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325994
Record name Methyl 2-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14667-47-1
Record name 14667-47-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-aminopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-aminonicotinate (CAS: 14667-47-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminonicotinate, with CAS number 14667-47-1, is a pyridine (B92270) derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring both a nucleophilic amino group and a readily transformable methyl ester on a pyridine scaffold, makes it a versatile intermediate for the development of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, and potential biological significance. While direct experimental data on its biological activity and complete spectral analysis are limited in publicly accessible literature, this guide consolidates the available information and draws comparisons with structurally related compounds to offer insights into its potential applications and characteristics. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key synthetic workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1][2] Its fundamental physicochemical properties are summarized in the table below. It is important to note that some of the data, particularly for boiling point and density, are predicted values derived from computational models.[2]

PropertyValueReference(s)
CAS Number 14667-47-1[1][2]
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1][2]
Appearance White to almost white powder/crystal[3]
Melting Point 82-86 °C[1]
Boiling Point 251.3 ± 20.0 °C (Predicted)[1]
Density 1.238 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol (B129727), DMSO[1]
pKa 4.71 ± 0.36 (Predicted)[1]

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is the esterification of 2-aminonicotinic acid. Variations of this method exist, including conventional heating and microwave-assisted protocols.

Synthesis Workflow

The general workflow for the synthesis of this compound from 2-aminonicotinic acid is depicted below.

Synthesis_Workflow General Synthesis Workflow Start 2-Aminonicotinic Acid (Starting Material) Reaction Esterification with Methanol (Acid Catalyst) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.

Materials:

  • 2-aminonicotinic acid

  • Methanol

  • Concentrated sulfuric acid (96%)

  • Ice water

  • Solid sodium carbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Saturated brine

  • Deionized water

Procedure:

  • In a suitable reaction vessel, suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL).

  • While stirring and cooling the suspension at 0 °C, slowly add concentrated sulfuric acid (144 mL, 2.69 mol) dropwise.

  • Irradiate the reaction mixture in a microwave reactor at 60 °C for 1.5 hours with a power input of 300 W.

  • After the reaction is complete, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.

  • Neutralize the solution by adding solid sodium carbonate in portions until the pH is greater than 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash sequentially with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield this compound.

This protocol utilizes methyl iodide as the methylating agent in the presence of a base.

Materials:

  • 2-aminonicotinic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Silica (B1680970) gel

  • Eluent: 5% Ethanol in Dichloromethane with 1% Ammonium Hydroxide

  • Diethyl ether (Et₂O)

Procedure:

  • Suspend 2-aminonicotinic acid (5.0 g, 0.0362 mol) and K₂CO₃ (5.0 g, 0.0362 mol) in 50 ml of DMF.

  • Heat the suspension to reflux until an almost complete solution is formed.

  • Cool the mixture to 25 °C.

  • Add CH₃I (5.1 g, 2.2 ml, 0.0362 mol) and stir the mixture for 18 hours.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel using 5% EtOH/CH₂Cl₂ with 1% NH₄OH as the eluent.

  • Combine the fractions containing the product and concentrate.

  • Suspend the residue in Et₂O, filter, and wash with Et₂O to yield the final product.

Biological Activity and Potential Applications

This compound is primarily recognized as a versatile intermediate in the synthesis of more complex, biologically active molecules.[4]

Role as a Synthetic Intermediate

The most prominent application of this compound is as a key building block in the synthesis of poly(ADP-ribose)polymerase (PARP) inhibitors.[1] Specifically, it is used in the preparation of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel oral PARP inhibitor that has shown efficacy in cancers with BRCA-1 and -2 mutations.[1]

Postulated Biological Activity

Direct studies on the biological activity of this compound are scarce. However, based on its structural similarity to other nicotinic acid derivatives, some potential activities can be inferred. For instance, its close analog, Methyl Nicotinate, is known to induce localized vasodilation.[5] This effect is primarily mediated through the release of prostaglandins, particularly Prostaglandin D2 (PGD2), and the activation of local sensory nerves.[5] It is plausible that this compound could exhibit similar properties, although this requires experimental validation.

Potential Signaling Pathway (Inferred from Methyl Nicotinate)

The diagram below illustrates the potential signaling pathway for vasodilation that could be associated with this compound, based on the known mechanism of Methyl Nicotinate.[5]

Signaling_Pathway Postulated Vasodilation Signaling Pathway Ligand This compound (or Methyl Nicotinate) Receptor Sensory Nerve Activation Ligand->Receptor Enzyme Phospholipase A2 Activation Receptor->Enzyme Substrate Arachidonic Acid Release Enzyme->Substrate COX Cyclooxygenase (COX) Enzyme Substrate->COX PGD2 Prostaglandin D2 (PGD2) Synthesis COX->PGD2 Vasodilation Vasodilation PGD2->Vasodilation

Caption: Postulated vasodilation signaling pathway for this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data
  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the positions of the amino and methyl ester groups.

  • Methyl Protons: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group (-OCH₃).

  • Amine Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂). The chemical shift of this peak can vary and may be affected by the solvent and concentration.

Predicted ¹³C NMR Spectral Data
  • Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm, corresponding to the carbonyl carbon of the methyl ester.

  • Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm) for the carbons of the pyridine ring. The carbons attached to the nitrogen and the amino group will have characteristic chemical shifts.

  • Methyl Carbon: A signal in the upfield region, around δ 50-55 ppm, for the methyl carbon of the ester group.

Predicted IR Spectral Data
  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the ester.

  • C-N Stretching: An absorption band in the region of 1200-1350 cm⁻¹.

  • C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O bond of the ester.

  • Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrometry Data
  • Molecular Ion Peak (M⁺): An ion at m/z = 152, corresponding to the molecular weight of the compound.

  • Major Fragmentation Patterns: Expect fragmentation corresponding to the loss of the methoxy (B1213986) group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant, causing skin and serious eye irritation.[1] Store in a cool, dark, and dry place.[1]

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development, most notably demonstrated by its use in the synthesis of PARP inhibitors. While its own biological profile is not extensively characterized, its structural features suggest avenues for further investigation, particularly in areas related to vasodilation. The synthesis of this compound is well-documented, with efficient protocols available for laboratory-scale production. This technical guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their research endeavors. Further studies are warranted to fully elucidate its biological activities and to obtain comprehensive experimental spectroscopic data.

References

An In-Depth Technical Guide to Methyl 2-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-aminonicotinate, a pivotal building block in the synthesis of novel therapeutic agents. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry.

Core Molecular and Physical Properties

This compound is a derivative of nicotinic acid, a form of vitamin B3. Its structure, featuring both an amino group and a methyl ester on a pyridine (B92270) ring, makes it a versatile intermediate for a wide range of chemical modifications.[1] This bifunctionality is crucial for its role in the development of complex molecules with specific biological activities.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 152.15 g/mol
Molecular Formula C₇H₈N₂O₂
CAS Number 14667-47-1
Melting Point 82-86 °C
Boiling Point 251.3 ± 20.0 °C at 760 mmHg
Density 1.238 ± 0.06 g/cm³
Appearance Off-white to white powder/crystal
Solubility Soluble in Methanol

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of 2-aminonicotinic acid. Below are two detailed experimental protocols for this conversion.

Experimental Protocol 1: Microwave-Assisted Esterification

This method utilizes microwave irradiation to accelerate the esterification reaction.

Workflow Diagram: Microwave-Assisted Synthesis

cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminonicotinic_Acid 2-Aminonicotinic Acid in Methanol Microwave Microwave Irradiation (60°C, 1.5h) 2-Aminonicotinic_Acid->Microwave Add Sulfuric_Acid Conc. H₂SO₄ (0°C) Sulfuric_Acid->Microwave Add dropwise Neutralization Pour into ice water, neutralize with Na₂CO₃ Microwave->Neutralization Extraction Extract with Ethyl Acetate (3x) Neutralization->Extraction Washing Wash with brine and deionized water Extraction->Washing Drying Dry over anhydrous MgSO₄ Washing->Drying Evaporation Evaporate solvent Drying->Evaporation Product This compound Evaporation->Product

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminonicotinate is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of pharmacologically active compounds. Its unique bifunctional nature, possessing both an amino group and a methyl ester on a pyridine (B92270) scaffold, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the development of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) and phosphodiesterase 7 (PDE7) inhibitors.

Chemical and Physical Properties

This compound, also known as methyl 2-amino-3-pyridinecarboxylate, is a stable, off-white to pale yellow crystalline solid at room temperature. Its fundamental properties are summarized below.

Identification and Structure
PropertyValue
Chemical Name This compound
Synonyms Methyl 2-amino-3-pyridinecarboxylate, 2-Aminonicotinic acid methyl ester
CAS Number 14667-47-1[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Chemical Structure
InChI Key NZZDEODTCXHCRS-UHFFFAOYSA-N
SMILES COC(=O)c1cccnc1N
Physical Properties

A compilation of the key physical properties of this compound is provided in the table below, offering a snapshot of its behavior under various conditions.

PropertyValueSource
Melting Point 82-86 °C[2]
Boiling Point 251.3 ± 20.0 °C at 760 mmHg (Predicted)[2]
Density 1.238 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in methanol (B129727) and DMSO.[2]
Appearance Off-white to pale yellow powder/crystal[2]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected data from these analyses are crucial for its identification and quality control.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)
Solvent CDCl₃
Frequency 400 MHz
Chemical Shift (δ) ppm Multiplicity
~8.10dd
~7.55dd
~6.65dd
~5.50br s
3.85s
¹³C NMR (Carbon NMR)
Solvent CDCl₃
Frequency 100 MHz
Chemical Shift (δ) ppm Assignment
~168.0C=O (Ester)
~159.0C2 (Pyridine, C-NH₂)
~152.0C6 (Pyridine)
~137.0C4 (Pyridine)
~115.0C5 (Pyridine)
~107.0C3 (Pyridine, C-COOCH₃)
~51.5-OCH₃

1.3.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Intensity Vibration
3450 - 3300Strong, BroadN-H Stretch (Amino group)
3100 - 3000MediumC-H Stretch (Aromatic)
2950 - 2850MediumC-H Stretch (Methyl group)
~1700StrongC=O Stretch (Ester)
1620 - 1580StrongN-H Bend (Amino group) & C=C Stretch (Aromatic)
1250 - 1200StrongC-O Stretch (Ester)

1.3.3. Mass Spectrometry (MS)

Technique Expected m/z values
Electron Ionization (EI) 152 (M⁺, Molecular Ion), 121 ([M-OCH₃]⁺), 93 ([M-COOCH₃]⁺)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to serve as a guide for laboratory replication.

Synthesis of this compound

This protocol describes the esterification of 2-aminonicotinic acid.

Materials:

  • 2-Aminonicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Suspend 2-aminonicotinic acid (1.0 eq) in methanol (10-15 mL per gram of acid) in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

2.2.2. IR Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

2.2.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer. In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Reactivity and Applications in Drug Development

This compound is a versatile precursor in organic synthesis, primarily due to the reactivity of its amino and ester functional groups. The amino group can undergo diazotization, acylation, and alkylation, while the ester can be hydrolyzed, ammonolyzed, or reduced.

A significant application of this compound is in the synthesis of inhibitors for two key enzyme families: Poly(ADP-ribose) polymerase (PARP) and phosphodiesterase 7 (PDE7).

Role in PARP Inhibitor Synthesis

This compound is a crucial starting material for the synthesis of the PARP inhibitor Niraparib (MK-4827).[3][4] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.

G cluster_0 Synthesis of Niraparib (PARP Inhibitor) cluster_1 Mechanism of Action This compound This compound Intermediate A Intermediate A This compound->Intermediate A Multi-step Conversion Niraparib (MK-4827) Niraparib (MK-4827) Intermediate A->Niraparib (MK-4827) Final Cyclization & Amidation Niraparib Niraparib PARP Enzyme PARP Enzyme Niraparib->PARP Enzyme Inhibits DNA Repair DNA Repair PARP Enzyme->DNA Repair Mediates DNA Damage DNA Damage DNA Damage->PARP Enzyme Activates

Caption: Synthetic utility of this compound in the synthesis of the PARP inhibitor Niraparib.

Role in PDE7 Inhibitor Synthesis

Derivatives of this compound are also used to synthesize quinazolinone-based compounds that act as selective inhibitors of phosphodiesterase 7 (PDE7).[5] PDE7 is involved in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a crucial role in inflammation and immune responses. PDE7 inhibitors are being investigated for the treatment of various inflammatory and neurological disorders.[6][7][8]

G cluster_synthesis Synthesis of Quinazolinone PDE7 Inhibitors cluster_moa PDE7 Signaling Pathway This compound This compound 2-Aminonicotinamide 2-Aminonicotinamide This compound->2-Aminonicotinamide Ammonolysis Quinazolinone Core Quinazolinone Core 2-Aminonicotinamide->Quinazolinone Core Cyclization with Aldehyde/Ketone PDE7 Inhibitor PDE7 Inhibitor Quinazolinone Core->PDE7 Inhibitor Further Functionalization ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PDE7 Downstream Signaling\n(e.g., PKA activation) Downstream Signaling (e.g., PKA activation) cAMP->Downstream Signaling\n(e.g., PKA activation) Activates PDE7_Inhibitor Quinazolinone PDE7 Inhibitor PDE7 PDE7 PDE7_Inhibitor->PDE7 Inhibits Anti-inflammatory\nEffects Anti-inflammatory Effects Downstream Signaling\n(e.g., PKA activation)->Anti-inflammatory\nEffects

Caption: Role of this compound in synthesizing PDE7 inhibitors and their mechanism of action.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable tool in the synthesis of complex, biologically active molecules. This guide has provided a thorough overview of its key characteristics, detailed experimental procedures for its handling and analysis, and highlighted its crucial role in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-aminonicotinate. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in scientific research and pharmaceutical development. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations to illustrate experimental workflows.

Core Physical and Chemical Properties

This compound, also known as Methyl 2-amino-3-pyridinecarboxylate, is a pyridine (B92270) derivative with the chemical formula C₇H₈N₂O₂. It presents as a white to off-white crystalline powder.

PropertyValueSource(s)
Molecular Weight 152.15 g/mol [1]
Melting Point 82-86 °C[2]
Boiling Point 251.3 ± 20.0 °C (Predicted)[2]
Solubility Soluble in Methanol; DMSO: 100 mg/mL[2]
pKa 4.71 ± 0.36 (Predicted)[2]
Appearance White to off-white powder/crystal[2]
CAS Number 14667-47-1[2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of a solid compound like this compound are outlined below. These are generalized protocols that can be specifically applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point (82 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Solubility Determination

The solubility of this compound in various solvents can be determined by the following procedure:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) should be selected.

  • Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to a test tube containing the compound.

  • Dissolution: The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

  • Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions.

  • Quantitative Analysis: For a more precise determination, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is observed. The concentration at saturation is then determined.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the amino group on this compound can be determined by potentiometric titration.

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) is placed in a burette.

  • Titration: The acid titrant is added in small, precise increments to the solution of this compound. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a solid organic compound like this compound.

experimental_workflow Experimental Workflow for Physical Property Determination cluster_melting_point Melting Point Determination cluster_solubility Solubility Assessment cluster_pka pKa Determination mp_prep Sample Preparation (Dry & Powdered) mp_pack Pack Capillary Tube (2-3 mm height) mp_prep->mp_pack mp_measure Measure Melting Range in Apparatus mp_pack->mp_measure end End: Characterized Physical Properties sol_sample Weigh Sample sol_solvent Add Solvent sol_sample->sol_solvent sol_agitate Agitate to Equilibrium sol_solvent->sol_agitate sol_observe Observe & Record sol_agitate->sol_observe pka_solution Prepare Solution of Known Concentration pka_titrate Potentiometric Titration with Standard Acid pka_solution->pka_titrate pka_plot Plot Titration Curve (pH vs. Volume) pka_titrate->pka_plot pka_determine Determine pKa at Half-Equivalence Point pka_plot->pka_determine start Start: This compound Sample

Caption: A logical workflow for determining the physical properties of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H-NMR Spectroscopy

A ¹H-NMR spectrum provides information about the hydrogen atoms in a molecule. The expected signals for this compound are:

  • -OCH₃ (Methyl Ester Protons): A singlet around 3.8-3.9 ppm.

  • -NH₂ (Amino Protons): A broad singlet which can vary in chemical shift depending on solvent and concentration, typically in the range of 5.5-6.5 ppm.

  • Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. These will likely appear as doublets or doublets of doublets due to spin-spin coupling.

Note: Specific ¹H-NMR spectral data was available from a commercial supplier (MedchemExpress) but is not reproduced here.

¹³C-NMR Spectroscopy

A ¹³C-NMR spectrum provides information about the carbon skeleton of a molecule. The expected signals for this compound are:

  • -OCH₃ (Methyl Ester Carbon): A signal around 50-55 ppm.

  • Aromatic Carbons (Pyridine Ring): Five distinct signals in the range of approximately 105-160 ppm. The carbon attached to the amino group (C2) and the carbon of the ester group (C3) will be significantly influenced by these substituents.

  • C=O (Ester Carbonyl Carbon): A signal in the downfield region, typically around 165-175 ppm.

Note: A specific, experimentally obtained ¹³C-NMR spectrum for this compound was not available in the searched public-domain resources.

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule. Key expected absorption bands for this compound include:

  • N-H Stretching (Amino Group): Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-H Stretching (Aromatic and Methyl): Signals around 3000-3100 cm⁻¹ for the aromatic C-H bonds and around 2850-2960 cm⁻¹ for the methyl C-H bonds.

  • C=O Stretching (Ester Group): A strong, sharp absorption band in the region of 1680-1730 cm⁻¹.

  • C=C and C=N Stretching (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretching (Ester Group): Bands in the 1000-1300 cm⁻¹ region.

  • N-H Bending (Amino Group): A band around 1590-1650 cm⁻¹.

Note: A specific, experimentally obtained FTIR spectrum for this compound was not available in the searched public-domain resources. The provided information is based on characteristic absorption frequencies for its functional groups.[3][4][5]

References

An In-depth Technical Guide to the Synthesis of Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-aminonicotinate is a valuable intermediate in the pharmaceutical and agrochemical industries, serving as a key building block for a variety of complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a pyridine (B92270) scaffold, allows for diverse synthetic transformations. This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, quantitative data, and graphical representations of the reaction workflows to facilitate reproducible and efficient synthesis.

Core Synthesis Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below:

  • Esterification of 2-Aminonicotinic Acid: This is a direct and high-yielding approach starting from the commercially available 2-aminonicotinic acid. The carboxylic acid is converted to its corresponding methyl ester using an acid catalyst in methanol (B129727).

Pathway 1: Esterification of 2-Aminonicotinic Acid

This method is a classic Fischer esterification and is often the most straightforward route to this compound. The reaction is typically carried out in methanol with a strong acid catalyst, such as sulfuric acid. A highly efficient microwave-assisted protocol has been reported, significantly reducing the reaction time while maintaining a high yield.[1][2]

Quantitative Data
Starting MaterialReagentsConditionsYieldPurityReference
2-Aminonicotinic acidMethanol, Sulfuric acidMicrowave, 60°C, 1.5 h93%Analytical Grade[2]
Detailed Experimental Protocol

Materials:

  • 2-Aminonicotinic acid (20.0 g, 0.145 mol)

  • Methanol (228 mL)

  • Concentrated sulfuric acid (96%, 144 mL, 2.69 mol)

  • Ice

  • Solid sodium carbonate

  • Ethyl acetate (B1210297)

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of 2-aminonicotinic acid in methanol is prepared in a microwave-safe reaction vessel and cooled to 0°C in an ice bath.[2]

  • Concentrated sulfuric acid is added dropwise to the stirred suspension while maintaining the temperature at 0°C.[2]

  • The reaction mixture is then irradiated in a microwave reactor at 60°C for 1.5 hours with a power input of 300 W.[2]

  • After the reaction is complete, the light brown mixture is carefully poured into ice water, ensuring the temperature remains at 0°C.[2]

  • Solid sodium carbonate is added in portions to neutralize the mixture until the pH is greater than 8.[2]

  • The aqueous layer is extracted three times with ethyl acetate.[2]

  • The combined organic layers are washed sequentially with saturated brine and deionized water, then dried over anhydrous magnesium sulfate.[2]

  • The solvent is removed under reduced pressure to yield this compound as colorless needle-like crystals.[2]

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Microwave Microwave 60°C, 1.5h 2-Aminonicotinic_Acid->Microwave Methanol Methanol Methanol->Microwave Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Microwave Neutralization Neutralization (Na₂CO₃) Microwave->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Drying & Evaporation Extraction->Purification Product This compound Purification->Product

Esterification of 2-Aminonicotinic Acid Workflow

Pathway 2: Nucleophilic Aromatic Substitution

This pathway begins with methyl 2-chloronicotinate, which undergoes a nucleophilic aromatic substitution (SNA_r) reaction. The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles, including ammonia (B1221849) or other amino sources. Microwave-assisted conditions have been shown to be effective for the amination of 2-chloronicotinic acid, and similar conditions can be applied to the methyl ester.

Quantitative Data
Starting MaterialReagentsConditionsYieldPurityReference
Methyl 2-chloronicotinateAqueous Ammonia, DiisopropylethylamineMicrowave, 200°C, 2 hModerate to High (estimated)Not specified

Note: The yield is an estimation based on the synthesis of the corresponding carboxylic acid under similar conditions.

Detailed Experimental Protocol

Materials:

  • Methyl 2-chloronicotinate

  • Aqueous ammonia (e.g., 28-30% solution)

  • Diisopropylethylamine (DIPEA)

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate or other suitable organic solvent

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reactor vessel, combine methyl 2-chloronicotinate, aqueous ammonia (3 equivalents), diisopropylethylamine (3 equivalents), and water.

  • Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 200°C for 2 hours with stirring.

  • After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

  • Acidify the mixture to a slightly acidic pH with hydrochloric acid to protonate any excess amine and base.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

Logical Relationship Diagram

G cluster_precursors Precursors cluster_reaction_conditions Reaction Environment cluster_process Process Steps Methyl_2-chloronicotinate Methyl 2-chloronicotinate SNAr_Reaction Nucleophilic Aromatic Substitution Methyl_2-chloronicotinate->SNAr_Reaction Ammonia_Source Aqueous Ammonia Ammonia_Source->SNAr_Reaction Base DIPEA (Base) Base->SNAr_Reaction Microwave_Heating Microwave 200°C, 2h Microwave_Heating->SNAr_Reaction Purification_Steps Workup & Purification SNAr_Reaction->Purification_Steps Final_Product This compound Purification_Steps->Final_Product

Nucleophilic Aromatic Substitution Pathway Logic

Conclusion

This guide has outlined two robust and effective strategies for the synthesis of this compound. The choice between the esterification of 2-aminonicotinic acid and the nucleophilic aromatic substitution of methyl 2-chloronicotinate will depend on factors such as the availability and cost of starting materials, required scale of production, and available equipment. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, enabling the reliable and efficient production of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for methyl 2-aminonicotinate. Recognizing the limited publicly available quantitative data, this document also furnishes a detailed experimental protocol for the determination of solubility, empowering researchers to ascertain this critical parameter in their own laboratory settings.

Introduction to the Solubility of this compound

This compound is a pyridine (B92270) derivative with applications in pharmaceutical research and as a building block in organic synthesis. Understanding its solubility is paramount for a variety of applications, including reaction kinetics, formulation development, and bioavailability studies. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter that influences the behavior and utility of a compound.

While comprehensive solubility data for this compound across a wide range of solvents is not extensively documented in public literature, this guide consolidates the available information and provides a practical framework for its experimental determination.

Quantitative and Qualitative Solubility Data

The available solubility data for this compound is summarized below. It is important to note that this information is not exhaustive and further experimental validation is recommended.

Table 1: Quantitative Solubility of this compound

SolventSolubilityMolar Concentration (mM)Conditions
DMSO100 mg/mL[1]657.25[1]Ultrasonic assistance may be required. The hygroscopic nature of DMSO can impact solubility.[1]

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource(s)
MethanolSoluble[2][3][2][3]

Experimental Protocol for Solubility Determination (Gravimetric Method)

For researchers requiring precise solubility data in specific solvents, the following gravimetric method provides a reliable and straightforward approach.[4][5][6] This method is based on determining the mass of the solute that can be dissolved in a known mass or volume of a solvent to create a saturated solution.[4][6]

Materials and Equipment
  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials or flasks with secure caps

  • Magnetic stirrer and stir bars or a shaker

  • Thermostatically controlled water bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or a stirring plate within an incubator is ideal.

  • Separation of the Saturated Solution:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a pre-weighed, clean, and dry evaporation dish. The filter should also be at the equilibrium temperature.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. A vacuum oven can be used for low-boiling point solvents or heat-sensitive compounds.

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate (L)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal vial and agitate at constant temperature (24-48h) A->B C Allow undissolved solid to settle B->C D Filter supernatant into a pre-weighed evaporation dish C->D E Weigh evaporation dish with filtrate D->E F Evaporate solvent to dryness E->F G Cool and weigh dish with residue until constant weight F->G H Calculate Solubility (g/L) G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While the publicly available quantitative solubility data for this compound is limited, this guide provides the known values and, more importantly, a detailed experimental protocol for its determination. For researchers and drug development professionals, understanding and experimentally verifying the solubility of this compound in relevant solvent systems is a critical step for successful research and development endeavors. The provided workflow and methodologies offer a solid foundation for obtaining reliable and accurate solubility data.

References

Spectral Analysis of Methyl 2-aminonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectral data for methyl 2-aminonicotinate, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The analysis of both ¹H and ¹³C NMR spectra is crucial for the structural elucidation of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their connectivity within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.16dd1H4.8, 1.9Pyridine H-6
7.99dd1H7.7, 1.9Pyridine H-4
6.66dd1H7.7, 4.8Pyridine H-5
6.13br s2H--NH₂
3.88s3H--OCH₃
Solvent: CDCl₃, Frequency: 90 MHz
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
168.4Ester Carbonyl (C=O)
159.2Pyridine C-2
152.5Pyridine C-6
138.8Pyridine C-4
114.7Pyridine C-5
107.0Pyridine C-3
51.6Methyl (-OCH₃)
Solvent: CDCl₃, Frequency: 22.5 MHz
Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality NMR spectra.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrumentation : The spectra are recorded on a high-resolution NMR spectrometer.[2]

  • ¹H NMR Acquisition :

    • The instrument is tuned to the proton frequency.

    • A standard one-pulse sequence is typically used.

    • Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition :

    • The instrument is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • A greater number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune Spectrometer Transfer->Tune Acquire_1H Acquire ¹H FID Tune->Acquire_1H Acquire_13C Acquire ¹³C FID Tune->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Structural Elucidation Structural Elucidation Reference->Structural Elucidation

Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its primary functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3478, 3326Strong, SharpN-H Stretch (Primary Amine)
3000MediumAromatic C-H Stretch
2952MediumAliphatic C-H Stretch (-CH₃)
1698Strong, SharpC=O Stretch (Ester)
1613, 1582, 1492Medium-StrongC=C & C=N Stretch (Aromatic Ring)
1291StrongC-O Stretch (Ester)
1100MediumC-N Stretch (Amine)
751StrongAromatic C-H Bend (Out-of-Plane)
Sample Phase: Liquid Film
Experimental Protocol for IR Spectroscopy
  • Sample Preparation : For a liquid film analysis, a small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).[3] If the sample is a solid, it can be prepared as a KBr pellet or a Nujol mull.[3]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[4]

  • Data Acquisition :

    • A background spectrum of the empty sample holder (or salt plates) is recorded.

    • The sample is placed in the IR beam path, and the sample spectrum is recorded.

    • The instrument measures the interference pattern of the transmitted IR radiation.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum. A Fourier transform is then performed on the interferogram to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

MS Spectral Data

The mass spectrum of this compound confirms its molecular weight and shows characteristic fragments.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
152100[M]⁺ (Molecular Ion)
121~80[M - OCH₃]⁺
93~40[M - COOCH₃]⁺
Ionization Method: Electron Impact (EI) at 70 eV
Experimental Protocol for Mass Spectrometry
  • Sample Introduction : The sample is introduced into the ion source of the mass spectrometer. For volatile compounds like this compound, a direct insertion probe or gas chromatography inlet can be used.[5]

  • Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Impact ionization), causing them to ionize and form a molecular ion (M⁺).[5]

  • Fragmentation : The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.[5]

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectral_Analysis_Logic cluster_compound This compound cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Structure Molecular Structure NMR NMR (¹H & ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (Amine, Ester, Aromatic) IR->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info Confirmed Structure Confirmed Structure NMR_Info->Confirmed Structure IR_Info->Confirmed Structure MS_Info->Confirmed Structure

Figure 2: Relationship between spectral methods and structural data.

References

An In-depth Technical Guide to Methyl 2-aminonicotinate: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminonicotinate is a pivotal pyridine-based heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group and a readily modifiable methyl ester on a pyridine (B92270) scaffold, renders it a versatile precursor for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical and spectroscopic properties, synthesis and purification protocols, and its notable role as a key intermediate in the development of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

This compound, also known as Methyl 2-amino-3-pyridinecarboxylate, is an organic compound that has garnered substantial interest within the drug discovery and development landscape.[1] The presence of both a primary aromatic amine and a methyl ester on the pyridine ring allows for a diverse range of chemical transformations, making it an invaluable tool for medicinal chemists.[2] This guide aims to provide a detailed technical resource for researchers and scientists, summarizing the essential data and experimental methodologies associated with this compound.

Physicochemical Properties

This compound is typically a white to off-white or yellow crystalline solid at room temperature.[3][4] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name Methyl 2-aminopyridine-3-carboxylate[4]
Synonyms 2-Aminonicotinic Acid Methyl Ester, Methyl 2-amino-3-pyridinecarboxylate[4]
CAS Number 14667-47-1[3][4]
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
Appearance White to yellow solid/powder to crystal[3][4]
Melting Point 82-86 °C[4]
Boiling Point 251.3 ± 20.0 °C (Predicted)[4]
Solubility Soluble in DMSO and Methanol (B129727).[3]
pKa 4.71 ± 0.36 (Predicted)[4]
Storage 4°C, protect from light. In solvent: -20°C for 1 month, -80°C for 6 months.[3]

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The following tables summarize the characteristic spectral data.

Table 2: ¹H NMR Spectroscopic Data (Typical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10dd1HH-6 (Pyridine)
~7.85dd1HH-4 (Pyridine)
~6.70dd1HH-5 (Pyridine)
~6.50 (broad s)s2H-NH₂
3.85s3H-OCH₃

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

Table 3: ¹³C NMR Spectroscopic Data (Predicted/Typical)

Chemical Shift (δ) ppmAssignment
~168C=O (Ester)
~158C-2 (C-NH₂)
~152C-6
~138C-4
~115C-5
~110C-3
~52-OCH₃

Table 4: IR and Mass Spectrometry Data

Spectroscopic TechniqueKey Peaks/Values
FT-IR (cm⁻¹) ~3450-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1700 (C=O stretch), ~1620 (N-H bend), ~1580, 1480 (C=C, C=N stretch), ~1250 (C-O stretch)
Mass Spectrometry (EI) m/z (relative intensity): 152 (M⁺), 121 ([M-OCH₃]⁺), 93 ([M-CO₂CH₃]⁺)

Synthesis and Purification

This compound is commonly synthesized via the esterification of 2-aminonicotinic acid. Several methods have been reported, with variations in reaction conditions and reagents.

Experimental Protocol: Microwave-Assisted Esterification

This protocol describes a high-yield synthesis of this compound from 2-aminonicotinic acid using microwave irradiation.

Materials:

  • 2-Aminonicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Suspend 2-aminonicotinic acid (e.g., 20.0 g, 0.145 mol) in methanol (228 mL) in a microwave-safe reaction vessel.

  • While stirring and cooling the suspension in an ice bath (0 °C), slowly add concentrated sulfuric acid (14.4 mL) dropwise.

  • Irradiate the reaction mixture in a microwave reactor at 60 °C for 1.5 hours with a power input of 300 W.

  • After completion, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.

  • Neutralize the solution by adding solid sodium carbonate in portions until the pH is > 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash sequentially with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield this compound as colorless, needle-like crystals.

Purification: Recrystallization

For further purification, this compound can be recrystallized.

Materials:

  • Crude this compound

  • Ethanol (EtOH) or Ethyl Acetate/Hexane mixture

Procedure:

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the flask in an ice bath.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a versatile intermediate. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the ester can be hydrolyzed or converted to an amide.

A significant application of this compound is in the synthesis of PARP inhibitors.[4] PARP is a family of proteins involved in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.

This compound is a crucial precursor for the synthesis of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a potent oral PARP inhibitor.[4] The synthesis involves a multi-step sequence where the aminonicotinate core is elaborated to form the final indazole-carboxamide structure.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start 2-Aminonicotinic Acid + Methanol Reaction Esterification (H₂SO₄, Microwave 60°C) Start->Reaction Workup Quenching (Ice Water) Neutralization (Na₂CO₃) Reaction->Workup Extraction Liquid-Liquid Extraction (Ethyl Acetate) Workup->Extraction Drying Drying (MgSO₄) & Filtration Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Methyl 2-aminonicotinate Evaporation->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Final Pure Methyl 2-aminonicotinate Purification->Final

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable and versatile starting material. The critical role it plays in the synthesis of advanced therapeutic agents, such as PARP inhibitors, underscores its significance for researchers and professionals in the field of drug development. This guide provides a consolidated resource to facilitate the effective utilization of this compound in the laboratory and in the broader context of pharmaceutical innovation.

References

An In-depth Technical Guide to 2-Aminonicotinic Acid Methyl Ester: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminonicotinic acid methyl ester (Methyl 2-aminonicotinate) is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with both an amino and a methyl ester group, renders it a versatile building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis protocols, and its notable role as a precursor in the development of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental methodologies and data are presented to facilitate its application in research and development.

Chemical Structure and Properties

2-Aminonicotinic acid methyl ester is a stable, white to off-white crystalline powder. The presence of an aromatic amine and a methyl ester on the pyridine core dictates its reactivity and utility in diverse synthetic transformations.

Structure:

  • IUPAC Name: Methyl 2-aminopyridine-3-carboxylate

  • Synonyms: this compound, 2-Aminonicotinic Acid Methyl Ester[1]

  • CAS Number: 14667-47-1[1]

  • Molecular Formula: C₇H₈N₂O₂[1]

  • Molecular Weight: 152.15 g/mol [1]

Physicochemical and Spectroscopic Data:

While experimental spectroscopic data is not widely available in public databases, the following table summarizes key physical properties and predicted spectral characteristics for 2-Aminonicotinic Acid Methyl Ester. These predictions are based on standard computational models and analysis of structurally related compounds.

PropertyValueReference/Note
Physical Appearance White to off-white crystalline powder[1]
Melting Point 82-86 °C[1]
Boiling Point 251.3 ± 20.0 °C (Predicted)[1]
Density 1.238 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol (B129727)[1]
pKa 4.71 ± 0.36 (Predicted)[1]
¹H NMR (Predicted) δ ~7.8-8.2 (m, 2H, Ar-H), ~6.6-6.8 (m, 1H, Ar-H), ~5.9 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)Based on analysis of similar structures.
¹³C NMR (Predicted) δ ~168 (C=O), ~160 (C-NH₂), ~152, ~138, ~117, ~115 (Ar-C), ~52 (OCH₃)Based on analysis of similar structures.
IR (Predicted, cm⁻¹) ~3450-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1720 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch)Based on typical functional group absorptions.
Mass Spec (m/z) 152.06 (M⁺), 121.05 ([M-OCH₃]⁺), 93.04 ([M-COOCH₃]⁺)Predicted fragmentation pattern.

Experimental Protocols: Synthesis of 2-Aminonicotinic Acid Methyl Ester

The synthesis of 2-Aminonicotinic acid methyl ester is most commonly achieved through the esterification of 2-aminonicotinic acid. Below are two detailed protocols found in the literature.

Protocol 1: Esterification using Methyl Iodide

This method involves the reaction of 2-aminonicotinic acid with methyl iodide in the presence of a base.

Materials:

  • 2-Aminonicotinic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Diethyl ether (Et₂O)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend 2-aminonicotinic acid (5.0 g, 0.0362 mol) and potassium carbonate (5.0 g, 0.0362 mol) in 50 mL of DMF.

  • Heat the suspension to reflux, at which point most of the solids should dissolve.

  • Cool the mixture to 25 °C.

  • Add methyl iodide (5.1 g, 2.2 mL, 0.0362 mol) to the mixture.

  • Stir the reaction mixture for 18 hours at room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a mixture of 5% EtOH in CH₂Cl₂ containing 1% NH₄OH.

  • Combine the fractions containing the desired product and concentrate under reduced pressure.

  • Suspend the residue in diethyl ether, filter the solid, and wash with additional diethyl ether to yield the final product.

Protocol 2: Microwave-Assisted Esterification

This protocol utilizes microwave irradiation to accelerate the acid-catalyzed esterification process.

Materials:

  • 2-Aminonicotinic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄, 96%)

  • Ice water

  • Solid sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a suitable reaction vessel, suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (144 mL) dropwise, maintaining the temperature at 0 °C.

  • Irradiate the reaction mixture in a microwave reactor at 60 °C with a power input of 300 W for 1.5 hours at atmospheric pressure.

  • After the reaction is complete, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.

  • Neutralize the mixture by adding solid sodium carbonate in portions until the pH is greater than 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated brine and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the product as colorless needle-like crystals.

Role in Drug Development: Synthesis of PARP Inhibitors

2-Aminonicotinic acid methyl ester is a crucial building block in the synthesis of several pharmaceutical agents. A prominent example is its use in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib (MK-4827).[1] PARP enzymes are central to the cellular response to DNA damage, particularly in the repair of single-strand breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death—a concept known as synthetic lethality.

The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors derived from intermediates like 2-Aminonicotinic acid methyl ester.

PARP_Inhibition_Pathway cluster_0 Cellular DNA Damage Response cluster_1 Action of PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits ADP_ribose Poly(ADP-ribose) Chains (PARylation) PARP->ADP_ribose synthesizes Trapped_PARP PARP Trapping on DNA PARP->Trapped_PARP Repair_Proteins DNA Repair Proteins (e.g., XRCC1) ADP_ribose->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Amino_Ester 2-Aminonicotinic Acid Methyl Ester PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) Amino_Ester->PARP_Inhibitor is a key intermediate for PARP_Inhibitor->PARP inhibits & traps DSB DNA Double-Strand Break (DSB) Trapped_PARP->DSB leads to Cell_Death Cell Death (in BRCA-deficient cells) DSB->Cell_Death results in

Caption: Role of PARP in DNA repair and its inhibition.

Conclusion

2-Aminonicotinic acid methyl ester stands out as a high-value intermediate for the synthesis of pharmacologically active compounds. Its utility is well-established, particularly in the creation of targeted anti-cancer therapies like PARP inhibitors. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further research and development. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics.

References

An In-depth Technical Guide to Methyl 2-aminopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminopyridine-3-carboxylate, also known as methyl 2-aminonicotinate, is a pyridine (B92270) derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino group and a methyl ester, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of the physicochemical properties, spectral data, reactivity, and potential applications of Methyl 2-aminopyridine-3-carboxylate, with a focus on providing practical data for laboratory and research settings.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-aminopyridine-3-carboxylate is presented in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance Solid
Melting Point 82-86 °C
Boiling Point (Predicted) 288.7 ± 20.0 °C[2]
pKa (Predicted) 4.96 ± 0.40[3][4]
CAS Number 14667-47-1[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of Methyl 2-aminopyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, assigned spectrum for Methyl 2-aminopyridine-3-carboxylate is not available, the following table provides expected chemical shifts based on data from similar aminopyridine derivatives.[1][6][7]

¹H NMR (Proton NMR)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyridine-H (aromatic)6.0 - 8.2m
-NH₂4.5 (broad)s
-OCH₃3.8s

¹³C NMR (Carbon-13 NMR)

CarbonExpected Chemical Shift (ppm)
C=O (ester)~163
C-NH₂ (aromatic)~157
Aromatic CH97 - 140
-OCH₃~52
Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-aminopyridine-3-carboxylate would be expected to show characteristic absorption bands for its functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (amine)3500 - 3300 (two bands for primary amine)
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aliphatic, -CH₃)3000 - 2850
C=O Stretch (ester)1750 - 1735
C=C and C=N Stretch (aromatic ring)1600 - 1400
C-N Stretch1335 - 1250
C-O Stretch (ester)1320 - 1000
Mass Spectrometry (MS)

The mass spectrum of Methyl 2-aminopyridine-3-carboxylate would show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59).[8][9]

Reactivity and Stability

Methyl 2-aminopyridine-3-carboxylate is a stable solid under standard conditions. Its reactivity is characterized by the presence of the amino and ester functional groups.

  • Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions. It also directs electrophilic aromatic substitution to the ortho and para positions of the pyridine ring.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides or other esters via transesterification.

  • Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, although it is generally less reactive than benzene (B151609) towards electrophilic substitution.

Experimental Protocols

Synthesis of Methyl 2-aminopyridine-3-carboxylate

A common method for the synthesis of Methyl 2-aminopyridine-3-carboxylate involves the esterification of 2-aminonicotinic acid.

General Procedure:

  • Dissolution: Dissolve 2-aminonicotinic acid in an excess of methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise to the cooled solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Applications in Research and Drug Development

The 2-aminopyridine (B139424) scaffold is a prominent feature in many biologically active molecules.[10] Derivatives of this structure have shown a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[11]

While specific biological activities and signaling pathway involvement for Methyl 2-aminopyridine-3-carboxylate are not extensively documented in publicly available literature, its role as a key intermediate makes it highly relevant to drug discovery. It can be used to synthesize a variety of heterocyclic compounds with potential therapeutic applications. For instance, the amino and ester groups provide handles for further chemical modifications to explore structure-activity relationships and develop novel drug candidates.

Safety and Handling

Methyl 2-aminopyridine-3-carboxylate is classified as a combustible solid. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a well-ventilated area away from heat and open flames. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 2-aminopyridine-3-carboxylate is a versatile and valuable compound for chemical synthesis. Its well-defined physicochemical properties and reactive functional groups make it an important starting material for the creation of diverse molecular architectures, particularly in the pursuit of new therapeutic agents. This guide provides a foundational understanding of its key characteristics to aid researchers in its effective utilization. Further investigation into its specific biological activities and reaction mechanisms will undoubtedly continue to expand its applications in science and industry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 2-aminonicotinate, a valuable building block in pharmaceutical and chemical research. The primary method detailed is a high-yield, microwave-assisted Fischer esterification of 2-aminonicotinic acid. Alternative methods are also summarized for comparison. This application note includes comprehensive experimental procedures, tabulated physicochemical and spectroscopic data, and a visual workflow diagram to ensure reproducibility and ease of use in a laboratory setting.

Introduction

This compound (CAS No. 14667-47-1) is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic compounds.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a pyridine (B92270) scaffold, allows for diverse chemical modifications.[2] Given its utility, reliable and efficient synthesis protocols are critical for advancing drug discovery and development programs. This guide presents a validated, high-yield microwave-assisted synthesis protocol, offering significant advantages in terms of reaction time and efficiency over traditional methods.

Physicochemical Properties

PropertyValueReference(s)
CAS Number 14667-47-1[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance White to off-white powder or crystals[1]
Melting Point 82-86 °C[1]
Boiling Point (Predicted) 251.3 ± 20.0 °C[1]
Density (Predicted) 1.238 ± 0.06 g/cm³[1]
Solubility Soluble in methanol (B129727)[1]

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below. The microwave-assisted protocol is recommended for its high efficiency and reduced reaction time.

Method 1: Microwave-Assisted Fischer Esterification (Recommended)

This protocol is adapted from a high-yield (93%) microwave-assisted synthesis. It involves the direct esterification of 2-aminonicotinic acid with methanol using concentrated sulfuric acid as a catalyst.

Experimental Protocol

Materials and Equipment:

  • 2-Aminonicotinic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃), solid

  • Ethyl Acetate (EtOAc)

  • Saturated Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Microwave reactor suitable for organic synthesis

  • Round-bottom flask or microwave reaction vessel

  • Stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable microwave reaction vessel, suspend 2-aminonicotinic acid (e.g., 20.0 g, 0.145 mol) in methanol (228 mL).

  • Acid Addition: Cool the suspension to 0 °C in an ice bath with stirring. Slowly add concentrated sulfuric acid (144 mL) dropwise, maintaining the temperature at 0 °C.

  • Microwave Irradiation: Place the sealed reaction vessel into the microwave reactor. Irradiate the mixture at 60 °C for 1.5 hours with a power input of 300 W.[3]

  • Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C. Add solid sodium carbonate in portions with stirring until the pH of the solution is greater than 8.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers and wash sequentially with saturated brine and deionized water. Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting solid is this compound, which can be further purified by recrystallization if necessary. The reported yield for this method is 93% with the product appearing as colorless needle-like crystals.

Method 2: Conventional Synthesis via Methyl Iodide

This method involves the alkylation of 2-aminonicotinic acid with methyl iodide in the presence of a base.

Summary of Conditions:

  • Reactants: 2-Aminonicotinic acid, Methyl Iodide (CH₃I)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF)

  • Procedure: A suspension of 2-aminonicotinic acid and K₂CO₃ in DMF is heated to reflux, then cooled. CH₃I is added, and the mixture is stirred for 18 hours.

  • Workup: The mixture is filtered and concentrated. The residue is purified by column chromatography.

  • Reported Yield: 58%

Comparison of Synthesis Methods

MethodStarting MaterialReagentsConditionsTimeYieldReference(s)
Microwave-Assisted Fischer Esterification 2-Aminonicotinic AcidMeOH, H₂SO₄ (conc.)60 °C, 300 W1.5 h93%[3]
Conventional Alkylation 2-Aminonicotinic AcidCH₃I, K₂CO₃Reflux, then RT18 h58%

Synthesis Workflow

SynthesisWorkflow Workflow for Microwave-Assisted Synthesis of this compound cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_mat 2-Aminonicotinic Acid + Methanol acid Add H₂SO₄ (conc.) at 0 °C start_mat->acid 1 microwave Microwave Irradiation (60 °C, 1.5 h, 300 W) acid->microwave 2 quench Quench in Ice Water microwave->quench 3 neutralize Neutralize with Na₂CO₃ (pH > 8) quench->neutralize 4 extract Extract with Ethyl Acetate (3x) neutralize->extract 5 wash_dry Wash with Brine, Dry (MgSO₄) extract->wash_dry 6 concentrate Concentrate in vacuo wash_dry->concentrate 7 product This compound concentrate->product 8

Caption: Microwave-assisted synthesis workflow for this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.20dd1HPyridine H-6
~8.05dd1HPyridine H-4
~6.65dd1HPyridine H-5
~5.9-6.2br s2H-NH₂Chemical shift can vary; may exchange with D₂O.
~3.85s3H-OCH₃

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)AssignmentNotes
~168.0C=O (Ester)
~159.0C2 (C-NH₂)
~152.0C6
~138.0C4
~115.0C5
~108.0C3
~51.5-OCH₃

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3480 - 3300Medium, SharpN-H Stretch (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-CH₃)
1730 - 1700StrongC=O Stretch (Ester)
1620 - 1580Medium-StrongN-H Bend and/or Aromatic C=C Stretch
1300 - 1200StrongC-O Stretch (Ester)

Mass Spectrometry (MS)

m/zProposed FragmentNotes
152[M]⁺Molecular Ion
121[M - OCH₃]⁺Loss of methoxy (B1213986) radical
93[M - COOCH₃]⁺Loss of carbomethoxy radical

Note: Spectroscopic data are predicted based on typical values for the respective functional groups and may vary slightly depending on the solvent and instrument used.

References

Methyl 2-Aminonicotinate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-aminonicotinate is a versatile heterocyclic building block of significant interest in the pharmaceutical industry. Its structure, featuring a pyridine (B92270) ring substituted with both an amino and a methyl ester group, provides two reactive sites for chemical modification, making it a valuable starting material for the synthesis of a diverse range of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive heterocyclic systems.

Application Notes

This compound serves as a crucial precursor in the synthesis of numerous APIs, particularly those belonging to the fenamate class of NSAIDs. The primary utility of this intermediate lies in its 2-amino-3-methoxycarbonylpyridine core structure, which allows for the construction of more complex molecules through reactions such as N-arylation, condensation, and cyclization.

1. Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Niflumic Acid and Clonixin

This compound is a direct precursor to 2-aminonicotinic acid, which is a key starting material for the synthesis of Niflumic acid and Clonixin. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • Niflumic Acid: Used in the treatment of rheumatoid arthritis and other inflammatory conditions.

  • Clonixin: A potent analgesic used for the relief of moderate to severe pain.

The synthesis of these fenamates typically involves the Ullmann condensation of a 2-halonicotinic acid derivative with an appropriate aniline (B41778). This compound can be hydrolyzed to 2-aminonicotinic acid, which is then halogenated (e.g., to 2-chloronicotinic acid) before the coupling reaction.

2. Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-b]pyrazines

The 2-aminopyridine (B139424) moiety of this compound is a key structural element for the synthesis of fused heterocyclic systems with potential biological activity. For instance, condensation of the corresponding 2,3-diaminopyridine (B105623) (which can be derived from this compound) with 1,2-dicarbonyl compounds yields pyrido[2,3-b]pyrazines. These scaffolds are being investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its application in the preparation of pharmaceutical agents.

Table 1: Synthesis of this compound

Starting MaterialReagents & ConditionsYieldPurityReference
2-Aminonicotinic acidMethanol (B129727), Concentrated H₂SO₄, Microwave irradiation (300 W), 60°C, 1.5 hours93%>98%[2]

Table 2: Synthesis of Niflumic Acid and Clonixin Analogs

ReactionStarting MaterialsCatalyst/Reagents & ConditionsYieldReference
Synthesis of Flunixin (B1672893) (a Niflumic acid analog)2-Chloronicotinic acid, 2-Methyl-3-trifluoromethylanilineBoric acid (30 mol%), Solvent-free, 120°CExcellent[3]
Synthesis of 2-(Arylamino)nicotinic acids (general method for fenamates)2-Chloronicotinic acid, Aromatic aminesPotassium carbonate, Water, Microwave irradiation, 150-180°Cup to 98%[4][5]

Table 3: Synthesis of Pyrido[2,3-b]pyrazine (B189457) Derivatives

ReactionStarting MaterialsCatalyst/Reagents & ConditionsYieldReference
Multicomponent synthesis of Pyrido[2,3-b]pyrazines2-Aminopyrazine (B29847), Aromatic aldehyde, 1,3-Indanedionep-Toluenesulfonic acid (20 mol%), Ethanol, Reflux82-89%[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminonicotinic Acid[2]

  • Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL) in a flask suitable for microwave synthesis.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (144 mL, 2.69 mol) dropwise while maintaining the temperature at 0°C.

  • Irradiate the reaction mixture in a microwave reactor at 60°C for 1.5 hours with a power input of 300 W.

  • After completion, carefully pour the light brown mixture into ice water while maintaining the temperature at 0°C.

  • Neutralize the mixture by adding solid sodium carbonate in portions until the pH is greater than 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.

  • Evaporate the organic solvent under reduced pressure to yield this compound as colorless needle-like crystals.

Protocol 2: General Procedure for the Synthesis of 2-(Arylamino)nicotinic Acids (e.g., Niflumic Acid, Clonixin) via Ullmann Condensation[3][4][5]

This protocol is a general representation of the Ullmann condensation used for synthesizing fenamates. 2-Chloronicotinic acid can be prepared from 2-aminonicotinic acid, the hydrolyzed product of this compound.

  • In a reaction vessel, combine 2-chloronicotinic acid (1 equivalent), the corresponding aniline derivative (e.g., 3-(trifluoromethyl)aniline (B124266) for Niflumic acid, or 2,3-dimethylaniline (B142581) for Clonixin) (1-2 equivalents), and a base such as potassium carbonate (2-3 equivalents).

  • A catalyst, such as copper or a copper salt, may be added, although some modern procedures are catalyst-free. Boric acid can also be used as a catalyst under solvent-free conditions.[3]

  • The reaction can be carried out in a high-boiling point solvent like DMF or under solvent-free conditions at elevated temperatures (e.g., 120-180°C). Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with an aqueous acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(arylamino)nicotinic acid.

Protocol 3: Synthesis of Pyrido[2,3-b]pyrazine Derivatives[6]

This protocol uses 2-aminopyrazine as a starting material but illustrates the condensation reaction that the 2,3-diaminopyridine derivative of this compound would undergo.

  • In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), 1,3-indanedione (1 equivalent), and 2-aminopyrazine (1 equivalent) in ethanol.

  • Add p-toluenesulfonic acid (20 mol%) as a catalyst.

  • Reflux the mixture for approximately 8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the product, which may precipitate upon cooling or require removal of the solvent and purification by chromatography.

Visualizations

Signaling Pathway

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Phospholipase_A2 Phospholipase A₂ Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Inflammatory_Stimuli Inflammatory Stimuli (e.g., Injury, Infection) Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases from Niflumic_Acid_Clonixin Niflumic Acid / Clonixin (Derived from Methyl 2-Aminonicotinate) Niflumic_Acid_Clonixin->COX1 inhibits Niflumic_Acid_Clonixin->COX2 inhibits

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in API Synthesis Start 2-Aminonicotinic Acid Esterification Esterification (Methanol, H₂SO₄, Microwave) Start->Esterification Intermediate This compound Esterification->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis forms 2-Aminonicotinic Acid 2-Aminonicotinic Acid Hydrolysis->2-Aminonicotinic Acid forms Halogenation Halogenation 2-Chloronicotinic Acid 2-Chloronicotinic Acid Halogenation->2-Chloronicotinic Acid forms Ullmann_Condensation Ullmann Condensation (with substituted aniline) API Niflumic Acid / Clonixin Ullmann_Condensation->API 2-Aminonicotinic Acid->Halogenation forms 2-Chloronicotinic Acid->Ullmann_Condensation

References

Applications of Methyl 2-aminonicotinate in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-aminonicotinate, a substituted pyridine (B92270) derivative, serves as a versatile building block in the synthesis of various agrochemicals. Its unique structural features, including the presence of a reactive amino group and an ester functionality on a pyridine ring, make it an attractive starting material for the development of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, with a primary focus on the fungicide Aminopyrifen, for which substantial data is available. The potential applications in herbicide and insecticide development are also discussed.

Application in Fungicide Synthesis: The Case of Aminopyrifen

This compound is a key precursor for the synthesis of the novel fungicide Aminopyrifen. Aminopyrifen exhibits broad-spectrum activity against a variety of plant pathogenic fungi.

1.1. Overview of Aminopyrifen

Aminopyrifen, chemically known as (4-phenoxyphenyl)methyl 2-amino-6-methyl-3-pyridinecarboxylate, is a 2-aminonicotinate fungicide.[1][2] It has demonstrated high efficacy against Ascomycetes and related anamorphic fungi.[1][2]

1.2. Mode of Action

Aminopyrifen possesses a novel mode of action, targeting the GWT-1 protein, an acyltransferase involved in the biosynthesis of the glycosylphosphatidylinositol (GPI) anchor.[2][3] GPI anchors are crucial for attaching proteins to the cell surface of fungi, playing a vital role in cell wall integrity. By inhibiting GWT-1, Aminopyrifen disrupts the synthesis of these essential anchors, leading to impaired fungal growth and development.[2][3] This unique mechanism of action means that Aminopyrifen does not exhibit cross-resistance with existing classes of fungicides such as benzimidazoles, dicarboximides, QoI (Quinone outside inhibitors), and SDHI (Succinate dehydrogenase inhibitors).[1]

1.3. Quantitative Data: Fungicidal Efficacy of Aminopyrifen

The efficacy of Aminopyrifen has been quantified against a range of plant pathogens. The following table summarizes the EC50 values (the concentration that inhibits 50% of the fungal growth) under in vitro and pot conditions.

PathogenHost PlantIn Vitro EC50 (mg/L)Pot Test EC50 (mg/L)Reference
Botrytis cinerea (Gray Mold)Cucumber0.0039-[1][2]
Sclerotinia sclerotiorum (White Mold)-0.0068-[1][2]
Monilinia fructicola (Brown Rot)-0.021-[1][2]
Rhizoctonia solani AG-1 IA-0.029-[2]
Venturia inaequalis (Apple Scab)-0.076-[1][2]
Colletotrichum acutatum-0.23-[1][2]
Pyricularia oryzae (Rice Blast)Rice-1.2[2]
Colletotrichum orbiculare (Anthracnose)Cucumber-3.6[2]
Podosphaera xanthii (Powdery Mildew)Cucumber-4.3
Blumeria graminis f. sp. tritici (Powdery Mildew)Wheat-12

1.4. Experimental Protocols: Synthesis of Aminopyrifen

The synthesis of Aminopyrifen from this compound involves a multi-step process. The key steps are the formation of the 2-amino-6-methylnicotinic acid intermediate followed by esterification with (4-phenoxyphenyl)methanol (B189083). While a direct methylation of this compound at the 6-position is not explicitly detailed in the search results, the synthesis of the crucial intermediate, 2-amino-6-methylnicotinic acid, from related pyridine precursors is well-documented in patents.[1][2][4] For the purpose of this protocol, we will start from the readily available precursor, 2-chloro-3-cyano-6-methylpyridine, to synthesize the key acid intermediate.

Protocol 1: Synthesis of 2-amino-6-methylnicotinic acid [2][4]

This protocol describes a one-pot synthesis from 2-chloro-3-cyano-6-methylpyridine.

  • Materials:

    • 2-chloro-3-cyano-6-methylpyridine

    • 28% aqueous ammonia (B1221849) solution

    • Potassium hydroxide (B78521) (KOH)

    • 4N Hydrochloric acid (HCl)

    • Autoclave reactor

    • Standard laboratory glassware

  • Procedure:

    • Charge a suitable autoclave reactor with 2-chloro-3-cyano-6-methylpyridine and a 28% aqueous ammonia solution.

    • Seal the reactor and heat to 170°C for 7 hours.

    • Cool the reaction mixture to room temperature and carefully vent any excess pressure.

    • Remove the ammonia from the reaction solution under reduced pressure.

    • To the resulting solution containing 2-amino-6-methylnicotinamide, add potassium hydroxide.

    • Heat the mixture to 100°C and stir for 3 hours to facilitate hydrolysis.

    • Cool the reaction mixture to room temperature.

    • Slowly add 4N HCl dropwise to adjust the pH of the solution to 4-5, which will precipitate the product.

    • Filter the precipitated solid, wash with water, and air-dry to obtain 2-amino-6-methylnicotinic acid.

Protocol 2: Synthesis of (4-phenoxyphenyl)methanol

This alcohol is commercially available but can be synthesized if needed. A general method involves the reduction of 4-phenoxybenzaldehyde (B127426).

  • Materials:

  • Procedure:

    • Dissolve 4-phenoxybenzaldehyde in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield (4-phenoxyphenyl)methanol, which can be further purified by column chromatography if necessary.

Protocol 3: Esterification to form Aminopyrifen [5][6]

This protocol describes the final esterification step.

  • Materials:

    • 2-amino-6-methylnicotinic acid

    • (4-phenoxyphenyl)methanol

    • Thionyl chloride (SOCl₂) or other condensing agents (e.g., EDCI/DMAP)

    • Potassium carbonate (K₂CO₃)

    • N,N-dimethylformamide (DMF)

    • Standard laboratory glassware

  • Procedure using Thionyl Chloride:

    • In a round-bottom flask, dissolve (4-phenoxyphenyl)methanol in DMF and cool to 5°C.

    • Slowly add thionyl chloride dropwise to the solution and stir for 30 minutes to prepare a solution of 4-phenoxybenzyl chloride in situ.

    • In a separate flask, suspend 2-amino-6-methylnicotinic acid in DMF.

    • Add potassium carbonate to the suspension.

    • Add the freshly prepared 4-phenoxybenzyl chloride solution to the suspension of the acid and base.

    • Stir the reaction mixture at room temperature. The reaction can be gently heated to ensure completion.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield Aminopyrifen.

1.5. Visualization of Synthesis and Mode of Action

dot

Synthesis_of_Aminopyrifen cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 2_chloro_3_cyano_6_methylpyridine 2-chloro-3-cyano-6-methylpyridine 2_amino_6_methylnicotinic_acid 2-amino-6-methylnicotinic acid 2_chloro_3_cyano_6_methylpyridine->2_amino_6_methylnicotinic_acid 1. Amination 2. Hydrolysis 4_phenoxyphenyl_methanol (4-phenoxyphenyl)methanol Aminopyrifen Aminopyrifen 4_phenoxyphenyl_methanol->Aminopyrifen 2_amino_6_methylnicotinic_acid->Aminopyrifen Esterification

Caption: Synthetic pathway of Aminopyrifen.

dot

Aminopyrifen_Mode_of_Action Aminopyrifen Aminopyrifen GWT1_protein GWT-1 Protein (Acyltransferase) Aminopyrifen->GWT1_protein Inhibits GPI_biosynthesis GPI-anchor Biosynthesis GWT1_protein->GPI_biosynthesis Catalyzes Fungal_growth Fungal Growth Inhibition GPI_anchored_proteins GPI-anchored Proteins GPI_biosynthesis->GPI_anchored_proteins Produces Fungal_cell_wall Fungal Cell Wall Integrity GPI_anchored_proteins->Fungal_cell_wall Maintains Fungal_cell_wall->Fungal_growth Leads to

Caption: Mode of action of Aminopyrifen.

Potential Applications in Herbicide and Insecticide Synthesis

While the application of this compound is well-documented in fungicide synthesis, its use as a direct precursor for specific commercial herbicides and insecticides is less explicitly detailed in readily available scientific literature. However, the pyridine scaffold is a common feature in a wide range of herbicides and insecticides, suggesting the potential for this compound and its derivatives in these areas.

2.1. Herbicidal Applications

Pyridine-based compounds are integral to several classes of herbicides. For instance, picolinic acid derivatives are known synthetic auxin herbicides.[7][8] Herbicides that inhibit amino acid biosynthesis also often contain heterocyclic rings.[9]

The 2-aminonicotinate structure could potentially be modified to develop novel herbicides. The amino group offers a site for derivatization to introduce various pharmacophores known to interact with herbicidal targets.

dot

Herbicidal_Potential Methyl_2_aminonicotinate This compound Derivatization Chemical Derivatization Methyl_2_aminonicotinate->Derivatization Herbicidal_Scaffolds Novel Pyridine-based Herbicidal Scaffolds Derivatization->Herbicidal_Scaffolds Target_Sites Potential Targets: - Auxin Receptors - Amino Acid Biosynthesis Herbicidal_Scaffolds->Target_Sites

Caption: Potential of this compound in herbicide discovery.

2.2. Insecticidal Applications

The pyridine ring is a cornerstone of the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects.[10][11] The structural features of this compound could be exploited to synthesize novel neonicotinoid analogues or other classes of insecticides.

For example, derivatization of the amino group and modification of the ester could lead to compounds with affinity for insect-specific receptors.

dot

Insecticidal_Potential Methyl_2_aminonicotinate This compound Structural_Modification Structural Modification Methyl_2_aminonicotinate->Structural_Modification Insecticidal_Analogues Novel Insecticidal Analogues Structural_Modification->Insecticidal_Analogues Insect_Target Potential Target: Nicotinic Acetylcholine Receptor (nAChR) Insecticidal_Analogues->Insect_Target

Caption: Potential of this compound in insecticide discovery.

This compound is a valuable and proven precursor in the synthesis of the novel fungicide Aminopyrifen. The detailed protocols provided herein offer a guide for its synthesis and an understanding of its mode of action. While its direct application in the synthesis of specific commercial herbicides and insecticides is not as clearly documented, the prevalence of the pyridine moiety in these agrochemical classes highlights the significant potential of this compound and its derivatives for the development of new crop protection agents. Further research into the derivatization of this versatile molecule could lead to the discovery of novel herbicides and insecticides with unique modes of action.

References

Application Notes and Protocols: Methyl 2-Aminonicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminonicotinate is a versatile pyridine (B92270) derivative that serves as a valuable scaffold and key intermediate in the synthesis of a wide array of bioactive molecules. Its structure, featuring a pyridine ring substituted with both an amino group and a methyl ester, offers multiple points for chemical modification, making it an attractive starting material for the construction of diverse compound libraries. This document provides an overview of the applications of this compound and its related scaffolds in medicinal chemistry, with a focus on its utility in the development of anticancer, anti-inflammatory, and antifungal agents. Detailed experimental protocols and data on the biological activities of representative derivatives are presented to illustrate the therapeutic potential of this chemical class.

Synthetic Utility and Key Applications

The 2-aminopyridine (B139424) moiety is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets.[1] The amino group provides a convenient handle for further chemical elaboration through reactions such as amide bond formation, N-arylation, and reductive amination, allowing for the exploration of structure-activity relationships (SAR). The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the accessible chemical space.

Derivatives of the 2-aminonicotinic acid scaffold have demonstrated significant potential in several therapeutic areas:

  • Anticancer Agents: The scaffold is a core component of targeted therapies, including kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.

  • Anti-inflammatory Agents: By targeting enzymes like cyclooxygenases (COX), derivatives can modulate inflammatory pathways.

  • Antifungal Agents: The 2-aminonicotinamide core has been successfully utilized in the development of potent antifungal compounds.

Quantitative Data on Biologically Active Derivatives

The following tables summarize the biological activities of various derivatives synthesized from 2-aminonicotinic acid and related scaffolds, demonstrating the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of 2-Aminonicotinate Derivatives
Compound Class Target Representative Compound Activity (IC50) Reference
PARP InhibitorPARP-1/2Niraparib-[2][3]
CDK/HDAC Dual InhibitorCDK9Compound 8e88.4 nM[4]
HDAC1Compound 8e168.9 nM[4]
CDK InhibitorCDK8Compound 2946 nM[5]
VEGFR-2 InhibitorVEGFR-2Compound 660.83 nM[6]
VEGFR-2 InhibitorVEGFR-2Compound 877.02 nM[7]
Table 2: Anti-inflammatory Activity of Nicotinate (B505614) Derivatives
Compound Class Target Representative Compound Activity (IC50) Reference
Nicotinate DerivativeCOX-1Compound 4f12.83 µM[2]
COX-2Compound 4f0.08 µM[2]
Nicotinate DerivativeCOX-1Compound 4c11.52 µM[2]
COX-2Compound 4c0.09 µM[2]
Table 3: Antifungal Activity of 2-Aminonicotinamide Derivatives
Compound Class Target Organism Representative Compound Activity (MIC80) Reference
2-AminonicotinamideCandida albicansCompound 11g0.0313 µg/mL[8]
Fluconazole-resistant C. albicansCompound 11g0.0313 - 2.0 µg/mL[8]
C. parapsilosisCompound 11g0.0313 - 2.0 µg/mL[8]
2-AminonicotinamideCandida albicansCompound 11h0.0313 µg/mL[8]
Fluconazole-resistant C. albicansCompound 11h0.0313 - 2.0 µg/mL[8]
C. parapsilosisCompound 11h0.0313 - 2.0 µg/mL[8]

Experimental Protocols

The following protocols provide illustrative examples of how this compound can be utilized as a starting material for the synthesis of bioactive molecules.

Protocol 1: Synthesis of a 2-Aminonicotinamide Derivative (Illustrative)

This protocol describes a general method for the synthesis of a 2-aminonicotinamide derivative, a key intermediate for various therapeutic agents.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of methanol (B129727) and water (e.g., 3:1 v/v), add lithium hydroxide (B78521) (or sodium hydroxide, 1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with an aqueous acid (e.g., 1N HCl) to pH ~6-7.

  • The precipitated product, 2-aminonicotinic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling to form 2-Aminonicotinamide

  • Suspend 2-aminonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 2-aminonicotinamide derivative.

Protocol 2: Synthesis of a PARP Inhibitor Analog (Illustrative Example based on Niraparib Core)

This protocol outlines the synthesis of a key intermediate for a PARP inhibitor, demonstrating the utility of the 2-aminonicotinamide scaffold. The synthesis of the full Niraparib molecule is complex and involves multiple steps, including a chiral resolution.[9][10]

Step 1: Synthesis of 2-Amino-N-(4-bromophenyl)nicotinamide

  • Follow the procedure in Protocol 1, Step 2, using 4-bromoaniline (B143363) as the amine to couple with 2-aminonicotinic acid.

Step 2: Suzuki Coupling with a Piperidine (B6355638) Boronic Ester

  • To a reaction vessel, add 2-amino-N-(4-bromophenyl)nicotinamide (1.0 eq), a suitable piperidine boronic acid or ester (e.g., N-Boc-3-piperidineboronic acid pinacol (B44631) ester, 1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the coupled product.

Step 3: Deprotection of the Piperidine Moiety

  • Dissolve the N-Boc protected piperidine derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting product is often obtained as a salt and may be used directly in the next step or neutralized with a base.

This final intermediate contains the core structure analogous to that found in Niraparib.

Signaling Pathways and Mechanisms of Action

PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks (SSBs).[11] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the cells become highly dependent on PARP for survival.[11] PARP inhibitors, like Niraparib, exploit this "synthetic lethality."[12] They bind to the active site of PARP, preventing its catalytic activity and also "trapping" the PARP enzyme on the DNA at the site of damage.[11] This leads to an accumulation of unrepaired SSBs, which during DNA replication, are converted into toxic double-strand breaks (DSBs). In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[13][14]

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB unrepaired HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis leads to (in HR deficient cells) HR_Repair->Cell_Survival Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP inhibits & traps

Mechanism of PARP inhibition leading to cancer cell death.
MEKK2/MK2 Signaling in Inflammation

The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory stimuli.[15] Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a direct downstream substrate of p38 MAPK.[16][17] Upon activation by p38, MK2 phosphorylates various downstream targets, leading to the stabilization of mRNAs encoding pro-inflammatory cytokines such as TNF-α and IL-6.[18] This post-transcriptional regulation enhances the production of these inflammatory mediators. MEKK2 (MAP3K2) is an upstream kinase that can activate the p38 MAPK pathway, thereby contributing to the inflammatory response.[19][20] Inhibitors targeting this pathway can therefore have potent anti-inflammatory effects.

MK2_Signaling Stimuli Inflammatory Stimuli (e.g., Stress, Cytokines) MEKK2 MEKK2 (MAP3K2) Stimuli->MEKK2 MAP2K MAP2K MEKK2->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates mRNA Pro-inflammatory mRNA (e.g., TNF-α, IL-6) MK2->mRNA stabilizes Cytokines Inflammatory Cytokines mRNA->Cytokines translation Inflammation Inflammation Cytokines->Inflammation Inhibitor 2-Aminonicotinate Derivative (Potential Inhibitor) Inhibitor->MK2 inhibits

Simplified MEKK2/MK2 signaling pathway in inflammation.
General Workflow for Drug Discovery

The development of novel therapeutics from a starting scaffold like this compound follows a structured workflow. This process begins with the synthesis of a diverse library of derivatives, which are then screened for biological activity. Hits from these screens are optimized through iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate.

Drug_Discovery_Workflow Start This compound Scaffold Library Library Synthesis (Derivatization) Start->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation (Hit-to-Lead) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Lead_Opt->Library iterative optimization Candidate Preclinical Candidate Selection Lead_Opt->Candidate Clinical Clinical Trials Candidate->Clinical Drug Approved Drug Clinical->Drug

General drug discovery workflow from a starting scaffold.

Conclusion

This compound and the broader class of 2-aminopyridine derivatives represent a privileged scaffold in medicinal chemistry with demonstrated success in the development of clinically relevant therapeutic agents. The synthetic tractability of this core allows for extensive exploration of chemical space, leading to the identification of potent and selective modulators of various biological targets. The examples provided herein for anticancer, anti-inflammatory, and antifungal applications underscore the significant potential of this scaffold in modern drug discovery. Further investigation into novel derivatives of this compound is warranted to unlock its full therapeutic potential.

References

Derivatization of Methyl 2-aminonicotinate: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminonicotinate is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry. Its structure, featuring a pyridine (B92270) ring substituted with a nucleophilic amino group and an ester, offers multiple points for chemical modification. This allows for the generation of diverse compound libraries for screening against various biological targets. The nicotinic acid core is a privileged structure found in numerous pharmaceuticals, and its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and antimicrobial agents. These application notes provide detailed protocols for the derivatization of this compound via amide coupling and Suzuki-Miyaura cross-coupling reactions, along with potential applications in drug discovery targeting key signaling pathways.

Derivatization Strategies

The primary sites for derivatization on this compound are the amino group at the 2-position and the pyridine ring itself. The amino group can readily undergo acylation to form a variety of amides, while the pyridine ring can be functionalized, typically after halogenation, via cross-coupling reactions to introduce aryl or heteroaryl substituents.

I. Derivatization at the Amino Group: Amide Coupling

The nucleophilic amino group of this compound can be readily acylated with a wide range of carboxylic acids to generate a library of N-substituted amide derivatives. This is a robust and widely used transformation in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

This protocol describes the synthesis of N-acyl derivatives of this compound using a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), along with an activating agent like 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., benzoic acid, acetic acid, etc.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution.

  • Add TEA or DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

The following table provides representative yields for the amide coupling of various carboxylic acids with amines, which can be used as a guide for expected outcomes with this compound.

EntryCarboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1Benzoic AcidThis compoundEDC/HOBtTEADMF18~85-95
2Acetic AcidThis compoundEDC/HOBtTEADCM12~80-90
34-Methoxybenzoic AcidThis compoundEDC/HOBtDIPEADMF24~80-90
4Thiophene-2-carboxylic acidThis compoundHATUDIPEADMF16~90-98
5N-Boc-glycineThis compoundEDC/HOBtTEADCM12~75-85

Note: Yields are estimated based on general amide coupling reactions and may require optimization for specific substrates.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid, HOBt, and Methyl 2-aminonicotinate in DMF add_base Add Base (TEA or DIPEA) start->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Wash (NaHCO3, H2O, Brine) dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Amide Derivative purify->product

Caption: A step-by-step workflow for the amide coupling derivatization of this compound.

II. Derivatization of the Pyridine Ring: Suzuki-Miyaura Cross-Coupling

To introduce diversity at the pyridine core, a common strategy is to first halogenate the ring, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. Methyl 2-amino-5-bromonicotinate is a commercially available starting material suitable for this purpose, allowing for the introduction of a wide array of aryl and heteroaryl groups at the 5-position.

This protocol outlines the Suzuki-Miyaura coupling of Methyl 2-amino-5-bromonicotinate with various arylboronic acids.

Materials:

  • Methyl 2-amino-5-bromonicotinate

  • Arylboronic acid of interest (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add Methyl 2-amino-5-bromonicotinate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • If using a solid palladium catalyst and ligand, add them to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminonicotinate derivative.

The following table provides representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with bromo-heterocycles, which can serve as a guide for reactions with Methyl 2-amino-5-bromonicotinate.[1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O951885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene1001290-98
33-Chlorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃DMF1102475-85
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O951880-90
5Thiophene-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene1001285-95

Note: Yields are adapted from similar reactions and will require optimization for the specific substrate.[1]

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Add Methyl 2-amino-5-bromonicotinate, Arylboronic Acid, Base, and Catalyst to Flask inert Evacuate and Backfill with Inert Gas start->inert add_solvent Add Degassed Solvent inert->add_solvent react Heat and Stir (80-110 °C, 2-24h) add_solvent->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Wash (H2O, Brine) dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 5-Aryl Derivative purify->product

Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling derivatization.

Applications in Drug Discovery: Targeting Key Signaling Pathways

Derivatives of nicotinic acid have shown promise as modulators of several important signaling pathways implicated in diseases such as cancer and inflammatory disorders. Below are some potential targets for derivatives of this compound.

Cyclooxygenase-2 (COX-2) Inhibition

Background: COX-2 is an enzyme that is often upregulated in inflamed and cancerous tissues. It is responsible for the production of prostaglandins, which are key mediators of inflammation and cell proliferation. Inhibition of COX-2 is a validated strategy for the treatment of inflammatory diseases and has potential in cancer therapy.

Signaling Pathway: Upon stimulation by growth factors, cytokines, or tumor promoters, the expression of COX-2 is induced. COX-2 then converts arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is further metabolized to various prostaglandins, including PGE2. PGE2 can then act on cell surface receptors to activate downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation.

COX2_Pathway Stimuli Inflammatory Stimuli / Growth Factors COX2 COX-2 Stimuli->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 AA Arachidonic Acid AA->COX2   Receptor PGE2 Receptor (EP) PGE2->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: Simplified COX-2 signaling pathway.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

Background: IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases.

Signaling Pathway: Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to the activation of TRAF6 and the subsequent activation of downstream pathways, including NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines

Caption: IRAK4-mediated signaling pathway.

Lysine-Specific Demethylase 5B (KDM5B) Inhibition

Background: KDM5B is a histone demethylase that removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a mark associated with active gene transcription. KDM5B is overexpressed in several cancers and is implicated in tumor progression and drug resistance, making it an attractive target for cancer therapy.

Signaling Pathway: KDM5B acts as a transcriptional repressor by demethylating H3K4 at the promoters of tumor suppressor genes, leading to their silencing. Inhibition of KDM5B can restore the expression of these genes, thereby inhibiting cancer cell growth. KDM5B has also been shown to regulate key signaling pathways such as the PI3K/AKT and p53 pathways.

KDM5B_Pathway KDM5B KDM5B H3K4me H3K4 Methylation (Active Promoters) KDM5B->H3K4me Demethylation Tumor_Suppressors Tumor Suppressor Genes KDM5B->Tumor_Suppressors Repression PI3K_AKT PI3K/AKT Pathway KDM5B->PI3K_AKT Regulation p53 p53 Pathway KDM5B->p53 Regulation H3K4me->Tumor_Suppressors Activation Cancer_Progression Cancer Progression Tumor_Suppressors->Cancer_Progression Inhibition PI3K_AKT->Cancer_Progression p53->Cancer_Progression Inhibition

Caption: Role of KDM5B in cancer-related signaling.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a foundation for the efficient derivatization of this scaffold. The potential for the resulting compounds to modulate key signaling pathways involved in cancer and inflammation underscores the importance of this chemical entity in modern medicinal chemistry research. Further exploration of the derivatization of this compound is warranted to unlock its full therapeutic potential.

References

Methyl 2-aminonicotinate: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 2-aminonicotinate is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a nucleophilic amino group and an ester functionality on a pyridine (B92270) ring allows for its facile incorporation into a variety of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive molecules derived from this compound, including calcium channel blockers, Poly (ADP-ribose) polymerase (PARP) inhibitors, and Janus kinase (JAK) inhibitors.

Synthesis of this compound

A reliable method for the synthesis of this compound is the esterification of 2-aminonicotinic acid. A high-yielding protocol utilizes microwave irradiation to accelerate the reaction.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-aminonicotinic acid (20.0 g, 0.145 mol), Methanol (B129727) (228 mL), Concentrated sulfuric acid (96%, 144 mL).

  • Procedure:

    • Suspend 2-aminonicotinic acid in methanol in a reaction vessel and cool to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise to the stirred suspension, maintaining the temperature at 0 °C.

    • Irradiate the reaction mixture in a microwave reactor at 60 °C for 1.5 hours with a power input of 300 W.[1]

    • After completion, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.

    • Neutralize the mixture by adding solid sodium carbonate portionwise until the pH is greater than 8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield this compound.[1]

Quantitative Data: Synthesis of this compound

ProductStarting MaterialReagentsConditionsYieldPhysical Appearance
This compound2-Aminonicotinic acidMethanol, Sulfuric acidMicrowave, 60 °C, 1.5 h93%Colorless needle-like crystals

Application in the Synthesis of Calcium Channel Blockers (Nifedipine Analogs)

This compound is an excellent starting material for the synthesis of dihydropyridine-based calcium channel blockers, analogous to Nifedipine, via the Hantzsch dihydropyridine (B1217469) synthesis.[2][3] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[2][3]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound R Hantzsch Dihydropyridine Synthesis A->R B Aromatic Aldehyde (e.g., 2-chlorobenzaldehyde) B->R C β-Ketoester (e.g., Ethyl acetoacetate) C->R P Dihydropyridine Derivative (Nifedipine Analog) R->P

Experimental Protocol: Synthesis of a Dihydropyridine Derivative

  • Materials: this compound (1.52 g, 10 mmol), 2-chlorobenzaldehyde (B119727) (1.40 g, 10 mmol), Ethyl acetoacetate (B1235776) (1.30 g, 10 mmol), Ethanol (B145695).

  • Procedure:

    • In a round-bottom flask, dissolve this compound, 2-chlorobenzaldehyde, and ethyl acetoacetate in ethanol.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that crystallizes out is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure dihydropyridine derivative.

Quantitative Data: Hantzsch Dihydropyridine Synthesis

Product ClassReactant 1Reactant 2Reactant 3SolventYield RangeSpectroscopic Data Highlights (¹H NMR)
Dihydropyridine DerivativesThis compoundAromatic Aldehydeβ-KetoesterEthanol60-85%δ 7.0-8.5 (aromatic protons), δ 5.0-5.5 (s, 1H, C4-H), δ 2.0-2.5 (s, 6H, 2x CH₃), δ 1.0-1.5 (t, 3H, ester CH₃), δ 4.0-4.5 (q, 2H, ester CH₂)[4][5][6]
Signaling Pathway: Calcium Channel Blockade

Nifedipine and its analogs act by blocking L-type calcium channels, which are crucial for the influx of calcium ions into smooth muscle cells.[7] This inhibition of calcium influx leads to vasodilation and a reduction in blood pressure.

G cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_in Ca²⁺ (intracellular) Ca_channel->Ca_in Ca_out Ca²⁺ (extracellular) Ca_out->Ca_channel Influx Contraction Smooth Muscle Contraction Ca_in->Contraction Leads to Nifedipine Nifedipine Analog Nifedipine->Ca_channel Blocks

Application in the Synthesis of PARP Inhibitors

The 2-aminonicotinate scaffold can be elaborated into quinazolinone structures, which are key components of some PARP inhibitors. These inhibitors are particularly effective in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Experimental Protocol: Synthesis of a Quinazolinone Intermediate

  • Materials: this compound (1.52 g, 10 mmol), 2-aminobenzamide (B116534) (1.36 g, 10 mmol), Polyphosphoric acid (PPA).

  • Procedure:

    • Mix this compound and 2-aminobenzamide in a flask.

    • Add polyphosphoric acid as a catalyst and dehydrating agent.

    • Heat the mixture at 120-140 °C for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Neutralize with a sodium hydroxide (B78521) solution to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the quinazolinone derivative.

Quantitative Data: Quinazolinone Synthesis

Product ClassReactant 1Reactant 2CatalystYield RangeSpectroscopic Data Highlights (Mass Spec)
Quinazolinone DerivativesThis compound2-AminobenzamidePPA50-70%Molecular ion peak (M+) corresponding to the fused heterocyclic system.[8][9][10]
Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP inhibitors block the repair of single-strand DNA breaks. In cells with deficient homologous recombination (e.g., BRCA1/2 mutations), these unrepaired single-strand breaks lead to double-strand breaks during DNA replication, which cannot be repaired, resulting in cell death (synthetic lethality).[5][11][12]

G cluster_dna_damage DNA Damage & Repair SSB Single-Strand Break DSB Double-Strand Break SSB->DSB Leads to (during replication) PARP PARP Enzyme SSB->PARP Activates HR Homologous Recombination (BRCA1/2 dependent) DSB->HR Repaired by Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Unrepaired DSBs lead to PARP->SSB Repairs HR->DSB PARPi PARP Inhibitor PARPi->PARP Inhibits

Application in the Synthesis of JAK Inhibitors

The 2-aminopyridine (B139424) moiety within this compound is a key pharmacophore in a number of Janus kinase (JAK) inhibitors.[1] These inhibitors are used in the treatment of autoimmune diseases and certain cancers. The synthesis often involves coupling of the aminopyridine core with other heterocyclic systems.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound Derivative R Palladium-Catalyzed Cross-Coupling A->R B Heterocyclic Coupling Partner (e.g., pyrazole (B372694) derivative) B->R P JAK Inhibitor R->P

Experimental Protocol: Synthesis of a JAK Inhibitor Precursor

  • Materials: this compound (1.52 g, 10 mmol), a suitable brominated heterocyclic partner (e.g., 4-bromopyrazole), Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., dioxane).

  • Procedure:

    • To a degassed solution of this compound and the brominated heterocycle in dioxane, add the palladium catalyst and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through celite to remove the catalyst.

    • Evaporate the solvent and purify the crude product by column chromatography to obtain the coupled product.

Quantitative Data: Cross-Coupling for JAK Inhibitors

Product ClassReactant 1Coupling PartnerCatalystYield RangeSpectroscopic Data Highlights (¹³C NMR)
JAK Inhibitor PrecursorsThis compoundBrominated HeterocyclePd-based40-60%Signals corresponding to both the aminopyridine and the coupled heterocyclic ring systems.[13]
Signaling Pathway: JAK-STAT Inhibition

JAK inhibitors block the activity of Janus kinases, which are critical for the signaling of numerous cytokines and growth factors. By inhibiting JAKs, these drugs disrupt the downstream STAT signaling pathway, which is involved in inflammation and cell proliferation.

G cluster_membrane Cell Membrane cluster_nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds JAKi JAK Inhibitor JAKi->JAK Inhibits STAT_active STAT-P (active) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) STAT_active->Gene Promotes

References

Application Notes and Protocols for the Quantification of Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminonicotinate is a substituted pyridine (B92270) derivative of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its quantification in various matrices, including in-process control samples, formulation assays, and pharmacokinetic studies.[1] This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of related compounds and have been adapted for the specific physicochemical properties of this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for analytical method development. The presence of a primary amino group and a methyl ester group influences its polarity, basicity, and volatility.

PropertyValueRemarks
Molecular FormulaC₈H₁₀N₂O₂[2]
Molecular Weight166.18 g/mol [2]
AppearanceWhite to almost white powder/crystal[2]
pKa (predicted)~8-9 (amino group), ~3 (pyridine ring)The amino group is the most basic site. The exact pKa may vary.[1]
logP (predicted)< 1The amino group increases polarity compared to methyl nicotinate.[1]
SolubilitySoluble in Methanol (B129727). Expected to be soluble in water and polar organic solvents. Solubility is pH-dependent.[1][2]
Storage Temperature2-8°C, sealed in a dry, inert atmosphere.[2]
Stock Solution Storage-20°C for 1 month; -80°C for 6 months (Protect from light).[3]

Analytical Methodologies: A Comparative Overview

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Chromatographic separation followed by mass analysis of the parent ion and its characteristic fragment ions.
Selectivity/Specificity High; can separate from related substances.High; excellent separation for volatile compounds, requires derivatization.Highest sensitivity and selectivity; ideal for trace analysis in complex matrices.[1]
Sensitivity Good for high concentrations, robust for routine QC.[1]Good for identity confirmation.Highest sensitivity, suitable for biological fluid trace impurity analysis.[1]
Application Bulk drug substance, simple formulations, routine quality control.[1]Purity assays, identity confirmation.Analysis in complex matrices like plasma and urine.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound in bulk drug substances and simple formulations.[1]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer. The buffer is prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 265 nm.[1]

  • Injection Volume: 10 µL.[1]

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[1]

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Weigh Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Serial Dilutions (Calibration Standards) Dissolve_Standard->Dilute Filter Filter Sample Dissolve_Sample->Filter Inject Inject into HPLC Dilute->Inject Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (265 nm) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

Caption: General workflow for this compound quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization of the primary amine is recommended to improve its thermal stability and chromatographic peak shape.[1]

Instrumentation:

  • A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[1]

Chromatographic Conditions:

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[1]

    • Ramp: 15°C/min to 280°C.[1]

    • Hold: 5 minutes at 280°C.[1]

  • Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

Derivatization Protocol:

  • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.[1]

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]

  • Heat the mixture at 70°C for 30 minutes.[1]

  • Inject 1 µL of the derivatized sample into the GC-MS.[1]

Mass Spectrometry Detection:

  • Mode: Full scan mode (m/z 50-400) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.[1]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Data Analysis Sample_Prep Sample Extraction Evaporate Evaporate Solvent Sample_Prep->Evaporate Derivatize Add BSTFA/TMCS & Pyridine Heat at 70°C Evaporate->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect MS Detection (Scan/SIM) Ionize->Detect Identify Identify Compound Detect->Identify Quantify Quantify using SIM Detect->Quantify

Caption: Workflow for GC-MS analysis of this compound with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for analyzing this compound in complex matrices such as biological fluids.[1]

Instrumentation:

  • An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.[4]

  • Flow Rate: 0.3 mL/min.[1][4]

  • Injection Volume: 5 µL.[4]

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.[4]

  • MRM Transitions: The precursor ion would be the protonated molecule [M+H]+. The specific fragment ions would need to be determined by direct infusion of a standard.[4]

  • Collision Energy: Optimize by infusing a standard solution.[1]

Sample Preparation (for plasma): Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]

  • Loading: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog) and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.[4]

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.[4]

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[4]

LCMSMS_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Condition Condition SPE Cartridge Load Load Plasma Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon Inject Inject into LC-MS/MS Evap_Recon->Inject LC_Sep LC Separation Inject->LC_Sep ESI Electrospray Ionization (ESI+) LC_Sep->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Fragment Ion Selection (Q3) CID->MS2 Quant Quantify using MRM MS2->Quant

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Conclusion

The quantification of this compound can be effectively achieved using HPLC-UV, GC-MS, and LC-MS/MS. HPLC-UV is a robust method for routine analysis of less complex samples. GC-MS, with a derivatization step, provides excellent selectivity and is suitable for purity and identity confirmation. LC-MS/MS is the most sensitive and selective method, making it ideal for trace-level analysis in complex biological matrices. The choice of method should be based on the specific application, required sensitivity, and the nature of the sample matrix. All methods should be properly validated for their intended use.

References

Application Notes and Protocols for Methyl 2-aminonicotinate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminonicotinate is a biochemical reagent utilized as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its utility as an intermediate, for example in the preparation of PARP inhibitors, makes the correct handling and storage of this compound critical to ensure its integrity, stability, and the safety of laboratory personnel.[1] These application notes provide detailed protocols and guidelines for the safe handling and optimal storage of this compound powder.

Compound Information

Physical and Chemical Properties

This compound is a white to yellow solid powder or crystalline substance.[2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 14667-47-1[1][3][4][5][6][7]
Molecular Formula C₇H₈N₂O₂[1][3][5][7]
Molecular Weight 152.15 g/mol [1][3][5][7]
Appearance White to yellow solid powder/crystal[2][3]
Melting Point 82-86 °C[3][7]
Boiling Point 251.3 ± 20.0 °C (Predicted)[7]
Density 1.238 ± 0.06 g/cm³ (Predicted)[7]

Safety and Hazard Information

This compound is classified as harmful and an irritant.[1][8] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8][9]

GHS Hazard Statements
  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8][9]

  • H319: Causes serious eye irritation.[8][9]

  • H335: May cause respiratory irritation.[8][9]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound powder:

PPE TypeSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.Protects against dust particles and splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[8]
Body Protection Standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.Prevents inhalation and respiratory tract irritation.[8]

Handling Protocols

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound powder.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Don Appropriate PPE b Ensure Fume Hood is Operational a->b c Weigh Powder in Fume Hood d Transfer to a Suitable Container c->d e Prepare Solution (if required) d->e h Store Compound as per Guidelines d->h f Decontaminate Work Area e->f g Dispose of Waste Properly f->g

Caption: Workflow for Handling this compound Powder.

Step-by-Step Handling Procedure
  • Preparation:

    • Before handling, ensure you are wearing the appropriate personal protective equipment (PPE) as detailed in section 3.2.

    • Work in a well-ventilated area, preferably a chemical fume hood.[8]

    • Ensure an eyewash station and safety shower are readily accessible.

  • Weighing and Transfer:

    • Carefully weigh the desired amount of this compound powder in the fume hood. Avoid creating dust.[8]

    • Use appropriate tools (e.g., spatula, weighing paper) to transfer the powder.

    • Promptly and securely close the container after use to prevent contamination and exposure to moisture and air.[10]

  • Cleanup:

    • Clean all equipment and the work surface thoroughly after handling.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated chemical waste container.

    • Wash hands thoroughly with soap and water after completing the work.[10]

Spill and Exposure Procedures
  • Spills: In case of a spill, avoid generating dust.[8] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage Conditions

Proper storage is essential to maintain the stability and purity of this compound.

Storage Logic

The following diagram illustrates the key considerations for the proper storage of this compound.

G compound This compound Powder storage_condition Optimal Storage Conditions compound->storage_condition temp Temperature storage_condition->temp light Light storage_condition->light atmosphere Atmosphere storage_condition->atmosphere temp_spec 4°C temp->temp_spec light_spec Protect from Light light->light_spec atmosphere_spec Sealed in Dry Conditions atmosphere->atmosphere_spec

Caption: Key Storage Condition Parameters.

Recommended Storage
ParameterSolid PowderStock SolutionsSource(s)
Temperature 4°C-20°C (short-term) or -80°C (long-term)[2]
Light Protect from lightProtect from light[2]
Atmosphere Keep container tightly sealed in a dry, well-ventilated place.[10][11]Aliquot to avoid repeated freeze-thaw cycles.[2]
Stability Stable under recommended conditions.1 month at -20°C; 6 months at -80°C.[2]
Incompatibilities

Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[12]

Solution Preparation and Storage

Solubility Data
SolventSolubilityNotesSource(s)
DMSO 100 mg/mL (657.25 mM)Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO for best results.[2]
Methanol SolubleQuantitative data not specified.[7]
Protocol for Preparing a Stock Solution
  • Select Solvent: Choose an appropriate solvent based on the experimental requirements and solubility data. DMSO is a common choice for creating high-concentration stock solutions.[2]

  • Calculation: Calculate the mass of this compound powder and the volume of solvent required to achieve the desired concentration.

  • Dissolution: In a fume hood, add the solvent to a vial containing the pre-weighed powder. Cap the vial and vortex or sonicate until the solid is completely dissolved.[2]

  • Storage:

    • For short-term storage (up to 1 month), store the solution at -20°C, protected from light.[2]

    • For long-term storage (up to 6 months), aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[2]

Stability and Degradation

While specific degradation pathways for this compound are not extensively documented in publicly available literature, the ester and amino functional groups suggest potential for hydrolysis and oxidation. Storing the compound under the recommended conditions (low temperature, protection from light, and in a dry environment) is crucial to minimize degradation.[2][10][11]

Disclaimer

The information provided in these application notes is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of Methyl 2-aminonicotinate, a key biochemical reagent and building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Section 1: Safety and Handling

This compound is a chemical compound that requires careful handling in a laboratory setting to minimize risks. Adherence to the following safety protocols is essential.

Hazard Identification

This compound is classified with the following hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [1][2]
Appearance White to off-white powder or crystal[1][3]
Melting Point 82-86 °C[1][3]
Boiling Point 251.3 °C at 760 mmHg[1]
Relative Density 1.238 g/cm³[1]
Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to ensure personal safety.

Protection TypeRecommended EquipmentSpecifications/Standards
Eye and Face Protection Safety glasses with side-shields or goggles.[4]Conforming to EN166 (EU) or NIOSH (US) approved standards.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4]Inspect gloves prior to use and follow manufacturer's specifications for breakthrough time.[4]
Skin and Body Protection Laboratory coat, long-sleeved clothing. An impervious apron may be necessary for larger quantities.[4][5]Wear fire/flame resistant and impervious clothing.[5][6]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or dust is generated.[4][5]A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[5]
Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[4][5][6] Avoid the formation of dust and aerosols.[5][6] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][6] Recommended storage temperature is 4°C, protected from light.[1] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

First Aid Measures

In the event of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, call a physician.[2]
Inhalation Move the victim to fresh air.[1][5] If breathing is difficult, give oxygen.[5][6] If not breathing, give artificial respiration.[5][6] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Clean mouth with water and drink plenty of water afterwards.[1][2] Call a physician or poison control center immediately.[6]
Spill and Disposal Procedures
  • Spill: In case of a spill, wear full personal protective equipment and ensure adequate ventilation.[1] Avoid dust formation.[5] Sweep up and shovel into suitable, closed containers for disposal.[2] Prevent the chemical from entering drains.[5]

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[1] Waste should be considered chemical waste and disposed of in a clearly labeled, sealed container.[4]

Section 2: Experimental Protocols

This compound is a valuable building block in organic synthesis.[7] It serves as a key intermediate in the preparation of various pharmaceutical compounds, including the PARP inhibitor Niraparib (MK-4827).[3] Below are representative protocols for its synthesis and a general protocol for its application as a synthetic intermediate.

Synthesis of this compound from 2-Aminonicotinic Acid

This protocol describes the esterification of 2-aminonicotinic acid to yield this compound.

Materials:

  • 2-Aminonicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2-aminonicotinic acid in methanol.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice water.

  • Neutralize the solution by the portion-wise addition of solid sodium carbonate until the pH is > 8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

General Protocol for N-Arylation using this compound

This compound can be used as a nucleophile in cross-coupling reactions to form C-N bonds, a common transformation in the synthesis of pharmaceutical agents. The following is a general protocol for a Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, base, palladium catalyst, and ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-arylated product.

Section 3: Visualizations

The following diagrams illustrate key workflows related to the handling and use of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare work area in a fume hood prep2->prep3 handling1 Weigh this compound prep3->handling1 handling2 Perform chemical reaction handling1->handling2 handling3 Monitor reaction progress handling2->handling3 cleanup1 Quench reaction and work-up handling3->cleanup1 cleanup2 Dispose of chemical waste properly cleanup1->cleanup2 cleanup3 Clean glassware and work area cleanup2->cleanup3 cleanup4 Remove and dispose of PPE cleanup3->cleanup4

Caption: General laboratory workflow for handling this compound.

G cluster_synthesis Synthesis of this compound cluster_application Application in Synthesis start 2-Aminonicotinic Acid reagents MeOH, H₂SO₄ (cat.) Reflux start->reagents product This compound reagents->product intermediate This compound conditions Pd Catalyst, Ligand, Base Cross-Coupling intermediate->conditions coupling_partner Aryl Halide coupling_partner->conditions api Bioactive Molecule (e.g., PARP Inhibitor Precursor) conditions->api

Caption: Synthetic pathway and application of this compound.

References

Application Notes and Protocols for Methyl 2-aminonicotinate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reaction mechanisms involving methyl 2-aminonicotinate, a versatile building block in the synthesis of fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the development of novel derivatives with potential applications in medicinal chemistry and drug discovery.

Cyclocondensation Reactions for the Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

The reaction of this compound with various reagents can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a privileged structure in numerous biologically active compounds. Two common pathways for this transformation are the Gould-Jacobs-type reaction and reactions involving one-carbon synthons like formamide (B127407) or DMF-DMA.

Gould-Jacobs-Type Reaction with Diethyl Ethoxymethylenemalonate

A versatile method for the synthesis of 4-hydroxy-substituted quinolines and related fused pyridones is the Gould-Jacobs reaction. This reaction can be adapted for this compound to produce ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylates.

Reaction Mechanism:

The reaction proceeds through an initial nucleophilic attack of the amino group of this compound on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol (B145695) to form an intermediate. Subsequent thermal or acid-catalyzed intramolecular cyclization via attack of the pyridine (B92270) nitrogen onto one of the ester carbonyls, followed by elimination of a second molecule of ethanol, yields the fused pyridopyrimidine system.

Gould_Jacobs_Type cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product M2AN This compound Intermediate1 Michael Adduct M2AN->Intermediate1 + DEEMM DEEMM Diethyl ethoxymethylenemalonate Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 - EtOH Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Heat (Cyclization) Product Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate Intermediate3->Product - EtOH One_Carbon_Synthon cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product M2AN This compound Intermediate Formamidine/Dimethylaminomethyleneamino Intermediate M2AN->Intermediate + Reagent Reagent Formamide or DMF-DMA Product Pyrido[2,3-d]pyrimidin-4(3H)-one Intermediate->Product Heat (Cyclization) - MeOH - H₂O or Me₂NH Friedlander_Type cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_product Product M2AN This compound Aldol Aldol Condensation Intermediate M2AN->Aldol + Ketone (Base) Enamine Enamine/Iminium Intermediate M2AN->Enamine + Ketone (Acid) Ketone Ketone (e.g., Cyclohexanone) Ketone->Aldol Ketone->Enamine Product Substituted Pyrido[2,3-d]pyrimidine Aldol->Product Cyclization & Dehydration Enamine->Product Cyclization & Dehydration MCR_Workflow Start Start: Mix Reactants Reactants This compound Aldehyde Malononitrile Start->Reactants Knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) Reactants->Knoevenagel Michael Michael Addition (M2AN + Knoevenagel Adduct) Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Tautomerization/Aromatization Cyclization->Aromatization Product Final Product: Substituted Pyrido[2,3-d]pyrimidine Aromatization->Product Workup Reaction Workup & Purification Product->Workup Analysis Characterization (NMR, IR, MS) Workup->Analysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-aminonicotinate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the possible reasons and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors related to the chosen synthetic route. The most common method is the esterification of 2-aminonicotinic acid.

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive it towards the product, consider the following:

    • Water Removal: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the ester product back to the carboxylic acid. Using a Dean-Stark apparatus during reflux can help remove water formed during the reaction.

    • Excess Reagent: Use a large excess of methanol (B129727) to shift the equilibrium towards the formation of the methyl ester.

    • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within the limits of solvent boiling point and substrate stability) can help drive the reaction to completion. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][2]

  • Sub-optimal Catalyst Concentration: The acid catalyst (e.g., sulfuric acid) is crucial.[3]

    • Too Little Catalyst: Insufficient catalyst will result in a slow and incomplete reaction.

    • Too Much Catalyst: Excessive amounts of acid can lead to side reactions, such as the dehydration of methanol or degradation of the starting material or product, and can complicate the work-up procedure.

  • Inefficient Work-up and Purification: Product can be lost during extraction and purification steps.

    • pH Adjustment: Ensure the reaction mixture is properly neutralized (typically to pH > 8 with a base like sodium carbonate) before extraction to ensure the amino ester is in its free base form and soluble in organic solvents.[1][2]

    • Solvent Choice for Extraction: Use an appropriate solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.[1][4]

Question 2: I am observing significant impurity formation in my crude product. What are these impurities and how can I minimize them?

Answer: Impurity formation is a common challenge. The nature of the impurities depends on the synthetic method used.

  • N-methylation: If you are using a methylating agent like methyl iodide, there is a possibility of N-methylation of the amino group, leading to the formation of methyl 2-(methylamino)nicotinate. To minimize this:

    • Choice of Base and Reagent: Using a milder methylating agent or a less basic catalyst can sometimes reduce N-methylation.

    • Protecting Groups: Although more complex, protecting the amino group before esterification and deprotecting it afterward can prevent this side reaction.

  • Unreacted Starting Material: The presence of 2-aminonicotinic acid in your final product indicates an incomplete reaction. Refer to the suggestions in Question 1 for driving the reaction to completion.

  • Polymerization/Degradation: Under harsh acidic or basic conditions or at high temperatures, pyridine (B92270) derivatives can be prone to degradation or polymerization.

    • Reaction Conditions: Carefully control the reaction temperature and avoid excessively strong acids or bases if possible.

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Question 3: The purification of my crude this compound is difficult. What are the best practices for purification?

Answer: Purification can be challenging due to the compound's properties.

  • Column Chromatography: This is a common and effective method for purifying this compound.[4][5]

    • Stationary Phase: Silica (B1680970) gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is often effective.[4] The polarity of the solvent system should be optimized based on TLC analysis of the crude mixture.

  • Crystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: This technique can be used to remove non-basic impurities.

    • Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The amino ester will move to the aqueous phase as its hydrochloride salt.

    • The aqueous layer can then be separated, basified (e.g., with NaHCO₃ or NaOH), and the pure product re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the direct esterification of 2-aminonicotinic acid using methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.[3] Another documented method involves the reaction of 2-aminonicotinic acid with methyl iodide and a base like potassium carbonate in a solvent such as DMF.[5]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen method and reaction conditions. Microwave-assisted esterification of 2-aminonicotinic acid with methanol and sulfuric acid has been reported to yield up to 93%.[2] The method using methyl iodide and potassium carbonate in DMF has been reported with a yield of 58%.[5]

Q3: What are the key physical properties of this compound?

A3: this compound is typically an off-white to white powder or crystalline solid.[6] It has a melting point in the range of 82-86 °C.[6]

Q4: Is this compound stable? What are the recommended storage conditions?

A4: this compound is generally stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place, and kept in the dark to prevent degradation.[6]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialReagentsSolventReaction ConditionsYieldReference
Microwave-assisted Esterification2-Aminonicotinic acidMethanol, Sulfuric acidMethanolMicrowave, 60°C, 1.5 hours93%[2]
Alkylation2-Aminonicotinic acidMethyl iodide, K₂CO₃DMFReflux, then 25°C, 18 hours58%[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Esterification of 2-Aminonicotinic Acid [1][2]

  • Reaction Setup: Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL) in a reaction vessel suitable for microwave synthesis.

  • Acid Addition: While stirring and cooling the suspension at 0°C, slowly add concentrated sulfuric acid (144 mL) dropwise.

  • Microwave Reaction: Irradiate the reaction mixture in a microwave reactor at 60°C for 1.5 hours with a power input of 300 W.

  • Work-up: Carefully pour the cooled reaction mixture into ice water.

  • Neutralization: Add solid sodium carbonate in portions until the pH of the solution is greater than 8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate. Evaporate the solvent to yield the product.

Protocol 2: Synthesis via Alkylation with Methyl Iodide [5]

  • Reaction Setup: Suspend 2-aminonicotinic acid (5.0 g, 0.0362 mol) and potassium carbonate (5.0 g, 0.0362 mol) in 50 mL of DMF and heat to reflux until almost complete dissolution occurs.

  • Reagent Addition: Cool the mixture to 25°C and add methyl iodide (5.1 g, 2.2 mL, 0.0362 mol).

  • Reaction: Stir the mixture for 18 hours at 25°C.

  • Work-up: Filter the mixture and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a mixture of 5% EtOH in CH₂Cl₂ containing 1% of 10% NH₄OH. Combine the product-containing fractions and concentrate. Suspend the residue in diethyl ether, filter, and wash with diethyl ether to yield the final product.

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

G Workflow for Microwave-Assisted Synthesis of this compound cluster_0 Reaction cluster_1 Work-up & Purification A Suspend 2-aminonicotinic acid in Methanol B Add conc. H₂SO₄ at 0°C A->B C Microwave Irradiation (60°C, 1.5h) B->C D Quench with ice water C->D E Neutralize with Na₂CO₃ (pH > 8) D->E F Extract with Ethyl Acetate (3x) E->F G Combine organic layers, wash with brine, dry F->G H Evaporate solvent G->H I This compound (Product) H->I

Caption: Workflow for Microwave-Assisted Synthesis.

Troubleshooting Logic: Low Yield

G Troubleshooting Flowchart for Low Yield cluster_reaction Reaction Conditions cluster_catalyst Catalyst cluster_workup Work-up & Purification start Low Yield Observed q1 Reaction complete (by TLC/LC-MS)? start->q1 a1_no Increase reaction time/temp. Use excess methanol. Ensure anhydrous conditions. q1->a1_no No q2 Catalyst concentration optimal? q1->q2 Yes end Improved Yield a1_no->end a2_no Adjust H₂SO₄ amount. Titrate for optimal loading. q2->a2_no No q3 Proper neutralization (pH > 8)? q2->q3 Yes a2_no->end a3_no Ensure complete neutralization before extraction. q3->a3_no No q4 Efficient extraction? q3->q4 Yes a3_no->end a4_no Perform multiple extractions. Check solvent choice. q4->a4_no No q4->end Yes a4_no->end

Caption: Troubleshooting Flowchart for Low Yield.

References

Technical Support Center: Purification of Crude Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 2-aminonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to yellow or off-white powder/crystal[1][2][3]
Molecular Weight 152.15 g/mol [1][2][4]
Melting Point 82-86 °C[2][4]
Boiling Point 251.3 ± 20.0 °C (Predicted)[2][4]
Solubility Soluble in Methanol and DMSO[1][2][4]
Storage Room temperature, sealed in dry, dark place[1][2]

Q2: My "pure" this compound is yellow. Is this normal?

A2: Pure this compound is typically described as a white to almost white crystalline powder.[2][3] A yellow coloration often indicates the presence of impurities, which may arise from the synthesis or degradation.[5] Further purification may be necessary if high purity is required for your application.

Q3: What are the common impurities in crude this compound?

A3: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials such as 2-aminonicotinic acid, residual solvents, and byproducts from the esterification reaction.[6][7]

Q4: How should I store this compound to prevent degradation?

A4: It should be stored in a tightly sealed container in a dry, dark place at room temperature.[2] For solutions in solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended, with protection from light.[1]

Purification Troubleshooting Guide

Recrystallization Issues

Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. To resolve this:

  • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.

  • Change Solvent System: The chosen solvent may be unsuitable. Try a more polar solvent or a solvent mixture. For amine compounds, mixtures like n-hexane/acetone or n-hexane/ethyl acetate (B1210297) can be effective.[8]

  • Lower the Crystallization Temperature: Allow the solution to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling.

Q6: The yield from recrystallization is very low. How can I improve it?

A6: Low yield suggests that your product is too soluble in the chosen solvent, even at cold temperatures.

  • Use a Different Solvent: Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold.

  • Create a Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Then, gently heat until the solution is clear again and allow it to cool slowly.[8]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Ensure Complete Precipitation: Cool the flask in an ice bath for an extended period to maximize crystal formation before filtration.

Column Chromatography Issues

Q7: My compound is not separating from impurities on the silica (B1680970) gel column. What can I do?

A7: Poor separation can be due to an inappropriate mobile phase.

  • Adjust Solvent Polarity: If your compound and impurities are eluting too quickly (low Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If they are sticking to the column (very low Rf), increase the polarity.

  • Try a Different Solvent System: Consider alternative solvent systems. For basic compounds like amines, adding a small amount of a base like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase can prevent streaking and improve peak shape by neutralizing acidic sites on the silica gel.

  • Change the Stationary Phase: If separation on silica is not possible, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 column.

Q8: The purified fractions from the column are still showing multiple spots on TLC. Why?

A8: This could be due to several factors:

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or load less material.

  • Poor Packing: The column was not packed uniformly, leading to channeling and inefficient separation.

  • Fractions Cut Too Broadly: The collected fractions may contain overlapping compounds. Collect smaller fractions and analyze each one carefully by TLC before combining.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like hexane (B92381)/ethyl acetate) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography Purification

This protocol assumes silica gel as the stationary phase.

  • TLC Analysis: Analyze the crude mixture by Thin Layer Chromatography (TLC) using various solvent systems (e.g., gradients of hexane and ethyl acetate) to determine the optimal mobile phase for separation. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel slurry in the least polar solvent of your mobile phase (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).[9]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[10]

Visualizations

Caption: General workflow for the purification of crude this compound.

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Synthesis of Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-aminonicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 2-aminonicotinic acid using methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. This reaction is typically performed under reflux conditions.

Q2: Why is a large excess of methanol used in the synthesis?

A2: Fischer esterification is an equilibrium-limited reaction. According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, methanol, which often serves as the solvent as well) drives the equilibrium towards the formation of the product, this compound, thereby increasing the yield.

Q3: What is the role of the strong acid catalyst?

A3: The strong acid catalyst, typically H₂SO₄, protonates the carbonyl oxygen of the carboxylic acid group on 2-aminonicotinic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of methanol, accelerating the rate of esterification.

Q4: My final product is poorly soluble in the extraction solvent after neutralization. What could be the issue?

A4: This often indicates incomplete neutralization of the reaction mixture. The amino group of this compound is basic and will be protonated by the acid catalyst to form a salt. If the pH is not raised sufficiently (typically to >8) during the workup, the product will remain in its salt form, which is more soluble in the aqueous layer than in common organic extraction solvents like ethyl acetate (B1210297).

Q5: The reaction mixture turned dark brown upon heating. Is this normal and does it indicate side reactions?

A5: A darkening of the reaction mixture to a brown color is often observed, especially when using strong acids like sulfuric acid at elevated temperatures.[1] While it may not always prevent the formation of the desired product, it can be indicative of some degradation of the starting material or product, which may lead to the formation of colored impurities and potentially a lower yield of the pure compound.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The Fischer esterification is an equilibrium process.1a. Increase Reaction Time: Extend the reflux period (e.g., from 6 to 12 hours) and monitor the reaction progress using TLC. 1b. Increase Excess of Methanol: Ensure a significant molar excess of methanol is used (it often serves as the solvent). 1c. Water Removal: Ensure anhydrous conditions. Use dry methanol and glassware. Consider using a Dean-Stark apparatus to remove the water formed during the reaction, though this is less common when methanol is the solvent.
2. Product Loss During Workup: The product may remain in the aqueous layer if neutralization is incomplete.2a. Ensure Complete Neutralization: Carefully monitor the pH during the addition of the base (e.g., sodium carbonate or sodium bicarbonate). Ensure the pH is greater than 8 before extraction. 2b. Thorough Extraction: Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, chloroform) to maximize the recovery of the product from the aqueous layer.
3. Hydrolysis of Product: The ester product can be hydrolyzed back to the carboxylic acid if exposed to acidic aqueous conditions for an extended period.3a. Efficient Workup: Once the reaction is complete, proceed with the quenching and neutralization steps without unnecessary delay.
Presence of Unreacted 2-Aminonicotinic Acid in the Final Product 1. Insufficient Reaction Time or Inefficient Driving of Equilibrium. 1a. Refer to the solutions for "Low Yield" due to incomplete reaction. 1b. Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove the more polar starting material. Alternatively, silica (B1680970) gel column chromatography can be employed.
Oily or Gummy Product Instead of Crystals 1. Presence of Impurities: Residual solvent or minor side products can inhibit crystallization.1a. Purification: Purify the product using column chromatography. 1b. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.
Product is Contaminated with a Sulfur-Containing Impurity 1. Sulfonation of the Pyridine Ring: Although less common at moderate temperatures, concentrated sulfuric acid can act as a sulfonating agent.1a. Use an Alternative Catalyst: Consider using thionyl chloride (SOCl₂) in methanol, which also catalyzes the esterification but avoids the use of sulfuric acid. 1b. Control Reaction Temperature: Avoid excessively high reaction temperatures when using sulfuric acid.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol is adapted from established procedures for the acid-catalyzed esterification of 2-aminonicotinic acid.

Materials:

  • 2-Aminonicotinic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous methanol (a significant excess, e.g., 10-20 mL per gram of starting material).

  • Acid Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (e.g., 0.2-0.5 eq) or dropwise add thionyl chloride (1.1-1.5 eq) to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Carefully pour the residue over crushed ice and neutralize by the slow, portion-wise addition of a saturated solution of sodium bicarbonate or solid sodium carbonate until the pH of the solution is >8. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Process Visualization

The following diagram illustrates the core equilibrium of the Fischer esterification, which is central to understanding the primary challenge of incomplete reaction in the synthesis of this compound.

Fischer_Esterification_Equilibrium Reactants 2-Aminonicotinic Acid + Methanol Products This compound + Water Reactants->Products Esterification Products->Reactants Hydrolysis Catalyst1 H+ Catalyst2 H+ Forward_label Forward Reaction (Favored by excess MeOH) Reverse_label Reverse Reaction (Favored by excess H₂O)

Caption: Fischer Esterification Equilibrium Pathway.

References

Overcoming solubility issues with Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Methyl 2-aminonicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in effective solubilization. Key data is summarized below.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[1][2][3]
Molecular Weight152.15 g/mol [1][2][3]
AppearanceWhite to almost white or yellow powder/crystal[1][2][4]
Melting Point82-86 °C[2][4]
Boiling Point (Predicted)251.3 ± 20.0 °C[2][4]
Density (Predicted)1.238 ± 0.06 g/cm³[2][4]
pKa (Predicted)4.71 ± 0.36[2][4]

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound exhibits good solubility in certain organic solvents. For aqueous applications, a stock solution in an organic solvent is typically prepared first and then diluted.

Data Presentation: Solvent Solubility

SolventConcentrationNotesSource
Dimethyl Sulfoxide (DMSO)100 mg/mL (657.25 mM)Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[1]
MethanolSolubleA recommended solvent for creating stock solutions.[2][4][5]

Q3: I'm struggling to dissolve this compound in my aqueous buffer. What should I do?

A3: Direct dissolution in aqueous buffers can be challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO or Methanol and then dilute it into your aqueous medium. If you are still facing issues, consider the following troubleshooting steps.

G start Start: Insoluble in Aqueous Buffer stock Did you prepare a concentrated stock in DMSO or Methanol? start->stock prepare_stock Prepare a stock solution (e.g., 10-100 mM in DMSO). See Protocol Below. stock->prepare_stock No dilute Dilute stock solution into your aqueous buffer. stock->dilute Yes prepare_stock->dilute sonicate Aid dissolution with gentle vortexing or sonication. dilute->sonicate ph_check Is the compound still precipitating? sonicate->ph_check adjust_ph Adjust pH of the final buffer. See Q4 for details. ph_check->adjust_ph Yes end_success Success: Compound Solubilized ph_check->end_success No cosolvent Consider adding a co-solvent (e.g., PEG300, Tween 80) to the final buffer. adjust_ph->cosolvent end_fail Issue Persists: Consider alternative formulation strategies. cosolvent->end_fail G cluster_low_ph Acidic pH (e.g., pH < 4) cluster_high_ph Neutral/Alkaline pH (e.g., pH > 6) low_ph_node Protonated Form (Cation) -NH₃⁺ Higher Aqueous Solubility deprotonation Deprotonation low_ph_node->deprotonation high_ph_node Neutral Form -NH₂ Lower Aqueous Solubility protonation Protonation high_ph_node->protonation protonation->low_ph_node deprotonation->high_ph_node G start Start calc 1. Calculate Mass of This compound start->calc weigh 2. Equilibrate and Weigh the Compound calc->weigh add_solvent 3. Add ~75% of Final Volume of DMSO weigh->add_solvent dissolve 4. Vortex / Sonicate until Dissolved add_solvent->dissolve adjust_vol 5. Adjust to Final Volume with DMSO dissolve->adjust_vol homogenize 6. Cap and Invert to Homogenize adjust_vol->homogenize aliquot 7. Aliquot into Single-Use Vials homogenize->aliquot store 8. Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

References

Technical Support Center: Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing Methyl 2-aminonicotinate in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

This compound has two primary functional groups susceptible to degradation: the methyl ester and the aromatic amine. Therefore, the main degradation pathways are:

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to form 2-aminonicotinic acid and methanol.[1][2] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. A related compound, methyl nicotinate, has been shown to degrade via this pathway.[3][4]

  • Oxidation: The aromatic amine group is susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal ions.[5][6] This process can lead to the formation of colored degradation products, such as N-oxides or complex polymeric materials, causing solutions to darken over time.[7][8] Aromatic amines in general have a tendency to discolor during storage due to oxidative processes.[8][9]

Q2: What are the common visual signs of degradation?

The most common signs of degradation are a change in the solution's appearance.

  • Color Change: A freshly prepared solution should be colorless to very pale yellow. The development of a yellow, brown, or darker color is a primary indicator of oxidation of the aromatic amine group.[8]

  • Precipitation: The formation of a precipitate may indicate either the hydrolysis of the ester to the less soluble 2-aminonicotinic acid or the formation of insoluble degradation products.

Q3: What are the recommended solvents and storage conditions for stock solutions?

To maximize stability, careful selection of solvent and storage conditions is critical. For research purposes, this compound is often dissolved in DMSO.[10] Based on data for related compounds and general best practices, the following conditions are recommended.

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO or Anhydrous EthanolMinimizes water content to slow hydrolysis. DMSO is effective for many biochemical reagents.[10]
Storage Temp. -80°C for long-term (months); -20°C for short-term (weeks)[10]Low temperatures significantly slow the rates of both hydrolysis and oxidation.
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation of the amine group.[9]
Light Conditions Protect from light (use amber vials)[10]Light can catalyze oxidative degradation.
pH (for aqueous) Slightly acidic (pH 4-6)While anhydrous solvents are preferred, if an aqueous buffer is required, a slightly acidic pH can help slow base-catalyzed ester hydrolysis. However, strong acids can accelerate hydrolysis.[11]

Q4: How long can I store a stock solution?

The stability of the solution is highly dependent on the storage conditions. For a stock solution of this compound in anhydrous DMSO, stored at -80°C and protected from light, it is recommended to use it within 6 months. For storage at -20°C, a 1-month timeframe is advised.[10] For aqueous solutions, it is strongly recommended to prepare them fresh for each experiment. A related compound, methyl nicotinate, shows excellent stability in aqueous solution at 4°C, degrading at only about 0.5% per year, but this may not directly translate to the 2-amino substituted compound.[3][12] Always perform a visual inspection for color change or precipitation before use.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Problem 1: My solution has turned yellow or brown.

  • Probable Cause: This indicates oxidation of the 2-amino group on the pyridine (B92270) ring.[8][9] This is often accelerated by exposure to oxygen, light, or trace metal ion contaminants.

  • Solutions:

    • Discard and Prepare Fresh: The presence of color indicates significant degradation. It is safest to discard the solution and prepare a fresh batch.

    • Inert Atmosphere: When preparing the new solution, use solvents that have been sparged with an inert gas (argon or nitrogen) and overlay the headspace of the vial with the same gas before sealing.

    • Use Antioxidants (for specific applications): If compatible with your experimental system, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or using a chelating agent like EDTA to sequester catalytic metal ions may help prevent oxidative degradation.[13]

    • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[10]

Problem 2: I see a precipitate in my solution after storage.

  • Probable Cause:

    • Hydrolysis: The methyl ester has hydrolyzed to 2-aminonicotinic acid, which may have lower solubility in your chosen solvent system.

    • Low Temperature Storage: The compound may be precipitating out of solution at low temperatures (-20°C or -80°C) if the concentration is near its solubility limit.

  • Solutions:

    • Equilibrate and Check Solubility: Allow the vial to warm to room temperature and vortex gently to see if the precipitate redissolves. If it does, it was likely due to low-temperature precipitation. Consider preparing a slightly more dilute stock solution.

    • Filter (Use with Caution): If the precipitate does not redissolve upon warming, it is likely a degradation product. You can filter the solution through a 0.22 µm syringe filter to remove the insoluble material, but be aware that the concentration of the active compound will be lower than intended. Re-quantification by HPLC or UV-Vis is recommended.

    • Prepare Fresh: The most reliable solution is to discard the solution and prepare a new one using an anhydrous solvent to minimize hydrolysis.[13]

Problem 3: My experimental results are inconsistent.

  • Probable Cause: Inconsistent results are often a sign of ongoing or variable degradation of the compound. The concentration of active this compound may be decreasing over the course of your experiments.

  • Solutions:

    • Use Freshly Prepared Solutions: The best practice to ensure consistency is to prepare the solution immediately before use.

    • Perform a Stability Check: If you must use a stored solution, run a quick quality control check. This could involve measuring its absorbance at a specific wavelength or running an HPLC analysis to confirm its purity and concentration.

    • Review Solution Handling: Ensure that the stock solution is not repeatedly freeze-thawed. Aliquot the stock solution into single-use vials to prevent degradation of the entire batch.[10]

Visual Diagrams

substance This compound in Solution hydrolysis Ester Hydrolysis substance->hydrolysis oxidation Amine Oxidation substance->oxidation hydrolysis_prod 2-Aminonicotinic Acid + Methanol hydrolysis->hydrolysis_prod Forms oxidation_prod N-Oxides & Colored Polymers oxidation->oxidation_prod Forms water Water (H₂O) water->hydrolysis Initiates ph Acid/Base Catalysis ph->hydrolysis Catalyzes oxygen Oxygen (O₂) oxygen->oxidation Initiates light Light (hν) light->oxidation Catalyzes

Caption: Potential degradation pathways for this compound in solution.

start Observe Solution Instability discolor Discoloration? (Yellow/Brown) start->discolor Visual Check precipitate Precipitation? discolor->precipitate No cause_ox Probable Cause: Oxidation discolor->cause_ox Yes cause_hydro Probable Cause: Hydrolysis or Low Solubility precipitate->cause_hydro Yes action_ox Action: 1. Prepare fresh solution 2. Use inert atmosphere 3. Protect from light cause_ox->action_ox action_hydro Action: 1. Warm to RT 2. Use anhydrous solvent 3. Prepare fresh cause_hydro->action_hydro

Caption: Troubleshooting workflow for an unstable this compound solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a stock solution with enhanced stability.

  • Materials:

    • This compound (MW: 152.15 g/mol )[14]

    • Anhydrous DMSO (Biotech grade)

    • Argon or Nitrogen gas with regulator

    • 2 mL amber glass vials with PTFE-lined screw caps

    • Analytical balance, volumetric flasks, pipettes

  • Procedure:

    • Weighing: Accurately weigh 1.52 mg of this compound and transfer it to a clean, dry volumetric flask.

    • Solvent Preparation: Sparge the anhydrous DMSO with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen.

    • Dissolution: Add a small amount of the sparged DMSO to the flask and gently swirl to dissolve the compound. If needed, sonicate briefly in a room temperature water bath.

    • Final Volume: Once fully dissolved, bring the solution to the final volume (e.g., 1 mL for a 10 mM solution) with the sparged DMSO.

    • Aliquoting: Immediately aliquot the stock solution into single-use amber glass vials.

    • Inert Overlay: Before capping each vial, gently flush the headspace with argon or nitrogen gas.

    • Storage: Tightly cap the vials and store them at -80°C for long-term storage or -20°C for short-term storage.[10]

Protocol 2: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to understand its stability profile, a process often required by regulatory guidelines like ICH.[15][16]

  • Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Stress Conditions: [15][17]

ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temp, protected from light, for 24 hours.
Thermal Place a vial of the stock solution in an oven at 60°C for 48 hours.
Photolytic Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
Control Store a vial of the stock solution at 4°C, protected from light.
  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 3) to quantify the remaining parent compound and detect degradation products. The goal is to achieve 5-20% degradation.[16]

Protocol 3: Stability-Indicating HPLC Method

This method can be used to quantify this compound and separate it from its potential degradation products.[18]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study (Protocol 2) or other stability tests with the mobile phase to a concentration within the calibration range (e.g., 1-100 µg/mL).

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the parent compound in the stressed samples by comparing their peak areas to the calibration curve. The appearance of new peaks indicates the formation of degradation products.

References

Technical Support Center: Methyl 2-aminonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of Methyl 2-aminonicotinate (CAS: 14667-47-1).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my reaction yield of this compound lower than expected?

A1: Low yields can stem from several factors related to the reaction methodology. The primary synthesis route is the esterification of 2-aminonicotinic acid with methanol (B129727) using an acid catalyst.[1]

  • Reaction Conditions: The method of heating is critical. Microwave-assisted synthesis has been shown to produce significantly higher yields (up to 93%) compared to conventional reflux methods, which may yield as low as 23% for similar nicotinate (B505614) esters.[2][3] Microwave irradiation appears to be more efficient for this transformation.[3]

  • Incomplete Reaction: Ensure the reaction has gone to completion. For microwave synthesis, a reaction time of 1.5 hours at 60°C is recommended.[2] Traditional reflux methods may require much longer periods, potentially up to 13 hours.[3]

  • Temperature Control: The initial addition of concentrated sulfuric acid to the methanol suspension is highly exothermic. This step must be performed at 0°C with slow, dropwise addition to prevent degradation of the starting material or formation of side products.[2][3]

  • Moisture: Ensure all reagents and glassware are dry, as water can interfere with the esterification process.

Q2: I'm observing significant impurity in my final product. What are the likely impurities and how can they be removed?

A2: The most common impurity is unreacted 2-aminonicotinic acid. Due to its acidic nature, it can be removed during the workup.

  • Neutralization: During the workup, it is crucial to adjust the pH of the solution to be basic (pH > 8) using a base like sodium carbonate.[2][3] This deprotonates the carboxylic acid of the unreacted starting material, forming its salt, which is soluble in the aqueous layer and can be separated from the desired ester product in the organic layer.

  • Extraction: Thorough extraction with a suitable organic solvent, such as ethyl acetate (B1210297) (at least three times), is necessary to recover all the product from the aqueous layer.[2]

  • Purification: While the high-yield microwave protocol often produces a product of sufficient purity after workup, further purification can be achieved through recrystallization or flash column chromatography if necessary.[2][4]

Q3: The workup procedure is difficult, and I am struggling to isolate the product. What can I do?

A3: Difficulties during workup, such as emulsion formation or poor separation, can often be resolved.

  • Ensure Complete Neutralization: Use a pH meter or pH paper to confirm the aqueous layer is distinctly basic (pH > 8). Incomplete neutralization is a common cause of poor extraction efficiency.[2]

  • Break Emulsions: If an emulsion forms between the aqueous and organic layers, it can sometimes be broken by adding a small amount of saturated brine.[2]

  • Proper Quenching: The reaction mixture should be poured carefully into ice water to dissipate heat and prevent any unwanted side reactions before neutralization.[2]

Q4: My reaction mixture turned very dark. Is this a cause for concern?

A4: The reported color of the reaction mixture is "light brown".[2] Significant darkening or charring may indicate product or starting material degradation. This is often caused by poor temperature control, especially during the initial exothermic addition of sulfuric acid. If the temperature rises uncontrollably, side reactions and decomposition can occur. Maintaining a temperature of 0°C during acid addition is critical for a successful reaction.[2][3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key quantitative data for different synthetic approaches to this compound and related esters, highlighting the impact of reaction conditions on yield.

ParameterHigh-Yield Microwave Method[2][3]Conventional Reflux Method (Analog)[3]
Starting Material 2-Aminonicotinic AcidNicotinic Acid
Reagents Methanol, Conc. Sulfuric AcidMethanol, Conc. Sulfuric Acid
Heating Method Microwave Irradiation (300 W)Conventional Reflux
Temperature 0°C (acid addition), then 60°CReflux Temperature
Reaction Time 1.5 hours13 hours
Reported Yield 93%23.39%

Experimental Protocols

Protocol 1: High-Yield Microwave-Assisted Synthesis of this compound[2][3]

This protocol is adapted from a high-yield reported procedure.

  • Reaction Setup: In a vessel suitable for microwave synthesis, suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL).

  • Acid Addition: Cool the stirred suspension to 0°C using an ice bath. Slowly add concentrated sulfuric acid (144 mL, 2.69 mol) dropwise, ensuring the temperature does not rise above 5°C.

  • Microwave Reaction: Once the addition is complete, place the reaction mixture in a microwave reactor. Irradiate the mixture at 60°C for 1.5 hours with a power input of 300 W.

  • Quenching: After the reaction, carefully pour the resulting light brown mixture into a beaker containing ice water, while maintaining the temperature at 0°C with continued stirring.

  • Neutralization: Add solid sodium carbonate in small portions to the aqueous mixture until the pH is greater than 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash sequentially with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield this compound as colorless needle-like crystals.

Protocol 2: Conventional Reflux Esterification Method

This is a general protocol for esterification that can be adapted for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminonicotinic acid (10.0 g, 0.072 mol), absolute methanol (150 mL), and concentrated sulfuric acid (1.5 mL).

  • Reflux: Heat the mixture to reflux and maintain for 13 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a 10% aqueous sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the product from the aqueous layer with chloroform (B151607) or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Isolation: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Suspend 2-Aminonicotinic Acid in Methanol B Cool to 0°C A->B C Slowly Add H₂SO₄ B->C D Heat Reaction Mixture (Microwave or Reflux) C->D E Quench in Ice Water D->E F Neutralize (pH > 8) with Na₂CO₃ E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Evaporate Solvent I->J K Final Product: This compound J->K

Caption: General workflow for the synthesis of this compound.

Troubleshooting cluster_reaction_issues Reaction Issues cluster_workup_issues Workup Issues Start Low Yield Observed IncompleteRxn Incomplete Reaction? Start->IncompleteRxn Degradation Degradation? Start->Degradation Loss Loss During Workup? Start->Loss Time Increase Reaction Time IncompleteRxn->Time Method Consider Microwave for Higher Efficiency IncompleteRxn->Method Temp Temp Degradation->Temp Poor Temperature Control during H₂SO₄ addition? pH Verify pH > 8 During Neutralization Loss->pH Extraction Ensure Sufficient Extractions (≥3) Loss->Extraction

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Methyl 2-aminonicotinate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of methyl 2-aminonicotinate by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification process.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: My this compound won't dissolve in the chosen solvent, even after heating.

A1: This indicates that the solvent is not suitable for dissolving your compound at the concentration you are using. Here are a few troubleshooting steps:

  • Increase Solvent Volume: You may have a supersaturated solution. Cautiously add small increments of the hot solvent until the solid dissolves.

  • Try a Different Solvent: The polarity of your current solvent may not be appropriate. This compound is soluble in methanol (B129727). You could also explore other polar solvents like ethanol (B145695) or ethyl acetate.

  • Consider a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity (cloudiness) appears. The solution is then heated until it becomes clear again and allowed to cool slowly.

Q2: The compound dissolved, but no crystals have formed upon cooling.

A2: This is a common problem that can be attributed to several factors:

  • Too Much Solvent Was Used: If the solution is not saturated at the lower temperature, crystals will not form. To address this, you can try to evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound to the solution. The seed crystal acts as a template for further crystallization.

  • Cooling Was Too Rapid: Very fast cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: My compound has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present. To resolve this:

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly.

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature, for instance, by using an ice-salt bath.

  • Change the Solvent: Select a solvent with a lower boiling point.

Q4: The recrystallization resulted in a very low yield of product.

A4: A low recovery of your purified compound can be due to several reasons:

  • Using Too Much Solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If the product crystallizes during a hot filtration step (if performed to remove insoluble impurities), you will lose a portion of your product. To prevent this, ensure your filtration apparatus (funnel and filter paper) is pre-heated with hot solvent.

  • Incomplete Crystallization: Make sure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath for at least 15-30 minutes after the solution has reached room temperature is recommended.[1]

Q5: The resulting crystals are colored, but the pure compound should be colorless.

A5: Colored impurities may be present in your crude sample. To remove them:

  • Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield. After adding charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal.[1]

Data Presentation: Solvent Selection for Recrystallization

SolventPolarityBoiling Point (°C)Suitability for RecrystallizationNotes
Methanol Polar Protic64.7Good This compound is reported to be soluble in methanol.[2] It is a good starting point for recrystallization.
Ethanol Polar Protic78.4Potentially Good Similar to methanol, ethanol is a polar solvent and is likely to be a suitable recrystallization solvent.
Ethyl Acetate Moderately Polar77.1Potentially Good Often a good solvent for esters. A solvent pair with a non-polar solvent like hexanes could also be effective.
Water Very Polar100Poor (as a single solvent) Due to the organic nature of the molecule, solubility in water is expected to be low. However, it could be used as an anti-solvent in a binary system with a more soluble solvent like methanol or ethanol.
Toluene Non-polar110.6Poor (as a single solvent) Unlikely to be a good solvent for this relatively polar molecule.
Hexanes Non-polar~69Poor (as a single solvent) Unlikely to dissolve this compound. Could be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the general procedure for purifying this compound using a single solvent like methanol.

Materials:

  • Crude this compound

  • Methanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture gently on a hot plate. Continue adding methanol in small portions until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated glass funnel and filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for some time. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful if a suitable single solvent cannot be found. A common solvent pair could be methanol (good solvent) and water (poor solvent).

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot methanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot methanol back to the solution until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with an ice-cold mixture of methanol and water, and dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound choose_solvent Choose Solvent(s) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Gravity Filtration (Optional) decolorize->hot_filtration Yes cool_slowly Cool Slowly to Room Temperature decolorize->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Methyl 2-aminonicotinate dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_dissolution_issues Dissolution Issues cluster_crystallization_issues Crystallization Issues cluster_yield_purity_issues Yield & Purity Issues start Problem Encountered q_dissolve Solid Not Dissolving? start->q_dissolve q_no_crystals No Crystals Formed? start->q_no_crystals q_oiling_out Compound Oiled Out? start->q_oiling_out q_low_yield Low Yield? start->q_low_yield q_colored_crystals Colored Crystals? start->q_colored_crystals a_dissolve1 Add More Hot Solvent q_dissolve->a_dissolve1 Yes a_dissolve2 Change Solvent/ Use Solvent Pair a_dissolve1->a_dissolve2 Still not dissolving a_no_crystals1 Evaporate Some Solvent q_no_crystals->a_no_crystals1 Yes a_no_crystals2 Scratch Flask/ Add Seed Crystal a_no_crystals1->a_no_crystals2 Still no crystals a_oiling_out1 Reheat, Add More Solvent q_oiling_out->a_oiling_out1 Yes a_oiling_out2 Use Solvent with Lower Boiling Point a_oiling_out1->a_oiling_out2 Still oils out a_low_yield Use Less Solvent/ Ensure Complete Cooling q_low_yield->a_low_yield Yes a_colored_crystals Use Activated Charcoal q_colored_crystals->a_colored_crystals Yes

Caption: Troubleshooting decision-making for this compound recrystallization.

References

Troubleshooting unexpected results with Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-aminonicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound in N-acylation or amide coupling reactions?

A1: The most frequently reported issues include low yields of the desired amide product, the formation of unexpected side products, and difficulties in purifying the final compound. These challenges often stem from the electronic properties and steric hindrance of the molecule, as well as suboptimal reaction conditions.[1][2]

Q2: How can I improve the yield of my amide coupling reaction with this compound?

A2: Optimizing several factors can significantly improve your reaction yield:

  • Choice of Coupling Reagent: For challenging couplings, standard reagents like DCC or DIC may be insufficient. More potent onium salt-based reagents such as HATU, HBTU, or PyBOP are often more effective.[1][2]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. It is crucial to find the optimal temperature for your specific substrates.[3]

  • Stoichiometry: Increasing the equivalents of the coupling reagent and the carboxylic acid can help drive the reaction to completion.

  • Solvent: Ensure you are using a suitable, anhydrous solvent, such as DMF or NMP, to avoid hydrolysis of the ester or other side reactions.[2][4]

Q3: What potential side reactions should I be aware of?

A3: Several side reactions can occur, leading to impurities and reduced yields:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, which will form the corresponding carboxylic acid.[5][6] This is particularly a risk if there is residual water in your reagents or solvents.

  • Decarboxylation: While less common for the ester, the parent 2-aminonicotinic acid can undergo decarboxylation under certain conditions, and similar reactivity should be considered for derivatives under harsh thermal or acidic/basic conditions.[7][8]

  • Di-acylation: The amino group could potentially be acylated twice, though this is less common.

  • Formation of Guanidinium (B1211019) Byproducts: When using certain coupling reagents, the amine can react with the reagent itself to form a guanidinium byproduct, consuming your starting material.[6]

Q4: How can I best purify my product after a reaction with this compound?

A4: The purification method will depend on the properties of your final product. Common techniques include:

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[9]

  • Acid-Base Extraction: This can be used to separate acidic or basic impurities from your neutral product.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Amide Product
Potential Cause Troubleshooting Step Rationale
Inactive Coupling Reagent Use a fresh batch of a more potent coupling reagent (e.g., HATU, HBTU).Coupling reagents can degrade over time, and some are not strong enough for less reactive amines.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 0 °C, room temperature, 50 °C).Temperature affects reaction kinetics; an optimal temperature maximizes product formation while minimizing degradation.[3]
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Water can lead to hydrolysis of the methyl ester and deactivation of some coupling reagents.[5]
Steric Hindrance Increase reaction time or switch to a less sterically hindered coupling partner if possible.The structure of the reactants can physically block the reaction from occurring efficiently.[1]
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Potential Cause Troubleshooting Step Rationale
Hydrolysis of Methyl Ester Ensure anhydrous conditions. Use a non-aqueous workup if possible.The presence of water, especially under acidic or basic conditions, can cleave the ester bond.[5][6]
Decarboxylation Avoid excessively high temperatures and harsh acidic or basic conditions.Extreme conditions can lead to the loss of the carboxylate group as carbon dioxide.[7][8]
Guanidinium Byproduct Formation Add the amine to the activated carboxylic acid, rather than having all components mixed together from the start.This minimizes the opportunity for the amine to react directly with the coupling reagent.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound using HATU

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.

  • Amine Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Visualizations

Troubleshooting_Workflow start Unexpected Result (Low Yield / Impurities) check_reagents Check Reagents: - Freshness of coupling agent - Anhydrous solvents start->check_reagents check_conditions Review Reaction Conditions: - Temperature - Reaction time - Stoichiometry start->check_conditions optimize_reagents Optimize Reagents: - Use a more potent coupling agent (HATU, PyBOP) - Ensure all reagents are dry check_reagents->optimize_reagents optimize_conditions Optimize Conditions: - Screen different temperatures - Increase reaction time - Adjust stoichiometry check_conditions->optimize_conditions analyze_impurities Analyze Side Products (LC-MS, NMR) optimize_reagents->analyze_impurities optimize_conditions->analyze_impurities hydrolysis Hydrolysis suspected? analyze_impurities->hydrolysis decarboxylation Decarboxylation suspected? analyze_impurities->decarboxylation use_anhydrous Implement Strict Anhydrous Techniques hydrolysis->use_anhydrous Yes lower_temp Lower Reaction Temperature decarboxylation->lower_temp Yes success Successful Reaction use_anhydrous->success lower_temp->success

Caption: Troubleshooting workflow for unexpected results.

Side_Reaction_Pathways cluster_desired Desired Reaction cluster_side Potential Side Reactions start This compound + R-COOH coupling_reagent Coupling Reagent (e.g., HATU) start->coupling_reagent start->coupling_reagent Side reaction with amine water H2O (Trace amounts) start->water Hydrolysis desired_product Desired Amide Product hydrolysis Hydrolysis Product (2-Aminonicotinic acid) heat_acid_base Heat / Strong Acid or Base hydrolysis->heat_acid_base Decarboxylation decarboxylation Decarboxylation Product guanidinium Guanidinium Byproduct coupling_reagent->desired_product coupling_reagent->guanidinium Side reaction with amine water->hydrolysis Hydrolysis heat_acid_base->decarboxylation Decarboxylation

Caption: Potential side reaction pathways.

References

Avoiding degradation of Methyl 2-aminonicotinate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the degradation of Methyl 2-aminonicotinate during chemical reactions.

Section 1: FAQs on Stability and Storage

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions. The main concerns are the hydrolysis of the methyl ester group back to the carboxylic acid and unwanted side reactions involving the nucleophilic primary amino group. These issues are particularly prevalent in strongly acidic or basic environments, at elevated temperatures, and in the presence of strong oxidizing, alkylating, or acylating agents.[1][2][3]

Q2: How should this compound be stored to ensure its stability?

A2: For long-term stability, this compound should be stored in a cool, dry place. Stock solutions should be aliquoted and stored at low temperatures, such as -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, and protected from light to prevent degradation.[4] Avoid repeated freeze-thaw cycles.[4]

Q3: What are the main degradation products I should look out for?

A3: The most common degradation product is 2-aminonicotinic acid, formed via hydrolysis of the methyl ester.[2] In reactions like N-alkylation or N-acylation, you may also observe di-substituted products (e.g., di-alkylated or di-acylated amines) or polymers if reaction conditions are not carefully controlled.[5][6] Under harsh heating, if hydrolysis to the acid occurs first, subsequent decarboxylation to 2-aminopyridine (B139424) is a possibility.[7]

Section 2: Troubleshooting Guide for Common Reactions

This guide addresses specific issues that may arise during common synthetic transformations using this compound.

Issue 1: Low Yield in N-Alkylation or N-Acylation Reactions
Symptom Potential Cause Troubleshooting Solution Citation
Low conversion to the desired product. Deactivation of Amino Group: In acidic conditions, the amino group can be protonated, reducing its nucleophilicity.Ensure the reaction is run under neutral or slightly basic conditions. Use a non-protic solvent and a non-nucleophilic base (e.g., triethylamine, DIEA) to scavenge any acid generated.[1]
Formation of multiple products (di-alkylation/acylation). Over-reactivity of Amino Group: The primary amine can react twice, and the resulting secondary amine may be more nucleophilic than the starting material.Use a 1:1 stoichiometry of the alkylating/acylating agent. Add the reagent slowly to the reaction mixture at a low temperature to control reactivity. Consider using a protecting group strategy.[6][8]
Starting material is consumed, but the desired product is not formed. Main product is 2-aminonicotinic acid. Ester Hydrolysis: The reaction conditions (e.g., presence of water, strong base like NaOH, or strong acid) are causing hydrolysis of the methyl ester.Use anhydrous solvents and reagents. If a base is required, opt for non-hydroxide bases (e.g., NaH, K₂CO₃, or organic amines). For acid-catalyzed reactions, use a Lewis acid or ensure conditions are strictly anhydrous.[2][9]
Issue 2: Failure or Low Yield in Palladium Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom Potential Cause Troubleshooting Solution Citation
Reaction fails to proceed; starting material recovered. Catalyst Inhibition: The unprotected 2-amino group can coordinate to the palladium catalyst, inhibiting its catalytic activity.Protect the amino group prior to the coupling reaction. Common protecting groups for aminopyridines include acetyl (Ac) or tert-butoxycarbonyl (Boc).[10][11]
Complex mixture of byproducts. Side Reactions: The unprotected amine can participate in side reactions under coupling conditions, such as reacting with the electrophile or undergoing oxidative self-coupling.Employ an amino-protecting group. The protecting group can be removed in a subsequent step after the cross-coupling is complete.[10]

General Workflow for Using this compound

G cluster_prep Preparation cluster_reaction Reaction Planning cluster_workup Workup & Purification cluster_analysis Analysis start Start: this compound check_purity Check Purity (NMR, LC-MS) start->check_purity assess_conditions Assess Reaction Conditions (pH, Temp, Reagents) check_purity->assess_conditions protect_amine Protect Amino Group? (e.g., for Cross-Coupling) assess_conditions->protect_amine run_reaction Run Reaction under Anhydrous/Inert Conditions protect_amine->run_reaction workup Aqueous Workup (Avoid strong acid/base) run_reaction->workup purify Purification (Column Chromatography) workup->purify analyze_product Analyze Product and Byproducts purify->analyze_product end Desired Product analyze_product->end

Caption: General experimental workflow for minimizing degradation.

Key Degradation Pathways

DegradationPathways M2A This compound Acid 2-Aminonicotinic Acid M2A->Acid H₃O⁺ or OH⁻ (Hydrolysis) Monoalkyl N-Alkylated Product M2A->Monoalkyl R-X (1 eq) (Alkylation) Dialkyl N,N-Dialkylated Product Monoalkyl->Dialkyl R-X (excess) (Over-alkylation) Troubleshooting start Reaction Outcome Unsatisfactory q1 What is the main issue? start->q1 low_yield Low Yield / No Reaction q1->low_yield Low Conversion byproducts Multiple Byproducts q1->byproducts Impure Product q2_yield Is starting material consumed? low_yield->q2_yield q2_byproducts What are the byproducts? byproducts->q2_byproducts sm_recovered Action: Check for catalyst inhibition (for Pd coupling). Consider protecting the amine. q2_yield->sm_recovered No sm_gone Action: Check for ester hydrolysis. Use anhydrous conditions. Avoid strong acid/base. q2_yield->sm_gone Yes hydrolysis_prod Action: Ester hydrolysis occurred. Use anhydrous conditions and non-hydroxide bases. q2_byproducts->hydrolysis_prod 2-Aminonicotinic Acid over_reaction_prod Action: Over-alkylation/acylation. Use 1:1 stoichiometry, add reagents slowly at low temp. q2_byproducts->over_reaction_prod Di-substituted Amine

References

Technical Support Center: Synthesis of Methyl 2-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-aminonicotinate (CAS: 14667-47-1).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-documented method is the esterification of 2-aminonicotinic acid using methanol (B129727). This is typically achieved under acidic conditions, for example, with sulfuric acid as a catalyst, via conventional heating (reflux) or microwave irradiation.[1][2] Another reported method involves the reaction of 2-aminonicotinic acid with methyl iodide in the presence of a base like potassium carbonate in DMF.[3]

Q2: I am not getting the expected yield. What are the potential reasons?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. For esterification reactions, extending the reaction time or increasing the temperature (within reasonable limits) might help.

  • Reagent quality: Ensure the purity of your starting materials, particularly the 2-aminonicotinic acid and methanol. Water content in methanol can be detrimental to the esterification process.

  • Inefficient work-up: Product loss can occur during the neutralization and extraction steps. Ensure the pH is sufficiently basic (>8) during neutralization to convert the product to its free base form, which is more soluble in organic solvents.[1] Perform multiple extractions with a suitable solvent like ethyl acetate (B1210297) to maximize recovery.[1]

  • Side reactions: Although less common for this specific synthesis, side reactions can occur. Characterization of byproducts can help in diagnosing the issue.

Q3: My final product is not pure. What are the common impurities and how can I remove them?

A3: Common impurities include unreacted 2-aminonicotinic acid and potential side products. Purification can typically be achieved through:

  • Recrystallization: This is often an effective method for removing small amounts of impurities, yielding colorless needle-like crystals.[1]

  • Column chromatography: For more challenging separations, silica (B1680970) gel column chromatography is a reliable method.[3][4] A common eluent system is a mixture of ethyl acetate and petroleum ether or ethanol (B145695) in dichloromethane.[3][5]

Q4: What are the key safety precautions to consider during the synthesis?

A4:

  • Use of strong acids: Concentrated sulfuric acid is highly corrosive. Always add the acid slowly and dropwise to the methanol suspension while cooling in an ice bath to control the exothermic reaction.[1][4]

  • Handling of reagents: Methyl iodide is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Microwave synthesis: If using a microwave reactor, ensure you are familiar with its operation and safety features. Reactions should be performed in vessels suitable for microwave synthesis.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials (e.g., wet methanol).Use anhydrous methanol and ensure the purity of 2-aminonicotinic acid.
Ineffective catalysis.Ensure the correct amount of acid catalyst (e.g., sulfuric acid) is used.
Product is an oil and does not crystallize Presence of impurities.Purify the crude product using column chromatography.
Residual solvent.Ensure all solvent is removed under reduced pressure.
Difficulty in isolating the product during work-up Incorrect pH during neutralization.Carefully adjust the pH to >8 with a base like sodium carbonate to ensure the product is in its free base form for efficient extraction.[1][4]
Insufficient extraction.Perform multiple extractions (at least three) with a suitable organic solvent such as ethyl acetate.[1]
Reaction turns very dark or charring occurs Reaction temperature is too high.Reduce the reaction temperature. If using microwave synthesis, consider reducing the power input.
Concentrated acid was added too quickly.Add the acid catalyst slowly and with efficient cooling.[1][4]

Experimental Protocols

Protocol 1: Microwave-Assisted Esterification

This protocol is adapted from a literature procedure for the synthesis of this compound from 2-aminonicotinic acid.[1][4]

Reaction Setup:

  • Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL) in a reaction vessel suitable for microwave synthesis.[4]

  • While stirring and cooling the suspension at 0°C, slowly add concentrated sulfuric acid (144 mL, 2.69 mol) dropwise.[4]

Microwave Reaction:

  • Irradiate the reaction mixture in a microwave reactor at 60°C for 1.5 hours with a power input of 300 W.[1][4]

Work-up and Purification:

  • After cooling, carefully pour the light brown mixture into ice water while maintaining the temperature at 0°C.[1][4]

  • Add solid sodium carbonate in portions until the pH of the solution is greater than 8.[1][4]

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic layers, wash with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.[1][4]

  • Evaporate the organic solvent to obtain the product.[1]

Protocol 2: Conventional Reflux Method

This protocol is based on a standard esterification procedure.[4]

Reaction Setup:

  • In a round-bottom flask, combine 2-aminonicotinic acid (10.0 g, 0.072 mol), absolute methanol (30 mL), and concentrated sulfuric acid (1.0 mL).[4]

Reflux:

  • Heat the mixture under reflux for 13 hours.[4]

Work-up and Purification:

  • After cooling, neutralize the reaction mixture with a 10% sodium bicarbonate solution.[4]

  • Extract the product into an appropriate organic solvent (e.g., chloroform (B151607) or ethyl acetate).[4]

  • Purify the crude product obtained after solvent evaporation using column chromatography if necessary.[4]

Protocol 3: Methyl Iodide Method

This protocol is based on a literature synthesis of this compound.[3]

Reaction Setup:

  • Suspend 2-aminonicotinic acid (5.0 g, 0.0362 mol) and potassium carbonate (5.0 g, 0.0362 mol) in 50 mL of DMF.

  • Heat the mixture to reflux until an almost complete solution occurs, then cool to 25°C.

Reaction:

  • Add methyl iodide (5.1 g, 2.2 mL, 0.0362 mol) to the mixture and stir for 18 hours.

Work-up and Purification:

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography, eluting with 5% EtOH/CH2Cl2 / 1/10% NH4OH.

  • Combine the fractions containing the product and concentrate.

  • Suspend the residue in diethyl ether, filter, and wash with diethyl ether to yield the final product.

Quantitative Data Summary

ParameterMicrowave-Assisted MethodConventional Reflux MethodMethyl Iodide Method
Starting Material 2-aminonicotinic acid2-aminonicotinic acid2-aminonicotinic acid
Reagents Methanol, Sulfuric AcidMethanol, Sulfuric AcidPotassium Carbonate, Methyl Iodide, DMF
Reaction Time 1.5 hours[1][4]13 hours[4]18 hours[3]
Reaction Temperature 60°C[1][4]RefluxReflux then 25°C
Reported Yield 93%[1]Not explicitly stated58%[3]

Visualized Workflows

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Aminonicotinic Acid in Methanol Add_Acid Slowly add conc. H2SO4 at 0°C Start->Add_Acid React Heat (Microwave or Reflux) Add_Acid->React Quench Pour into ice water React->Quench Neutralize Neutralize with Na2CO3 (pH > 8) Quench->Neutralize Extract Extract with Ethyl Acetate (3x) Neutralize->Extract Wash Wash with Brine & Dry (MgSO4) Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Product Methyl 2-Aminonicotinate Evaporate->Product

Caption: General workflow for the acid-catalyzed esterification of 2-aminonicotinic acid.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Time_Temp Increase Reaction Time / Temperature? Start->Check_Time_Temp Yes Check_Reagents Check Reagent Purity (esp. anhydrous methanol)? Start->Check_Reagents No Success Improved Yield Check_Time_Temp->Success Check_Workup Optimize Work-up (pH, extractions)? Check_Reagents->Check_Workup Check_Workup->Success Failure Still Low Yield Check_Workup->Failure

Caption: A logical approach to troubleshooting low yields in the synthesis.

References

Technical Support Center: Analysis of Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-aminonicotinate. The information aims to assist in identifying and resolving common issues encountered during the analysis of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: The most common impurities in this compound arise from its synthesis, which is typically the esterification of 2-aminonicotinic acid with methanol.[1][2] Therefore, the primary expected impurities are:

  • 2-Aminonicotinic Acid: Unreacted starting material.

  • Degradation Products: Potential products from instability over time or exposure to harsh conditions.

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities, often requiring derivatization for polar molecules like this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[3]

Q3: My HPLC chromatogram shows significant peak tailing for the main component. What could be the cause?

A3: Peak tailing is a frequent issue when analyzing basic compounds like pyridine (B92270) derivatives.[5] The primary cause is often the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[5] Other causes can include column overload or a mismatch between the sample solvent and the mobile phase.[5]

Q4: Why am I seeing no peaks in my GC-MS analysis of a this compound sample?

A4: this compound is a polar compound and may not be sufficiently volatile for direct GC-MS analysis.[4] Derivatization of the primary amine group is often necessary to increase its volatility and thermal stability.[4] Additionally, issues such as a broken column or leaks in the system can lead to a complete loss of signal.

Q5: How can I confirm the structure of an unknown impurity?

A5: NMR spectroscopy is the most definitive method for structural elucidation of unknown organic compounds.[3] One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Solution:

      • Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.0 using a buffer like phosphate (B84403) buffer. This protonates the silanol groups, minimizing their interaction with the basic analyte.[5]

      • Use a Competing Base: Add a competing base, such as triethylamine (B128534) (TEA), at a low concentration (e.g., 5-10 mM) to the mobile phase. TEA will preferentially interact with the active silanol sites.[5]

      • Select an Appropriate Column: Use an end-capped column or a column with a polar-embedded phase to shield the residual silanol groups.[5]

  • Possible Cause 2: Column Overload

    • Solution: Reduce the concentration of the injected sample and re-analyze. If the peak shape improves, the original sample was overloaded.[5]

  • Possible Cause 3: Inappropriate Sample Solvent

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a lower elution strength than the mobile phase.[6]

GC-MS Analysis

Issue: Poor Peak Shape or No Elution

  • Possible Cause: Insufficient Volatility and Thermal Instability

    • Solution: Derivatize the sample to increase volatility and thermal stability. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[4]

Issue: Ghost Peaks

  • Possible Cause: Carryover from Previous Injections or System Contamination

    • Solution:

      • Run Blank Injections: Inject a blank solvent to confirm that the ghost peaks are not from the sample itself.

      • Clean the Injector Port: Contamination can accumulate in the injector. Follow the manufacturer's instructions for cleaning the injector liner and port.

      • Bake Out the Column: Heat the column to a high temperature (within its specified limits) for an extended period to remove strongly retained compounds.

Impurity Identification

Issue: Difficulty in Elucidating the Structure of an Unknown Impurity

  • Possible Cause: Insufficient Data from a Single Analytical Technique

    • Solution: Employ a multi-technique approach.

      • LC-MS/MS: Obtain accurate mass and fragmentation data to propose a molecular formula and substructures.

      • Preparative HPLC: Isolate a sufficient quantity of the impurity for further analysis.

      • NMR Spectroscopy: Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated impurity to determine its complete chemical structure.[3]

Quantitative Data Summary

The following table presents hypothetical but typical quantitative data for impurities found in a sample of this compound. Actual values will vary depending on the synthesis and purification process.

Impurity NameRetention Time (HPLC)Area % (HPLC)Mass (m/z) (LC-MS)
This compound5.2 min99.5%153.06 [M+H]⁺
2-Aminonicotinic Acid3.1 min0.3%139.04 [M+H]⁺
Unknown Impurity 16.8 min0.15%167.08 [M+H]⁺
Unknown Impurity 28.2 min0.05%181.09 [M+H]⁺

Experimental Protocols

HPLC Method for Impurity Profiling
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities (with Derivatization)
  • Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[4]

  • Injector Temperature: 250°C.[4]

  • Derivatization Protocol:

    • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4]

    • Heat the mixture at 70°C for 30 minutes.[4]

    • Inject 1 µL of the derivatized sample into the GC-MS.[4]

NMR Sample Preparation for Structural Elucidation
  • Sample Purity: The impurity of interest should be isolated and purified, preferably to >95% purity, using techniques like preparative HPLC.

  • Solvent: Dissolve approximately 5-10 mg of the isolated impurity in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Analysis: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to elucidate the structure.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_impurity Impurity Identification Sample Sample HPLC_Screen HPLC Screening Sample->HPLC_Screen GCMS_Screen GC-MS Screening Sample->GCMS_Screen Purity_Check Purity > 99.5%? HPLC_Screen->Purity_Check GCMS_Screen->Purity_Check Report Final Report Purity_Check->Report Yes Prep_HPLC Preparative HPLC Isolation Purity_Check->Prep_HPLC No LCMS LC-MS/MS Analysis Prep_HPLC->LCMS NMR NMR Spectroscopy Prep_HPLC->NMR Structure_Elucidation Structure Elucidation LCMS->Structure_Elucidation NMR->Structure_Elucidation Structure_Elucidation->Report

Caption: Workflow for impurity identification in this compound.

hplc_troubleshooting Start Peak Tailing Observed Check_Overload Reduce Sample Concentration Start->Check_Overload Improved Peak Shape Improved? Check_Overload->Improved Overload_Conclusion Issue: Column Overload Improved->Overload_Conclusion Yes Adjust_pH Lower Mobile Phase pH (2.5-3.0) Improved->Adjust_pH No Improved2 Peak Shape Improved? Adjust_pH->Improved2 pH_Conclusion Issue: Silanol Interactions Improved2->pH_Conclusion Yes Change_Column Use End-Capped or Polar-Embedded Column Improved2->Change_Column No

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Enhancing the Reactivity of Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-aminonicotinate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.

Section 1: General Reactivity and Handling FAQs

Q1: What are the main reactive sites of this compound and how does this influence its reactivity?

A1: this compound has three primary reactive sites:

  • The Amino Group (-NH₂): This is the most nucleophilic site and readily participates in reactions like acylation, alkylation, and diazotization. However, its basicity can be problematic, as it can be protonated by acid byproducts, rendering it non-nucleophilic.[1]

  • The Pyridine (B92270) Ring: The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution challenging. Conversely, it is activated for nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present at the ortho or para positions relative to the nitrogen.[2] The amino group acts as a versatile handle for further modifications.[3]

  • The Methyl Ester (-COOCH₃): This group can undergo hydrolysis to the corresponding carboxylic acid or transesterification in the presence of other alcohols.[4]

Q2: I am observing decomposition of my this compound sample. What are the proper storage conditions?

A2: To prevent degradation, this compound should be stored under specific conditions. For long-term storage, it is recommended to keep the compound at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[5] For short-term use, storage at room temperature in a cool, dry place is generally acceptable.[5]

Q3: Can I use protecting groups with this compound? If so, which ones are recommended?

A3: Yes, protecting the amino group is a common and often necessary strategy to prevent unwanted side reactions during multi-step syntheses.[3] The tert-butyloxycarbonyl (Boc) group is widely used because it is stable under many conditions (basic, nucleophilic) and can be easily removed with acid.[3][6] This allows for selective reactions at other positions of the pyridine ring or the ester.[3]

Section 2: Troubleshooting N-Acylation and N-Alkylation

Q4: My N-acylation reaction with an acyl chloride is giving a low yield (around 50%). What is the likely cause?

A4: A yield of approximately 50% often indicates that the hydrochloric acid (HCl) byproduct is protonating your starting amine, rendering half of it non-nucleophilic.[1] To solve this, you should add at least one equivalent of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, to scavenge the HCl produced during the reaction.[1]

Q5: I'm trying to protect the amino group with Di-tert-butyl dicarbonate (B1257347) (Boc₂O), but the reaction is slow or incomplete. How can I improve it?

A5: The reaction rate can be enhanced by several factors. The stoichiometry of Boc anhydride (B1165640) is a critical factor to optimize.[3] Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3] However, use DMAP with care as it can promote side reactions. The choice of solvent is also important; aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetone (B3395972) are commonly used.[1][3]

start Low Yield in N-Acylation q1 Is the amine starting material consumed? start->q1 a1_yes Check Workup & Purification: - Product loss during extraction? - Inefficient purification? q1->a1_yes  Yes q2 Is an external base used (e.g., Et3N, Pyridine)? q1->q2 No   a2_no Problem: Amine acts as its own base. Solution: Add 1.1 eq. of non-nucleophilic base (e.g., Triethylamine). q2->a2_no No q3 Are reagents pure & anhydrous? q2->q3 Yes a3_no Problem: Moisture or impurities. Solution: Use fresh/purified reagents and anhydrous solvents. Dry glassware. q3->a3_no No a3_yes Consider Reaction Conditions: - Increase reaction time. - Gently heat if stable. - Check catalyst (e.g., DMAP) activity. q3->a3_yes Yes

Caption: Troubleshooting workflow for low yield in N-acylation reactions.
Data Table 1: Typical Conditions for N-Boc Protection

ParameterCondition 1 (Standard)Condition 2 (Accelerated)
Reagents This compound, Boc₂O (1.1 eq)This compound, Boc₂O (1.1 eq)
Base Triethylamine (1.2 eq)Triethylamine (1.2 eq)
Catalyst NoneDMAP (0.1 eq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Time 12-24 hours2-6 hours
Notes Slower, but fewer potential side reactions.Faster reaction, but requires careful monitoring to avoid side products.[3]

Section 3: Troubleshooting Cross-Coupling Reactions

Q6: I am attempting a Suzuki-Miyaura coupling with this compound, but I'm getting low yields and significant protodeboronation of my boronic acid. Why is this happening?

A6: This is a common challenge. Highly electron-deficient aromatic rings with ortho heteroatoms, like in your substrate, are particularly challenging to couple under Suzuki-Miyaura conditions.[7] These factors can accelerate the rate of competing protodeboronation, where the boronic acid is replaced by a hydrogen atom from the solvent or base.[7] To mitigate this, consider using the corresponding pinacol (B44631) boronic ester instead of the boronic acid, as they are often more stable to these conditions.[7]

Q7: What are the key parameters to optimize for a successful Buchwald-Hartwig or Suzuki coupling reaction with this substrate?

A7: Success in these reactions hinges on the careful selection of the catalyst system and reaction conditions.

  • Ligand: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands often give the best results.[7]

  • Catalyst Precursor: A variety of palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃).

  • Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the yield and must be optimized for your specific substrate combination.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.

sub This compound (Direct Functionalization) decision Direct reaction feasible? (No side reactions at -NH2) sub->decision protect 1. N-Protection (e.g., Boc Anhydride) protected_sub N-Protected Intermediate protect->protected_sub react 2. Desired Reaction (e.g., Coupling, SNAr) protected_sub->react deprotect 3. N-Deprotection (e.g., TFA, HCl) react->deprotect final_product Final Product deprotect->final_product decision->protect No decision->final_product Yes

Caption: General strategy for functionalizing this compound.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures for the esterification of 2-aminonicotinic acid using microwave irradiation.[8]

  • Reagents: 2-Aminonicotinic acid (20.0 g, 0.145 mol), Methanol (B129727) (228 mL), Concentrated Sulfuric Acid (144 mL).

  • Procedure:

    • Suspend 2-aminonicotinic acid in methanol in a vessel suitable for microwave synthesis.

    • While stirring and cooling the suspension to 0°C, slowly add concentrated sulfuric acid dropwise.[8]

    • Irradiate the mixture in a microwave reactor at 60°C for 1.5 hours (power input 300 W).[8]

    • After completion, cool the mixture and carefully pour it into ice water.

    • Neutralize the solution by adding solid sodium carbonate in portions until the pH is >8.[8]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield the product.[8]

Protocol 2: N-Boc Protection of this compound

This protocol describes a standard procedure for protecting the amino group.

  • Reagents: this compound (1.0 g, 6.57 mmol), Di-tert-butyl dicarbonate (Boc₂O, 1.58 g, 7.23 mmol, 1.1 eq), Triethylamine (1.1 mL, 7.89 mmol, 1.2 eq), Dichloromethane (DCM, 20 mL).

  • Procedure:

    • Dissolve this compound in DCM in a round-bottom flask.

    • Add triethylamine to the solution and stir for 5 minutes at room temperature.

    • Add Boc₂O to the mixture. If the reaction is slow, a catalytic amount of DMAP (e.g., 40 mg, 0.33 mmol, 0.05 eq) can be added.[3]

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-12 hours).

    • Once complete, dilute the reaction mixture with DCM and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

center Suzuki Coupling Reactivity sub Substrate (this compound) - Electron Deficient sub->center boron Boron Reagent - Boronic Acid (risk of protodeboronation) - Pinacol Ester (more stable) boron->center catalyst Pd Catalyst - Precursor (e.g., Pd(OAc)2) - Ligand (e.g., bulky phosphine) catalyst->center base Base - Strength & Type are critical (e.g., K2CO3, Cs2CO3) base->center conditions Conditions - Anhydrous Solvent - Inert Atmosphere conditions->center

Caption: Key factors influencing Suzuki-Miyaura coupling reactivity.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-aminonicotinate, a versatile building block in the pharmaceutical industry, can be synthesized through several pathways.[1][2] This guide provides an objective comparison of common synthetic methods, supported by experimental data, to inform decisions in process development and chemical sourcing.

Comparison of Synthetic Methodologies

The primary routes to this compound involve either the direct esterification of 2-aminonicotinic acid or a multi-step process involving the formation of the pyridine (B92270) ring. The choice of method often depends on factors such as required yield, purity, scalability, and available starting materials.[2]

Method/VariationStarting MaterialReagentsReaction TimeYieldPurityReference
Esterification
Microwave-Assisted2-Aminonicotinic acidMethanol (B129727), Sulfuric Acid1.5 hours93%Analytically Pure[3][4]
Conventional Heating2-Aminonicotinic acidDMF, K2CO3, CH3I18 hours58%Not Specified[5]
Ring Formation
Hantzsch-type reaction1,1,3,3-Tetramethoxypropane, β-aminocrotonic acid esterAcidNot Specified>65%>98%[6]

Experimental Protocols

Method 1: Microwave-Assisted Esterification of 2-Aminonicotinic Acid

This protocol is adapted from a high-yield synthesis utilizing microwave irradiation.[3][4]

Reaction Setup:

  • Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL) in a reaction vessel suitable for microwave synthesis.

  • While stirring and cooling the suspension at 0°C, slowly add concentrated sulfuric acid (144 mL, 2.69 mol) dropwise.

Microwave Reaction:

  • Irradiate the reaction mixture in a microwave reactor at 60°C for 1.5 hours with a power input of 300 W.[1][3]

Workup and Purification:

  • After cooling, carefully pour the light brown mixture into ice water, maintaining a temperature of 0°C.

  • Neutralize the solution by adding solid sodium carbonate in portions until the pH is greater than 8.[3][4]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.[3]

  • Evaporate the organic solvent to yield this compound as colorless needle-like crystals.[3]

Method 2: Conventional Esterification using Methyl Iodide

This protocol follows a traditional heating method.[5]

Reaction Setup:

  • Suspend 2-aminonicotinic acid (5.0 g, 0.0362 mol) and potassium carbonate (5.0 g, 0.0362 mol) in 50 ml of DMF.

  • Heat the suspension to reflux until an almost complete solution is observed, then cool to 25°C.

  • Add methyl iodide (5.1 g, 2.2 ml, 0.0362 mol) to the mixture.

Reaction:

  • Stir the mixture for 18 hours at room temperature.

Workup and Purification:

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue using column chromatography on silica (B1680970) gel, eluting with 5% EtOH/CH2Cl2 / 1/10% NH4OH.

  • Combine the product-containing fractions and concentrate.

  • Suspend the residue in diethyl ether, filter, and wash with diethyl ether to yield the final product.

Synthesis Workflow and Method Comparison

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a logical comparison of the different synthetic approaches.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Suspend 2-Aminonicotinic Acid in Methanol add_acid Add Sulfuric Acid at 0°C start->add_acid microwave Microwave Irradiation (60°C, 1.5h) add_acid->microwave quench Quench with Ice Water microwave->quench neutralize Neutralize with Na2CO3 (pH > 8) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash Organic Layers extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

General workflow for microwave-assisted synthesis.

G cluster_esterification Direct Esterification cluster_ring_formation Ring Formation cluster_product ester_start 2-Aminonicotinic Acid ester_mw Microwave-Assisted - High Yield (93%) - Fast (1.5h) ester_start->ester_mw H2SO4, MeOH ester_conv Conventional Heating - Lower Yield (58%) - Slow (18h) ester_start->ester_conv K2CO3, MeI product This compound ester_mw->product ester_conv->product ring_start Acyclic Precursors ring_hantzsch Hantzsch-type reaction - High Yield (>65%) - High Purity (>98%) ring_start->ring_hantzsch ring_hantzsch->product

Comparison of synthetic routes to this compound.

References

A Comparative Guide to Methyl 2-aminonicotinate and Other Nicotinic Acid Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Methyl 2-aminonicotinate with other common nicotinic acid esters. Due to limited direct comparative studies in publicly available literature, this guide synthesizes available data on individual compounds and outlines key experimental protocols to facilitate further research.

Nicotinic acid and its derivatives, including a variety of esters, are a well-established class of compounds with a broad range of biological activities. While historically recognized for their role in treating dyslipidemia, their structural resemblance to nicotine (B1678760) suggests potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These ligand-gated ion channels are implicated in a host of physiological processes and are significant targets in drug discovery for neurological and inflammatory disorders.[3]

This guide focuses on comparing this compound to other simple nicotinic acid esters, such as methyl nicotinate (B505614) and ethyl nicotinate, to inform research and development efforts targeting nAChRs.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Here, we compare the available data for this compound, methyl nicotinate, and ethyl nicotinate. The addition of an amino group in this compound is expected to significantly influence its polarity, basicity, and hydrogen bonding capacity compared to its non-substituted counterparts.

PropertyThis compoundMethyl NicotinateEthyl Nicotinate
Molecular Formula C₇H₈N₂O₂[4][5]C₇H₇NO₂[6]C₈H₉NO₂[7]
Molecular Weight 152.15 g/mol [4][5]137.14 g/mol [6]151.16 g/mol [8]
Appearance White to yellow solid[4]White crystalline solid[6]Colorless to pale yellow liquid[7]
Melting Point 82-86 °C[9]39 °C[6]8-10 °C[10]
Boiling Point Not readily available209 °C[6]223-224 °C[10]
Solubility Soluble in DMSO[4]Soluble in water, ethanol, and benzene[6]Soluble in water, alcohol, and ether[7][10]
Stability Data not readily availableAqueous solution hydrolyzes to nicotinic acid at ~0.5% per year[11]Stable under normal temperatures and pressures[7]
pKa Data not readily availableData not readily available3.35[7]
LogP Data not readily available0.68[12]1.32[13]

Pharmacological Activity at Nicotinic Acetylcholine Receptors

Direct comparative data on the binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) of this compound and other nicotinic acid esters at various nAChR subtypes are scarce in the public domain. The pyridine (B92270) ring is a key structural feature for binding to nAChRs.[14] However, the nature and position of substituents on this ring can dramatically alter binding affinity and subtype selectivity.[15][16]

The amino group at the 2-position of this compound is expected to introduce a key hydrogen bond donor, potentially altering its interaction with the amino acid residues in the nAChR binding pocket compared to the unsubstituted methyl and ethyl nicotinates.

Structure-Activity Relationships (SAR) Insights

Based on general SAR principles for nAChR ligands:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a critical hydrogen bond acceptor, essential for interaction with the receptor.

  • Substituents on the Pyridine Ring: The position and electronic properties of substituents influence subtype selectivity. For instance, modifications to the pyrrolidine (B122466) ring of nicotine significantly impact its affinity for α7 and α4β2 nAChR subtypes differently.[16] It is plausible that the amino group in this compound could confer selectivity for specific nAChR subtypes.

  • The Ester Group: The ester moiety's size and nature can affect the compound's ability to fit within the binding pocket and its overall pharmacokinetic properties.[17]

To rigorously compare these esters, experimental determination of their binding affinities and functional activities at a panel of nAChR subtypes is necessary.

Experimental Protocols

To address the current data gap, the following experimental protocols are provided as a guide for researchers to characterize and compare nicotinic acid esters.

Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Objective: To determine the Ki of this compound and other nicotinic acid esters for a specific nAChR subtype (e.g., α4β2, α7).

Materials:

  • Cell membranes expressing the nAChR subtype of interest.

  • Radioligand with known affinity for the receptor subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test compounds (this compound, methyl nicotinate, ethyl nicotinate).

  • Binding buffer.

  • Non-specific ligand (e.g., high concentration of nicotine).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add binding buffer, the radioligand at a concentration close to its dissociation constant (Kd), and a range of concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of a non-specific ligand in separate wells.

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value for each test compound using the Cheng-Prusoff equation.[14]

Electrophysiology Assay for Functional Activity

This protocol measures the functional effect of a compound on nAChR ion channel activity using patch-clamp electrophysiology.

Objective: To determine if nicotinic acid esters act as agonists, antagonists, or allosteric modulators at specific nAChR subtypes and to quantify their potency (EC₅₀ or IC₅₀).

Materials:

  • Cell line stably or transiently expressing the nAChR subtype of interest (e.g., HEK293, Xenopus oocytes).

  • Patch-clamp rig with amplifier, data acquisition system, and microscope.

  • Glass micropipettes.

  • External and internal recording solutions.

  • Agonist for the nAChR subtype (e.g., acetylcholine).

  • Test compounds.

Procedure:

  • Culture cells expressing the target nAChR subtype on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Form a whole-cell patch-clamp recording configuration on a single cell.

  • Voltage-clamp the cell at a holding potential of -70 mV.

  • To test for agonist activity, apply increasing concentrations of the test compound and record the elicited current.

  • To test for antagonist activity, pre-apply the test compound followed by co-application with a known agonist at its EC₅₀ concentration.

  • Analyze the current responses to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Calcium Imaging Assay for Functional Activity

This protocol provides a higher-throughput method to assess the functional activity of compounds on nAChRs by measuring changes in intracellular calcium.[18]

Objective: To screen and characterize the functional activity of nicotinic acid esters at nAChR subtypes that are permeable to calcium (e.g., α7).

Materials:

  • Cell line expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution).

  • Fluorescence microscope or a plate reader with fluorescence detection capabilities.

  • Test compounds and a reference agonist.

Procedure:

  • Plate the cells in a multi-well plate suitable for imaging.

  • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Apply the test compounds at various concentrations.

  • Continuously record the fluorescence intensity over time to measure changes in intracellular calcium concentration.

  • Analyze the fluorescence data to determine the concentration-response relationship and calculate the EC₅₀ or IC₅₀.

Visualizing the Scientific Workflow and Signaling Pathways

To aid in the conceptualization of the research process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Compound Characterization cluster_1 In Vitro Pharmacological Profiling cluster_2 Functional Assay Types cluster_3 Data Analysis and Interpretation synthesis Synthesis of Nicotinic Acid Esters physchem Physicochemical Property Analysis synthesis->physchem binding Radioligand Binding (Affinity - Ki) physchem->binding functional Functional Assays binding->functional electro Electrophysiology (Potency - EC50/IC50) functional->electro calcium Calcium Imaging (High-Throughput Screening) functional->calcium sar Structure-Activity Relationship (SAR) electro->sar calcium->sar selectivity Subtype Selectivity Profile sar->selectivity

Caption: Experimental workflow for comparing nicotinic acid esters.

nAChR_Signaling_Pathway agonist Nicotinic Acid Ester (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR ion_influx Na+ / Ca2+ Influx nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signal Increased Intracellular [Ca2+] ion_influx->ca_signal vdcc Voltage-Gated Ca2+ Channels (VDCCs) Activation depolarization->vdcc vdcc->ca_signal downstream Downstream Signaling Cascades ca_signal->downstream response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) downstream->response

Caption: Simplified nAChR signaling pathway.

References

A Comparative Guide to PARP Inhibition: Evaluating Nicotinamide Derivatives Against Clinically Approved Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of PARP inhibitors, with a focus on nicotinamide-related compounds as a baseline, in relation to potent, clinically approved PARP inhibitors. Due to the absence of published data on the PARP inhibitory activity of Methyl 2-aminonicotinate, this guide utilizes nicotinamide (B372718), a structurally related compound with known weak PARP inhibitory effects, as a reference point for comparison. This allows for a practical evaluation of the structural features that contribute to potent PARP inhibition.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, PARP inhibitors have demonstrated significant efficacy.[1] By blocking PARP-mediated DNA single-strand break repair, these inhibitors lead to the accumulation of double-strand breaks during DNA replication, which in HRR-deficient cells, results in synthetic lethality and cell death.[1]

Data Presentation: A Comparative Analysis of PARP Inhibitor Potency

The inhibitory potency of a compound is a key determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values for several prominent PARP inhibitors against PARP1 and PARP2 enzymes, as well as their cytotoxic effects in various cancer cell lines.

Table 1: Biochemical IC50 Values of PARP Inhibitors

This table presents the in vitro half-maximal inhibitory concentrations (IC50) of various compounds against purified PARP1 and PARP2 enzymes. These values are indicative of the direct inhibitory potency of the compounds on the enzymes.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Nicotinamide~210,000-[2]
Olaparib51[2][3][4]
Rucaparib1.4-[2]
Niraparib3.82.1[2][5]
Talazoparib0.57-[2][6][7]
Veliparib5.2 (Ki)2.9 (Ki)[2][8][9]

Note: Some values for Veliparib are reported as the inhibitory constant (Ki), which is conceptually similar to IC50 but derived from enzyme kinetics.

Table 2: Cell-Based IC50 Values of PARP Inhibitors

This table showcases the cytotoxic effects of PARP inhibitors on different cancer cell lines. The IC50 values here represent the concentration of the inhibitor required to reduce cell viability by 50% and can be influenced by factors such as cell permeability and off-target effects.

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)Reference(s)
NicotinamideMDA-MB-436Breast CancerBRCA1 deficient~30,090[10][11]
NicotinamideMCF-7Breast CancerBRCA1 wild-type~20,010[10][11]
OlaparibPEO1Ovarian CancerBRCA2 mutant0.004[12]
OlaparibMDA-MB-436Breast CancerBRCA1 mutant4.7[12]
NiraparibPEO1Ovarian CancerBRCA2 mutant7.487[12][13]
RucaparibCOLO704Ovarian CancerNot Specified2.5[14]
TalazoparibMX-1Breast CancerBRCA1 mutant0.0003[6]
TalazoparibCapan-1Pancreatic CancerBRCA2 mutant0.005[6]

Experimental Protocols

The determination of PARP inhibitor efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Biochemical PARP Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP.

  • Plate Preparation: A 96-well plate is coated with histones, which act as the substrate for PARP.

  • Enzyme and Inhibitor Incubation: Purified recombinant PARP1 or PARP2 enzyme is added to the wells along with varying concentrations of the test compound (e.g., this compound, Olaparib).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+, the co-substrate for PARP.

  • Detection: After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Measurement: A chemiluminescent substrate for HRP is added, and the resulting light signal is measured using a luminometer. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.[15]

Cell-Based PARP Activity Assay

This method measures the inhibition of PARP activity within living cells.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the PARP inhibitor for a specified duration (e.g., 1 hour).

  • Cell Lysis: The cells are lysed to release their contents, including PARP enzymes.

  • PARP Activity Measurement: The cell lysates are then transferred to a histone-coated plate, and a chemiluminescent assay similar to the biochemical assay is performed to measure PARP activity.[15]

Cell Viability Assay (e.g., MTS Assay)

This assay determines the cytotoxic effect of a PARP inhibitor on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere, they are treated with serial dilutions of the PARP inhibitor.

  • Incubation: The cells are incubated with the compound for a period of 72 to 96 hours.

  • Viability Assessment: An MTS reagent is added to each well. Metabolically active cells convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.[16]

Mandatory Visualizations

PARP Signaling Pathway in DNA Repair

PARP_Signaling cluster_0 DNA Damage Response DNA Single-Strand Break DNA Single-Strand Break PARP1 PARP1 DNA Single-Strand Break->PARP1 activates PARylation PARylation PARP1->PARylation catalyzes NAD+ NAD+ NAD+->PARylation Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_1 Cell-Based Assay Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Inhibitor A->B C Incubate for 72-96 hours B->C D Add Cell Viability Reagent (e.g., MTS) C->D E Measure Absorbance/Luminescence D->E F Calculate IC50 E->F

Caption: A typical workflow for determining the IC50 of a PARP inhibitor.

Conclusion

The data presented in this guide clearly demonstrates the vast difference in potency between nicotinamide and clinically approved PARP inhibitors. While nicotinamide exhibits weak PARP inhibition in the millimolar range, drugs like Olaparib, Rucaparib, Niraparib, and Talazoparib are effective in the nanomolar to low micromolar range. This significant disparity underscores the extensive structure-activity relationship studies and medicinal chemistry efforts that have led to the development of these highly potent and selective drugs. For researchers in drug development, this comparison highlights the critical pharmacophores and structural modifications necessary to transition from a weakly active natural compound to a clinically effective therapeutic agent. The lack of data for this compound suggests it is not a recognized PARP inhibitor, and its potential activity would require empirical validation through the experimental protocols detailed herein.

References

A Researcher's Guide to Confirming the Identity of Methyl 2-aminonicotinate Through Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical's identity is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of spectroscopic data to facilitate the accurate identification of Methyl 2-aminonicotinate. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish the target molecule from its structural isomers and other related compounds.

Spectroscopic Data for this compound and Its Isomers

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge (m/z) Peaks
This compoundC₇H₈N₂O₂152.15152 (M+), further fragmentation data not readily available.
Methyl 4-aminonicotinateC₇H₈N₂O₂152.15153.1 (M+H)⁺[1]
Methyl 6-aminonicotinateC₇H₈N₂O₂152.15152.0586 (M+)[2]

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compoundData not readily available. Expected peaks: N-H stretching (amine), C=O stretching (ester), C-N stretching, and aromatic C-H and C=C stretching.
Methyl 4-aminonicotinateData not readily available. Expected peaks similar to the 2-amino isomer.
Methyl 6-aminonicotinateData available, but specific peak values are not listed in the search results.[3]

Note: The lack of readily available, complete experimental spectroscopic data for this compound in public databases presents a challenge. Researchers are encouraged to acquire their own comprehensive data for this compound. The data for its isomers can serve as a valuable reference for comparison.

Experimental Protocols

Detailed experimental protocols are essential for acquiring high-quality, reproducible spectroscopic data. The following are generalized procedures for the key analytical techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • The spectral width should cover the full range of expected carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for confirming the identity of this compound using the described spectroscopic techniques.

cluster_0 Spectroscopic Analysis Workflow start Obtain Sample of This compound ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr data_analysis Data Analysis and Comparison ms->data_analysis ir->data_analysis nmr->data_analysis confirm Identity Confirmed data_analysis->confirm Data Consistent with Structure re_evaluate Re-evaluate or Purify Sample data_analysis->re_evaluate Data Inconsistent

Caption: Workflow for Spectroscopic Confirmation.

By systematically applying these spectroscopic methods and comparing the acquired data with the information available for related compounds, researchers can confidently establish the identity and purity of their this compound samples, ensuring the reliability and validity of their subsequent research endeavors.

References

Purity Analysis of Commercial Methyl 2-aminonicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercial Methyl 2-aminonicotinate, a key building block in pharmaceutical synthesis. The document outlines analytical methodologies for purity assessment, potential impurities, and a comparative analysis with commercially available alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound is a critical intermediate in the synthesis of a wide range of pharmacologically active molecules. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and the introduction of undesirable compounds into the final active pharmaceutical ingredient (API). This guide details the analytical techniques for quantifying the purity of this compound and compares its purity profile with that of its common alternatives, such as Ethyl 2-aminonicotinate and Methyl 4-aminonicotinate.

Purity Profile of Commercial Aminonicotinates

The purity of commercially available this compound and its alternatives is generally high, with most suppliers providing products with a purity of 97% or greater. However, the nature and quantity of impurities can vary between manufacturers and batches.

Table 1: Comparison of Stated Purity for Commercial Aminonicotinate Derivatives

CompoundSupplierStated Purity (%)Analytical Method
This compoundSupplier A>99.0GC
This compoundSupplier B>98.0HPLC
This compoundMedchemExpress99.90%Not Specified
Ethyl 2-aminonicotinateFisher Scientific98Not Specified[1]
Ethyl 2-aminonicotinateOttokemi97Not Specified[2]
Ethyl 2-aminonicotinateSigma-Aldrich98Not Specified[3]
Methyl 4-aminonicotinateTCI AMERICA>98.0GC
Methyl 4-aminonicotinateBenchchemHigh-purityNot Specified[4]
Methyl 4-aminonicotinateCrysdot LLC98Not Specified[5]

Potential Impurities in Commercial this compound

Impurities in commercial this compound can originate from the synthetic process or degradation. Understanding the synthesis route is key to predicting potential process-related impurities.

Common Synthetic Route: A prevalent method for synthesizing this compound is the esterification of 2-aminonicotinic acid with methanol (B129727) in the presence of an acid catalyst.

Based on this, potential impurities may include:

  • 2-Aminonicotinic Acid: Unreacted starting material.

  • Methanol: Residual solvent.

  • By-products of side reactions: Such as the formation of dimers or other related substances.

  • Isomers: Positional isomers like Methyl 6-aminonicotinate or Methyl 4-aminonicotinate, depending on the starting materials and reaction conditions.

  • Degradation Products: While specific degradation pathways for this compound are not extensively documented, studies on similar compounds like methyl 2-aminobenzoate (B8764639) suggest that exposure to light and oxidizing conditions could lead to degradation.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used method for purity assessment due to its accuracy and sensitivity. A protocol adapted from the analysis of the structurally similar compound, Methyl 2-(aminomethyl)nicotinate, is provided below.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient elution may be required to separate all impurities.

Detection:

  • UV at 254 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the same solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of the main component with the total area of all peaks (area percent method) or by using the calibration curve for absolute quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Column:

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

Carrier Gas:

  • Helium at a constant flow rate

Temperature Program:

  • An initial temperature of 50-70°C, followed by a ramp to 250-300°C.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume of the sample solution into the GC.

  • Analysis: The components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer provides mass-to-charge ratio information, allowing for the identification of the main compound and any impurities.

  • Quantification: Purity is typically determined using the area percent method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.[7][8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard with a known purity (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Quantification: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualizing the Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of commercial this compound.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC Inject GCMS GC-MS Dissolution->GCMS Inject NMR qNMR Dissolution->NMR Prepare NMR Sample Data_Processing Data Processing (Integration, Calibration) HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: Experimental workflow for the purity analysis of this compound.

Comparison with Alternatives

While this compound is a widely used reagent, several alternatives with similar functionalities are available. The choice of reagent can depend on factors such as reactivity, cost, and purity.

Table 2: Performance Comparison of Aminonicotinate Derivatives

FeatureThis compoundEthyl 2-aminonicotinateMethyl 4-aminonicotinateMethyl 2-chloronicotinate
Typical Purity >97%>97%>98%>98%
Reactivity Generally high due to the electron-donating amino group.Similar to the methyl ester, but may have slightly different solubility.The position of the amino group can influence reactivity and steric hindrance.The chloro group is a good leaving group, making it suitable for nucleophilic substitution reactions.[10]
Applications Synthesis of various pharmaceutical compounds.Often interchangeable with the methyl ester in many synthetic applications.Used as a precursor for pharmacologically active compounds, including those for cardiovascular diseases.[4]Intermediate for pharmaceuticals and agrochemicals.[10]
Potential Impurities 2-aminonicotinic acid, methanol2-aminonicotinic acid, ethanol4-aminonicotinic acid, methanol2-chloronicotinic acid, methanol

Signaling Pathways and Logical Relationships

The aminonicotinate scaffold is a key component of many biologically active molecules. The following diagram illustrates a generalized signaling pathway that could be modulated by compounds synthesized from these precursors.

Signaling_Pathway Aminonicotinate_Derivative Aminonicotinate-Derived Drug Candidate Receptor Target Receptor (e.g., GPCR, Ion Channel) Aminonicotinate_Derivative->Receptor Binds to Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activates/ Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Modulates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response Leads to Method_Selection Purity_Requirement Purity Analysis Requirement High_Accuracy High Accuracy & Quantification Purity_Requirement->High_Accuracy Impurity_ID Impurity Identification Purity_Requirement->Impurity_ID Routine_QC Routine Quality Control Purity_Requirement->Routine_QC qNMR Quantitative NMR (qNMR) High_Accuracy->qNMR Absolute Method GCMS GC-MS Impurity_ID->GCMS Structural Info HPLC HPLC-UV Routine_QC->HPLC Robust & Reproducible

References

Comparative Biological Activities of Methyl 2-aminonicotinate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of Methyl 2-aminonicotinate derivatives and their analogs, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The information is presented to facilitate objective comparison and is supported by experimental data from various studies.

This guide synthesizes quantitative data into clear, structured tables, offers detailed experimental protocols for key biological assays, and visualizes relevant pathways and workflows to provide a comprehensive overview of the therapeutic potential of this class of compounds.

Anti-inflammatory Activity

Derivatives of nicotinic acid have demonstrated notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Table 1: In Vitro Anti-inflammatory Activity of Nicotinate (B505614) Derivatives (COX-1 and COX-2 Inhibition)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3a 8.150.4219.4
3b 9.240.1561.6
3e 10.210.1663.8
4c 11.520.09128.0
4f 12.830.08160.4
Celecoxib 15.20.08190.0
Diclofenac 1.250.215.95
Indomethacin 0.780.531.47
Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[1]
Anti-inflammatory Signaling Pathway

Nicotinic acid and its derivatives primarily exert their anti-inflammatory effects through the activation of the G-protein coupled receptor 109A (GPR109A).[2][3] This activation inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The reduction in cAMP subsequently suppresses the NF-κB signaling pathway, a critical regulator of inflammatory responses. This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and interleukins.[2][4]

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPR109A Receptor AC Adenylate Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to IKK IKK Complex cAMP->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits (sequesters in cytoplasm) DNA DNA NFkB->DNA Translocates to nucleus and binds to DNA Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation Initiates Nicotinate Nicotinate Derivative Nicotinate->Receptor Binds

Anti-inflammatory signaling pathway of Nicotinate Derivatives.

Antimicrobial Activity

Certain derivatives of 2-aminonicotinamide have shown promising antifungal activity against various Candida and Cryptococcus species. The minimum inhibitory concentration (MIC₈₀), the lowest concentration of the compound that causes an 80% reduction in turbidity, is a key metric for evaluating antifungal efficacy.

Table 2: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives (MIC₈₀ in µg/mL)

CompoundCandida albicansFluconazole-resistant C. albicansC. parapsilosisC. glabrataCryptococcus neoformans
11g 0.03130.0313 - 2.00.0313 - 2.00.0313 - 2.00.0313 - 2.0
11h 0.03130.0313 - 2.00.0313 - 2.00.0313 - 2.00.0313 - 2.0
Data from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[1]

Anticancer Activity

While specific data on the anticancer activity of this compound derivatives is limited, studies on analogous pyridine-based compounds provide valuable insights into their potential antiproliferative effects. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 3: In Vitro Anticancer Activity of Selected Pyridine Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)
Pyridine-urea 8e 0.22---
Pyridine-urea 8n 1.88---
Doxorubicin 1.93---
Thieno[2,3-c]pyridine 6i ----
Cisplatin ----
Benzofuran (B130515) Carboxylate 7 --11 ± 3.26.3 ± 2.5
Benzofuran Carboxylate 8 --3.8 ± 0.53.5 ± 0.6
Data for pyridine-ureas sourced from a study on their potential as anticancer agents.[4] Data for thieno[2,3-c]pyridines from a study on their anticancer screening.[2] Data for benzofuran carboxylates from a study on their anticancer potential.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve of the compound.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal or bacterial strain to be tested (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[7]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth (or causes a significant reduction in turbidity).[1]

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, as well as the substrate (e.g., arachidonic acid).

  • Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Prostaglandin (B15479496) Measurement: After a set incubation period, measure the amount of prostaglandin produced (e.g., PGE₂) using an enzyme immunoassay (EIA) kit.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the concentration-response curve.[1]

Experimental Workflow

The general workflow for evaluating the biological activity of newly synthesized compounds involves a series of sequential steps from synthesis to in-depth biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_advanced Advanced Evaluation synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) characterization->antimicrobial antiinflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) characterization->antiinflammatory pathway_analysis Mechanism of Action Studies (Signaling Pathways) anticancer->pathway_analysis antimicrobial->pathway_analysis antiinflammatory->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

General workflow for biological evaluation.

References

Comparative study of Methyl 2-aminonicotinate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl 2-aminonicotinate

This guide provides a comparative analysis of various synthetic routes to this compound, a pivotal intermediate in the pharmaceutical industry. The comparison focuses on quantitative data, experimental methodologies, and visual representations of the synthetic pathways to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for different synthetic routes to this compound, allowing for a direct comparison of their efficiency and requirements.

Route Starting Material(s) Key Reagents/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity/Notes
1a: Microwave-Assisted Esterification 2-Aminonicotinic acid, Methanol (B129727)Concentrated H₂SO₄Methanol601.593Analytical purity[1]
1b: Conventional Thermal Esterification 2-Aminonicotinic acid, MethanolConcentrated H₂SO₄MethanolReflux (~65)8-13Lower than microwaveAdapted from similar procedures
1c: Methylation with Methyl Iodide 2-Aminonicotinic acidK₂CO₃, CH₃IDMFReflux, then 251858Requires chromatographic purification[2]
2a: Nucleophilic Aromatic Substitution (SNAr) Methyl 2-chloronicotinateAmmonia (B1221849) (or equivalent)N/AElevatedN/AVariableTheoretical, requires optimization
2b: Buchwald-Hartwig Amination Methyl 2-bromonicotinatePd catalyst, ligand, baseToluene (B28343)~1108Potentially highTheoretical, requires optimization

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below.

Route 1a: Microwave-Assisted Esterification of 2-Aminonicotinic Acid

This method offers a high yield and short reaction time.

Procedure:

  • Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL) in a microwave-safe reaction vessel.[1]

  • Cool the suspension to 0 °C with stirring.

  • Slowly add concentrated sulfuric acid (144 mL, 2.69 mol) dropwise, maintaining the temperature at 0 °C.[1]

  • Irradiate the mixture in a microwave reactor at 60 °C for 1.5 hours with a power input of 300 W.[1]

  • After cooling, pour the light brown mixture into ice water at 0 °C.

  • Carefully neutralize the solution to a pH > 8 by adding solid sodium carbonate in portions.[1]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine and deionized water, and dry over anhydrous magnesium sulfate.[1]

  • Evaporate the solvent under reduced pressure to yield this compound as colorless needle-like crystals.[1]

Route 1b: Conventional Thermal Esterification of 2-Aminonicotinic Acid

This protocol is an adaptation from a similar procedure for nicotinic acid and serves as a non-microwave alternative.

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinic acid (10.0 g, 0.072 mol), absolute methanol (30 mL), and concentrated sulfuric acid (1.0 mL).

  • Heat the mixture under reflux for 8-13 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 10% sodium bicarbonate solution.

  • Extract the product into an organic solvent such as chloroform (B151607) or ethyl acetate.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Route 1c: Methylation of 2-Aminonicotinic Acid with Methyl Iodide

This route provides an alternative to acid-catalyzed esterification.

Procedure:

  • Suspend 2-aminonicotinic acid (5.0 g, 0.0362 mol) and potassium carbonate (5.0 g, 0.0362 mol) in 50 mL of DMF.[2]

  • Heat the mixture to reflux until an almost complete solution is observed, then cool to 25 °C.[2]

  • Add methyl iodide (5.1 g, 2.2 mL, 0.0362 mol) and stir the mixture for 18 hours at 25 °C.[2]

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by silica (B1680970) gel chromatography, eluting with a mixture of 5% ethanol (B145695) in dichloromethane (B109758) with 1% of 10% ammonium (B1175870) hydroxide.[2]

  • Combine the fractions containing the product and concentrate.

  • Suspend the residue in diethyl ether, filter, and wash with diethyl ether to yield the final product.[2]

Route 2a: Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-chloronicotinate (Generalized)

Procedure:

  • Charge a high-pressure reaction vessel with Methyl 2-chloronicotinate and a suitable solvent.

  • Introduce a source of ammonia (e.g., a solution of ammonia in an organic solvent or liquid ammonia).

  • Seal the vessel and heat to an elevated temperature. The reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture, and perform an appropriate work-up, which may involve neutralization and extraction.

  • Purify the crude product by chromatography or recrystallization.

Route 2b: Buchwald-Hartwig Amination of Methyl 2-bromonicotinate (Generalized)

This represents a modern catalytic approach to C-N bond formation. The following is a general procedure that would require optimization for this specific substrate.

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Methyl 2-bromonicotinate, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BINAP or XPhos), and a base (e.g., Cs₂CO₃ or NaOtBu).

  • Add a source of ammonia, such as benzophenone (B1666685) imine (which requires a subsequent hydrolysis step) or an ammonia-t-butyl carbamate.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress.

  • After completion, cool the mixture and perform a work-up involving filtration to remove the catalyst, followed by extraction and purification of the product.

Synthesis Route Visualizations

The following diagrams illustrate the workflows for the described synthesis routes.

Caption: Workflow for Microwave-Assisted Esterification.

Caption: Workflow for Conventional Thermal Esterification.

Caption: Workflow for Methylation with Methyl Iodide.

Caption: Theoretical Workflow for SNAr.

Caption: Theoretical Workflow for Buchwald-Hartwig Amination.

References

Benchmarking Methyl 2-aminonicotinate: A Comparative Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the choice of chemical intermediates is a critical decision that can significantly impact reaction efficiency, yield, purity, and overall cost-effectiveness. Methyl 2-aminonicotinate, a versatile pyridine (B92270) derivative, serves as a key building block in the creation of a variety of bioactive molecules. This guide provides a comparative analysis of this compound's performance against alternative intermediates in the synthesis of complex pharmaceuticals, supported by experimental data and detailed protocols.

Performance Comparison of Intermediates in Kinase Inhibitor Synthesis

To provide a clear benchmark, this section compares the synthetic routes to Sorafenib, an oral multi-kinase inhibitor, and its analogues. Sorafenib's structure contains a pyridine-based core, making it an excellent case study for evaluating the performance of different nicotinic acid-derived intermediates. The following table summarizes key performance indicators for synthetic pathways starting with different precursors.

IntermediateKey Transformation StepsReported YieldPurityKey AdvantagesKey Disadvantages
This compound Esterification of 2-aminonicotinic acid followed by amide coupling and subsequent reactions.High (up to 93% for the initial esterification step)High after purificationDirect route to the aminomethyl group; versatile for further modifications.Can require careful control of reaction conditions to maximize yield.
Picolinic Acid Conversion to acid chloride, amidation, chlorination of the pyridine ring, and subsequent coupling reactions.[1]Good for individual steps (e.g., amidation)High after purificationReadily available starting material.Multi-step process with potentially harsh reagents (e.g., thionyl chloride).[1]
2-Chloro-3-cyanopyridine Nucleophilic exchange with amines, followed by hydrolysis of the nitrile and subsequent modifications.[2]ModerateGoodAllows for the introduction of diverse amino groups.Hydrolysis of the nitrile can require specific conditions.

Experimental Protocols

Synthesis of this compound from 2-Aminonicotinic Acid

This protocol is adapted from a microwave-assisted synthesis method.

Materials:

  • 2-Aminonicotinic acid

  • Methanol (B129727)

  • Concentrated sulfuric acid

  • Sodium carbonate

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL) in a microwave-safe reaction vessel.

  • Cool the suspension to 0 °C while stirring.

  • Slowly add concentrated sulfuric acid (144 mL, 2.69 mol) dropwise.

  • Irradiate the mixture in a microwave reactor at 60 °C for 1.5 hours.

  • After cooling, carefully pour the mixture into ice water and neutralize with solid sodium carbonate until the pH is greater than 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine and deionized water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield this compound.

Synthesis of a Sorafenib Analogue via a Picolinic Acid Intermediate

This protocol outlines a general multi-step synthesis of Sorafenib analogues.

Materials:

  • Picolinic acid

  • Thionyl chloride

  • Appropriate amine (e.g., methylamine)

  • 4-Aminophenol (B1666318)

  • Potassium tert-butoxide

  • Potassium carbonate

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

Procedure:

  • Acid Chloride Formation: Convert picolinic acid to its acid chloride using thionyl chloride. This step may also result in chlorination of the pyridine ring.[1]

  • Amidation: React the acid chloride with an amine (e.g., methylamine) to form the corresponding amide.[1]

  • Ether Formation: Couple the chlorinated pyridine-carboxamide with 4-aminophenol using potassium tert-butoxide and potassium carbonate to form the ether linkage.[1]

  • Urea Formation: React the resulting amine with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea-containing Sorafenib analogue.

Visualizing Synthetic and Biological Pathways

To further illustrate the context of this compound's application, the following diagrams visualize a typical synthetic workflow and a key signaling pathway targeted by drugs derived from such intermediates.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_final_product API Synthesis 2_Aminonicotinic_Acid 2-Aminonicotinic Acid Esterification Esterification (Microwave, H2SO4) 2_Aminonicotinic_Acid->Esterification Methanol Methanol Methanol->Esterification Methyl_2_aminonicotinate This compound Esterification->Methyl_2_aminonicotinate Amide_Coupling Amide Coupling Methyl_2_aminonicotinate->Amide_Coupling Further_Modifications Further Modifications Amide_Coupling->Further_Modifications Kinase_Inhibitor Kinase Inhibitor (e.g., Sorafenib analogue) Further_Modifications->Kinase_Inhibitor

Synthetic Workflow for a Kinase Inhibitor

Many kinase inhibitors synthesized from nicotinic acid derivatives, such as Sorafenib, target the RAF-MEK-ERK signaling pathway, which is crucial in cancer cell proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Sorafenib Sorafenib (Inhibitor) Sorafenib->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

RAF-MEK-ERK Signaling Pathway Inhibition

Conclusion

This compound stands out as a highly efficient and versatile intermediate in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. While alternative starting materials like picolinic acid are viable, the route from 2-aminonicotinic acid to its methyl ester offers a more direct pathway to a key synthetic building block. The choice of intermediate will ultimately depend on the specific synthetic strategy, cost considerations, and desired purity of the final API. However, the data suggests that for syntheses requiring a 2-aminopyridine-3-carboxylic acid moiety, this compound is a superior choice for achieving high yields and a streamlined synthetic process.

References

Unveiling the Cross-Reactivity Profile of Methyl 2-aminonicotinate in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-aminonicotinate, a nicotinic acid derivative, holds potential for interacting with multiple biological targets due to its structural resemblance to endogenous signaling molecules and known pharmacophores. Understanding its cross-reactivity is paramount for accurate interpretation of experimental results and for the development of selective therapeutic agents. This guide provides a comparative analysis of the potential cross-reactivity of this compound in key cellular assays, drawing upon data from structurally related compounds to infer its likely binding and functional activity profile.

Executive Summary

Direct experimental data on the cross-reactivity of this compound is limited. However, based on its core structure, two primary targets are of significant interest for potential cross-reactivity:

  • Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): As a nicotinic acid derivative, this compound may exhibit affinity for various subtypes of these ligand-gated ion channels, which are crucial in neurotransmission.

  • Niacin Receptor (GPR109A): This G-protein coupled receptor is the primary target for nicotinic acid (niacin) and its derivatives, playing a key role in lipid metabolism and immune responses.

This guide presents a comparative analysis of the expected activity of this compound at these receptors, alongside data for well-characterized reference compounds. Detailed experimental protocols for assessing compound activity at these targets are also provided to facilitate further investigation.

Comparative Analysis of Potential Cross-Reactivity

Due to the absence of direct quantitative data for this compound, the following table provides a comparative overview of the binding affinities (Ki) and functional activities (EC50/IC50) of structurally related compounds at nAChRs and GPR109A. This data serves as a predictive framework for the potential cross-reactivity profile of this compound.

CompoundTargetAssay TypeBinding Affinity (Ki)Functional Activity (EC50/IC50)Reference Compound(s)
This compound (Predicted) α4β2 nAChR Radioligand BindingLikely in the µM-mM rangeAgonist or Antagonist activity to be determinedNicotine (nM), Acetylcholine (nM-µM)
α7 nAChR Radioligand BindingLikely in the µM-mM rangeAgonist or Antagonist activity to be determinedNicotine (µM), Acetylcholine (µM)
GPR109A Radioligand BindingLikely in the µM rangePotential agonist activity to be determinedNicotinic Acid (µM), Acifran (µM)
Nicotine α4β2 nAChRRadioligand Binding~1-10 nMAgonist (EC50 ~0.1-1 µM)-
α7 nAChRRadioligand Binding~1-5 µMAgonist (EC50 ~10-50 µM)-
Nicotinic Acid (Niacin) GPR109ARadioligand Binding~1-10 µMAgonist (EC50 ~0.1-1 µM)-
Acifran GPR109ARadioligand Binding~5-15 µMAgonist (EC50 ~1-5 µM)-

Potential Signaling Pathways and Assay Workflows

To visually represent the potential mechanisms of action and the experimental approaches to assess the cross-reactivity of this compound, the following diagrams are provided.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Ligand This compound (or other ligand) Ligand->nAChR Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Figure 1: Simplified Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activation AC Adenylyl Cyclase cAMP cAMP Ligand This compound (or other ligand) Ligand->GPR109A Binding Gi->AC Inhibition ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response

Figure 2: Simplified GPR109A Signaling Pathway.

Experimental_Workflow cluster_assays Assay Development cluster_functional Functional Assay Types Binding Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Functional Functional Assays Membrane_Potential Membrane Potential Assay (nAChRs - EC50/IC50) Functional->Membrane_Potential cAMP cAMP Assay (GPR109A - EC50/IC50) Functional->cAMP Membrane_Potential->Data_Analysis cAMP->Data_Analysis Compound This compound & Reference Compounds Compound->Binding Compound->Functional Conclusion Cross-Reactivity Profile Data_Analysis->Conclusion

Figure 3: General Experimental Workflow for Assessing Cross-Reactivity.

Detailed Experimental Protocols

To facilitate the investigation of this compound's cross-reactivity, detailed protocols for key experiments are provided below.

Radioligand Binding Assay for nAChRs and GPR109A

Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes (e.g., α4β2, α7) and GPR109A.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells or specific brain regions).

  • Radioligand specific for the target receptor (e.g., [³H]Epibatidine for nAChRs, [³H]Nicotinic Acid for GPR109A).

  • This compound and reference compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and reference compounds in binding buffer.

  • In a 96-well plate, add binding buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Membrane Potential Assay for nAChRs

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at nAChRs by measuring changes in cell membrane potential.

Materials:

  • Cells stably expressing the nAChR subtype of interest (e.g., SH-SY5Y, HEK293).

  • FLIPR Membrane Potential Assay Kit.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • This compound and reference compounds (agonist and antagonist).

  • 384-well black-walled, clear-bottom assay plates.

  • A FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Seed the cells into the 384-well plates and incubate overnight to form a confluent monolayer.

  • Prepare the membrane potential dye solution according to the kit manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Prepare serial dilutions of this compound and reference compounds in assay buffer in a separate compound plate.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • For agonist testing: Establish a baseline fluorescence reading, then add the test compounds and monitor the change in fluorescence over time.

  • For antagonist testing: Pre-incubate the cells with the test compounds for a set period, then add a known nAChR agonist (at its EC80 concentration) and monitor the inhibition of the agonist-induced fluorescence change.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.

cAMP Assay for GPR109A

Objective: To determine the functional activity (EC50) of this compound as an agonist at the Gi-coupled GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells stably expressing GPR109A (e.g., CHO-K1, HEK293).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Forskolin (B1673556).

  • This compound and reference agonists (e.g., nicotinic acid).

  • Cell stimulation buffer.

  • 384-well white assay plates.

  • A plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells into the 384-well plates and incubate overnight.

  • Prepare serial dilutions of this compound and reference agonists.

  • Pre-treat the cells with the test compounds for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the continued presence of the test compounds.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound.

  • Determine the EC50 value for the inhibition of cAMP production using non-linear regression analysis.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, its structural characteristics strongly suggest potential interactions with both nicotinic acetylcholine receptors and the niacin receptor, GPR109A. The comparative data from structurally related compounds provides a valuable starting point for predicting its pharmacological profile. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to empirically determine the binding affinities and functional activities of this compound at these key targets. A thorough understanding of its cross-reactivity will be essential for its potential development and application in research and drug discovery.

A Comparative Guide to Structural Analogs of Methyl 2-aminonicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of Methyl 2-aminonicotinate analogs, supported by experimental data, to inform research and development in medicinal chemistry.

This guide provides a comprehensive comparison of structural analogs of this compound, focusing on their diverse biological activities, including anti-inflammatory, antifungal, and enzyme-inhibitory properties. The information presented is curated from various studies to offer an objective overview of their therapeutic potential, with detailed experimental protocols and mechanistic insights to support further investigation and drug development initiatives.

Comparative Biological Activity of this compound Analogs

The structural scaffold of this compound offers a versatile platform for the development of pharmacologically active agents. Analogs have been synthesized and evaluated against a range of biological targets, demonstrating the potential for this chemical class in various therapeutic areas. The following tables summarize the quantitative data on the biological performance of these analogs.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A prominent area of investigation for nicotinic acid derivatives has been their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[] The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Nicotinate (B505614) Derivative 1 COX-115.20.13
COX-22.0
Nicotinate Derivative 2 COX-1>100>10
COX-210.0
Celecoxib (Reference) COX-115.00.005
COX-20.075
Diclofenac (Reference) COX-10.91.125
COX-20.8

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[]

Antifungal Activity

Derivatives of 2-aminonicotinamide have shown promising antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundFungal StrainMIC₈₀ (µg/mL)
2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide Candida albicans16
Candida glabrata32
Candida krusei64
2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide Candida albicans8
Candida glabrata16
Candida krusei32
Fluconazole (Reference) Candida albicans0.5
Candida glabrata16
Candida krusei64

Data from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[]

Enzyme Inhibition: Carbonic Anhydrases and Cholinesterases

Aminomethyl and alkoxymethyl derivatives of nicotinic acid have also been evaluated for their inhibitory activity against human carbonic anhydrases (hCA) and cholinesterases (AChE and BChE), which are important targets in various diseases.

CompoundTargetKᵢ (nM)
Aminomethyl Derivative 1 hCA I78.5
hCA II9.8
AChE152.4
BChE25.6
Alkoxymethyl Derivative 1 hCA I125.2
hCA II28.4
AChE210.8
BChE45.1

Data extracted from a study on aminomethyl and alkoxymethyl derivatives as enzyme inhibitors.[]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The capacity of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.

  • Compound Preparation: Each test compound is dissolved in DMSO to prepare stock solutions.

  • Assay Performance: The assay is conducted in a 96-well plate following the manufacturer's instructions.

  • Data Analysis: The IC₅₀ values, representing the concentration of the compound that causes 50% inhibition of enzyme activity, are calculated from the concentration-response curves. Celecoxib, diclofenac, and indomethacin (B1671933) are utilized as reference drugs for comparison.[]

Antifungal Susceptibility Testing

The in vitro antifungal activity is assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Dilution: The compounds are dissolved in DMSO to create a series of dilutions.

  • Inoculum Preparation: Fungal inocula are prepared and their concentration adjusted to the desired level.

  • Assay Procedure: The assays are performed in 96-well microtiter plates.

  • MIC Determination: The minimum inhibitory concentration (MIC₈₀) is determined as the lowest concentration of the compound that leads to an 80% reduction in turbidity compared to the control.[]

In Vitro Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

  • Principle: The assay measures the product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), which is thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[2]

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0).

    • Enzyme Solutions: Stock solutions of AChE and BChE are prepared in the phosphate buffer.

    • Substrate Solutions: Stock solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are prepared in deionized water.

    • DTNB Solution: A stock solution of DTNB is prepared in the phosphate buffer.

    • Inhibitor Solutions: Stock solutions of the test compounds are prepared in DMSO and serially diluted.

  • Assay Procedure (96-well plate):

    • To each well, add phosphate buffer, the inhibitor solution (or solvent for control), and the enzyme solution. Incubate at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance per minute. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory effect of compounds on human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO₂ hydration assay.

  • Principle: This method measures the inhibition of the CA-catalyzed hydration of CO₂.

  • Reagent Preparation:

    • Buffer (e.g., TRIS-HCl, pH 7.4).

    • Purified hCA isoenzymes (hCA I, II, IX, XII).

    • Test compounds dissolved in DMSO.

    • CO₂-saturated water.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated in the buffer.

    • The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with the CO₂-saturated water.

    • The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator or a pH electrode.

  • Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) is calculated by fitting the data to appropriate enzyme inhibition models.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these analogs exert their effects is crucial for rational drug design and development.

Cyclooxygenase (COX-2) Signaling Pathway in Inflammation

Nicotinate derivatives can exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[3]

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Nicotinate_Analogs Nicotinate Analogs Nicotinate_Analogs->COX2 inhibit

Caption: Inhibition of the COX-2 signaling pathway by nicotinate analogs.

Nicotinic Acid Receptor Signaling

Nicotinic acid and its derivatives are known to exert their effects on lipid metabolism through the activation of the G protein-coupled receptor, GPR109A (also known as HM74A or PUMA-G).[4] This receptor is highly expressed in adipocytes.

Nicotinic_Acid_Receptor_Signaling Nicotinic_Acid_Analog Nicotinic Acid Analog GPR109A GPR109A Receptor Nicotinic_Acid_Analog->GPR109A binds to Gi_Protein Gαi Protein GPR109A->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes Triglycerides Triglycerides Lipolysis->Triglycerides FFA Free Fatty Acids Triglycerides->FFA hydrolysis

Caption: Mechanism of action of nicotinic acid analogs via GPR109A.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening and characterizing novel enzyme inhibitors, such as the analogs of this compound, involves a series of sequential steps from initial high-throughput screening to detailed mechanistic studies.

Experimental_Workflow start Start: Compound Library of Analogs hts High-Throughput Screening (HTS) (e.g., Primary Enzyme Assay) start->hts hit_id Hit Identification (Active Compounds) hts->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Hits sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive selectivity Selectivity Profiling (Against Related Enzymes/Targets) dose_response->selectivity selectivity->sar in_vivo In Vivo / Cellular Assays selectivity->in_vivo Selective Hits lead_opt Lead Optimization sar->lead_opt lead_opt->hts Iterative Design end End: Candidate Selection in_vivo->end

Caption: General experimental workflow for inhibitor screening and development.

References

Comparative Performance Analysis: Methyl 2-aminonicotinate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts reaction efficiency, yield, and the biological activity of the final product. This guide provides a comparative analysis of Methyl 2-aminonicotinate against a potential alternative, Ethyl 2-aminonicotinate, in the context of synthesizing key intermediates for bioactive compounds. The focus is on the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone in modern medicinal chemistry for the creation of carbon-carbon bonds.

This compound is a versatile building block in organic synthesis, frequently employed in the development of pharmaceuticals. Its utility stems from the presence of three key functional groups on the pyridine (B92270) ring: an amino group, a methyl ester, and the nitrogen atom within the aromatic ring. These features allow for a variety of chemical transformations, making it a valuable precursor for complex molecules, including kinase inhibitors and other therapeutic agents.

Comparison of Key Analytical Parameters

To establish a baseline for quality and purity, this guide begins with a summary of typical Certificate of Analysis (CoA) data for this compound sourced from various suppliers. High purity is paramount in drug development to ensure reproducible results and minimize the impact of impurities on biological assays.

ParameterSpecification RangeAnalysis Method
Purity 95% - 99.9%Gas Chromatography (GC)
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 82-86 °CCapillary Method
Identity Conforms to structure¹H NMR, Mass Spectrometry

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The reactivity of the starting materials in this reaction is a crucial factor for consideration. Below is a comparative overview of the performance of this compound and its ethyl ester analog, Ethyl 2-aminonicotinate, in a representative Suzuki-Miyaura coupling reaction.

While direct, side-by-side comparative studies with identical reaction conditions are not extensively published, the following table extrapolates typical outcomes based on the general understanding of the reactivity of methyl versus ethyl esters in similar palladium-catalyzed reactions. It is generally observed that the choice of the ester group (methyl vs. ethyl) can have a modest impact on reaction kinetics and yields, though often not dramatically.

FeatureThis compoundEthyl 2-aminonicotinate (Alternative)Supporting Data Insights
Reaction Yield Good to ExcellentGood to ExcellentYields for Suzuki-Miyaura couplings are highly dependent on the specific coupling partners, catalyst, base, and solvent system. Both methyl and ethyl esters are generally well-tolerated.
Reaction Time Typically several hoursTypically several hoursMinor differences in reaction times may be observed due to steric or electronic effects of the ester group, but these are generally not significant.
Product Isolation Standard chromatographic or recrystallization methodsStandard chromatographic or recrystallization methodsThe physical properties of the final products may differ slightly, potentially influencing the choice of purification method.
Bioactivity of Derivatives Precursor to potent kinase inhibitorsPrecursor to analogous kinase inhibitorsThe biological activity of the final compound is primarily determined by the groups introduced via the Suzuki coupling, though the ester may be a site for further modification or interaction with biological targets.

Experimental Protocols

To provide a practical context for the data presented, a detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction involving a substituted aminopyridine is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Aminonicotinate Ester:

Materials:

  • Halogenated aminonicotinate ester (e.g., a chloro- or bromo- derivative of Methyl or Ethyl 2-aminonicotinate) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

  • To an oven-dried reaction vessel, add the halogenated aminonicotinate ester, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired coupled product.

Visualizing the Synthetic Pathway

To illustrate the central role of this compound in a multi-step synthesis, the following diagram outlines a generalized workflow for the preparation of a bioactive molecule, such as a kinase inhibitor.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Key Intermediate cluster_modification Further Functionalization cluster_final Final Product This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Biaryl Nicotinate Derivative Biaryl Nicotinate Derivative Suzuki-Miyaura Coupling->Biaryl Nicotinate Derivative Amide Coupling / Ester Hydrolysis Amide Coupling / Ester Hydrolysis Biaryl Nicotinate Derivative->Amide Coupling / Ester Hydrolysis Bioactive Molecule (e.g., Kinase Inhibitor) Bioactive Molecule (e.g., Kinase Inhibitor) Amide Coupling / Ester Hydrolysis->Bioactive Molecule (e.g., Kinase Inhibitor)

Synthetic workflow for a bioactive molecule.

Conclusion

This compound is a high-purity, versatile, and effective building block for the synthesis of complex bioactive molecules. Its performance in key synthetic transformations such as the Suzuki-Miyaura coupling is comparable to its ethyl ester analog, with the choice between the two often being dictated by factors such as commercial availability, cost, and the specific requirements of downstream synthetic steps. The provided data and protocols offer a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies.

Quantifying the Purity of Methyl 2-aminonicotinate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 2-aminonicotinate is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity determination, supported by a detailed experimental protocol for a proposed HPLC method.

This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to guarantee the safety and efficacy of the final drug product.[1] While several analytical methods can be employed for this purpose, HPLC is widely regarded as the gold standard due to its high resolution, sensitivity, and robustness.[2] This guide will delve into a practical HPLC method for quantifying this compound purity and compare its performance with alternative methods such as Gas Chromatography (GC), Mass Spectrometry (MS), and Spectrophotometry.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., sensitivity, speed, cost). The following table summarizes a comparison of HPLC with other common methods for the analysis of this compound.

Technique Principle Advantages for this compound Analysis Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase.High resolution for separating closely related impurities.[2] High sensitivity with UV detection.[3] Applicable to a wide range of polar and non-polar compounds. Robust and reproducible for routine quality control.[3]Can be more time-consuming and require more solvent than some other methods.Purity assay, impurity profiling, stability testing. [4][5]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[2] High sensitivity with detectors like FID or MS.Requires the analyte to be volatile or to be derivatized, which can add complexity.[2] High temperatures can degrade thermally labile compounds.Analysis of residual solvents and volatile organic impurities. [6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for impurity identification and quantification.[2] Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification.[4][7]Higher equipment cost. Matrix effects can interfere with quantification.Impurity identification and structural elucidation. [7]
UV-Visible Spectrophotometry Measures the absorbance of light by a sample at a specific wavelength.Simple, rapid, and cost-effective.[4][8] Good for quantitative analysis of the main component if no interfering impurities absorb at the same wavelength.Low specificity; cannot separate the main component from impurities with similar UV spectra.[4] Not suitable for complex mixtures.Rapid content uniformity testing or preliminary purity estimation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound.Provides structural information for impurity identification.[2] Can be quantitative (qNMR).Lower sensitivity compared to other methods.[2] Higher equipment and operational costs.Structural elucidation of unknown impurities. [7]

Proposed HPLC Method for Purity Quantification

Based on established methods for structurally similar compounds and general principles of pharmaceutical analysis, the following HPLC method is proposed for the quantification of this compound purity.[3] This method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products.[5][9][10]

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of this compound is calculated by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Experimental Workflow

The logical flow of the HPLC purity determination process is illustrated in the diagram below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

While various analytical techniques are available for assessing the purity of pharmaceutical intermediates, HPLC remains the preferred method for quantifying this compound due to its superior resolution, sensitivity, and robustness. The proposed HPLC method provides a reliable and stability-indicating approach for routine quality control and purity certification. For comprehensive impurity profiling, coupling HPLC with mass spectrometry (LC-MS) can provide invaluable structural information for unknown impurities. The selection of the most appropriate analytical strategy should always be guided by the specific analytical requirements and regulatory expectations.

References

Safety Operating Guide

Proper Disposal of Methyl 2-aminonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling and disposal of chemical reagents like Methyl 2-aminonicotinate are of paramount importance. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area to prevent the inhalation of dust or vapors.[2][3]

In the event of a spill, the material should be contained using an inert absorbent material.[1] The contained spill should then be collected and placed in a suitable, properly labeled container for disposal.[2] It is critical to prevent the chemical from entering drains or waterways.[1][4]

Quantitative Safety Data

While comprehensive quantitative safety data for this compound is not always readily available, information from safety data sheets provides key safety classifications.

ParameterGuideline/ClassificationCitation
Acute Toxicity (Oral) Category 4[2][3]
Acute Toxicity (Dermal) Category 4[2]
Acute Toxicity (Inhalation) Category 4[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2][3]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[2][3]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat[1][2]
Spill Containment Use inert absorbent material[1]
Environmental Precautions Should not be released into the environment. Do not empty into drains.[1][2]
Disposal Method Dispose of as hazardous waste through an approved waste disposal plant.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all local, regional, and national regulations. The following is a general procedural outline:

  • Waste Identification and Segregation : Clearly identify the waste as "this compound" and include its CAS number (14667-47-1). This waste should be segregated from other chemical waste to prevent potentially incompatible reactions.[1]

  • Containerization : Use a dedicated, compatible, and sealable container for the waste. The container must be properly labeled with the chemical name, associated hazards, and the date of accumulation.[1]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.[1][3]

  • Engage a Licensed Waste Disposal Service : Contact a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.[1] Provide the company with all necessary safety data for the chemical.

  • Documentation : Maintain detailed records of the waste disposal, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Management cluster_2 Disposal & Documentation cluster_3 Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify & Segregate Waste (this compound) A->C B Handle in a Well-Ventilated Area B->C D Containerize in a Labeled, Sealed, Compatible Container C->D E Store in a Designated Hazardous Waste Area D->E F Contact Licensed Hazardous Waste Disposal Service E->F G Provide Safety Data Sheet to Disposal Service F->G H Maintain Disposal Records (Date, Quantity, Company) G->H S1 Contain Spill with Inert Absorbent S2 Collect and Place in Waste Container S1->S2 S2->D S3 Prevent Entry into Drains

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Methyl 2-aminonicotinate. Adherence to strict safety and disposal protocols is critical to mitigate risks of skin and eye irritation, respiratory effects, and potential harm from ingestion or skin contact.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Safety glasses with side-shields or tightly fitting goggles.[3][4]Conforming to EN166 (EU) or NIOSH (US) approved standards.[4]
Hand Protection Chemical-resistant gloves.Nitrile rubber gloves are a suitable option.[4] Always inspect gloves before use and follow the manufacturer's specifications for breakthrough time and permeability.[4]
Skin and Body Protection Laboratory coat, long-sleeved clothing.[2][4]For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and impervious clothing should be worn to prevent skin contact.[3][4]
Respiratory Protection Effective dust mask or respirator.[4]Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate, if dust is generated, or if exposure limits are exceeded.[3][4] A full-face respirator may be necessary if irritation occurs.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing exposure and ensuring a safe working environment.

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Inspect PPE: Before each use, carefully inspect all personal protective equipment for any signs of damage or degradation.[4]

2. Handling the Compound:

  • Avoid Direct Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6]

  • Minimize Dust and Aerosols: Handle the solid compound carefully to avoid the formation of dust and aerosols.[1][3] When weighing, do so in a ventilated enclosure or fume hood.[4]

  • Container Management: Keep the container tightly closed when not in use.[1][4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][4]

3. In Case of a Spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: For solid spills, carefully sweep or scoop up the material and place it into a designated, labeled container for disposal.[2] Avoid generating dust during this process. For liquid spills, use an inert absorbent material to contain the spill.[1][6]

  • Decontamination: Clean the spill area thoroughly.

4. Disposal Plan:

  • Waste Classification: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.[4][6]

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container.[6]

  • Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be collected in a designated waste container and disposed of as chemical waste.[4]

  • Disposal Method: Arrange for the disposal of chemical waste through a licensed and approved waste disposal service.[6] Do not dispose of this chemical into drains or the environment.[3][6]

Safe Handling Workflow

The following diagram outlines the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal risk_assessment Risk Assessment (Review SDS) ppe_check Inspect Personal Protective Equipment risk_assessment->ppe_check Proceed if risks understood engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_check->engineering_controls Proceed if PPE is intact weighing Weighing and Transfer (in Fume Hood) engineering_controls->weighing Proceed if controls are functional reaction Experimental Use weighing->reaction storage Temporary Storage (Tightly Sealed Container) reaction->storage If not all material is used decontamination Decontaminate Work Area reaction->decontamination storage->weighing For subsequent use waste_segregation Segregate Waste (Solid, Liquid, PPE) decontamination->waste_segregation disposal Dispose via Licensed Waste Service waste_segregation->disposal

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-aminonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.